molecular formula C8H6N2O B147197 Imidazo[1,2-A]pyridine-8-carbaldehyde CAS No. 136117-74-3

Imidazo[1,2-A]pyridine-8-carbaldehyde

Cat. No.: B147197
CAS No.: 136117-74-3
M. Wt: 146.15 g/mol
InChI Key: NVRSZEFZHMVGRS-UHFFFAOYSA-N
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Description

Imidazo[1,2-A]pyridine-8-carbaldehyde is a useful research compound. Its molecular formula is C8H6N2O and its molecular weight is 146.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

imidazo[1,2-a]pyridine-8-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-6-7-2-1-4-10-5-3-9-8(7)10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVRSZEFZHMVGRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CN=C2C(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30451167
Record name IMIDAZO[1,2-A]PYRIDINE-8-CARBALDEHYDE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136117-74-3
Record name IMIDAZO[1,2-A]PYRIDINE-8-CARBALDEHYDE
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Record name imidazo[1,2-a]pyridine-8-carbaldehyde
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Foundational & Exploratory

An In-depth Technical Guide to Imidazo[1,2-A]pyridine-8-carbaldehyde (CAS 136117-74-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Imidazo[1,2-A]pyridine-8-carbaldehyde, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. This document collates available data on its chemical properties, synthesis, and potential biological significance, with a focus on presenting quantitative data and experimental methodologies.

Core Compound Properties

This compound is a derivative of the imidazo[1,2-a]pyridine scaffold, a privileged structure in drug development known for a wide range of biological activities.[1] The presence of the aldehyde functional group at the 8-position offers a versatile handle for further chemical modifications and the synthesis of novel derivatives.

PropertyValueSource
CAS Number 136117-74-3N/A
Molecular Formula C₈H₆N₂ON/A
Molecular Weight 146.15 g/mol N/A
Physical Form SolidN/A
Storage Temperature AmbientN/A

Synthesis and Purification

While a highly detailed, step-by-step protocol for the synthesis of this compound is not extensively documented in publicly available literature, a general synthetic approach can be inferred from established methods for the functionalization of the imidazo[1,2-a]pyridine core. The most common strategies involve the condensation of 2-aminopyridines with α-halocarbonyl compounds or multicomponent reactions.[2][3]

A plausible synthetic route, based on the Vilsmeier-Haack formylation reaction, is outlined below. This method is commonly used for the introduction of an aldehyde group onto electron-rich heterocyclic systems.

Experimental Protocol: Vilsmeier-Haack Formylation (Hypothetical)

Materials:

  • Imidazo[1,2-a]pyridine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of Imidazo[1,2-a]pyridine in DMF, cooled to 0°C, slowly add phosphorus oxychloride (POCl₃) dropwise with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90°C for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Purification: The crude this compound can be purified by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes. The fractions containing the desired product are collected and the solvent is removed under reduced pressure to yield the purified compound.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start Start Imidazo_Pyridine Imidazo[1,2-a]pyridine Start->Imidazo_Pyridine Reaction_Vessel Formylation Reaction (0°C to 90°C) Imidazo_Pyridine->Reaction_Vessel Vilsmeier_Reagent POCl3 / DMF Vilsmeier_Reagent->Reaction_Vessel Quenching Quench with Ice Reaction_Vessel->Quenching Neutralization Neutralize with NaHCO3 Quenching->Neutralization Extraction Extract with DCM Neutralization->Extraction Drying Dry with MgSO4 Extraction->Drying Concentration Concentrate Drying->Concentration Chromatography Silica Gel Chromatography Concentration->Chromatography Final_Product This compound Chromatography->Final_Product

Hypothetical synthesis workflow for this compound.

Spectroscopic Data

Spectroscopic DataExpected Characteristics
¹H NMR Aromatic protons in the range of δ 7.0-9.0 ppm, with a distinct singlet for the aldehyde proton (CHO) downfield, typically above δ 9.5 ppm.
¹³C NMR Aromatic carbons in the range of δ 110-150 ppm, and a characteristic signal for the carbonyl carbon of the aldehyde group in the range of δ 185-195 ppm.
IR (Infrared) A strong absorption band for the carbonyl (C=O) stretching of the aldehyde group around 1680-1700 cm⁻¹. C-H stretching of the aldehyde proton may be observed around 2720 and 2820 cm⁻¹.
MS (Mass Spectrometry) A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 146.15).

Potential Biological Activity and Signaling Pathways

While specific biological studies on this compound are limited, the broader class of imidazo[1,2-a]pyridine derivatives has been extensively investigated for a variety of therapeutic applications. These compounds are known to interact with a range of biological targets and modulate key signaling pathways implicated in various diseases.

Derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated activities as:

  • Anticancer agents: By targeting pathways such as PI3K/mTOR and STAT3/NF-κB, these compounds can inhibit cancer cell proliferation and induce apoptosis.[6][7][8]

  • Antitubercular agents: Some derivatives have shown potent activity against Mycobacterium tuberculosis.[9]

  • Kinase inhibitors: The scaffold has been utilized to develop inhibitors of various kinases, including platelet-derived growth factor receptor (PDGFR).[10][11]

The aldehyde functionality at the 8-position of the core structure can be leveraged to synthesize a library of derivatives (e.g., Schiff bases, hydrazones, or oximes) for structure-activity relationship (SAR) studies to explore and optimize their biological activity.

Signaling_Pathways cluster_pathway Potential Signaling Pathways for Imidazo[1,2-a]pyridine Derivatives cluster_pi3k PI3K/mTOR Pathway cluster_stat3 STAT3/NF-κB Pathway IP_Derivative Imidazo[1,2-a]pyridine Derivative PI3K PI3K IP_Derivative->PI3K Inhibition STAT3 STAT3 IP_Derivative->STAT3 Modulation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth NFkB NF-κB STAT3->NFkB Inflammation Inflammation & Cell Survival NFkB->Inflammation

References

An In-depth Technical Guide to the Chemical Properties of Imidazo[1,2-a]pyridine-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core chemical and physical properties of Imidazo[1,2-a]pyridine-8-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged" structure due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1][2][3][4] This guide consolidates available data on its physicochemical characteristics, synthesis protocols, and biological context to serve as a foundational resource for research and development.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These data are crucial for its handling, characterization, and application in experimental settings.

Core Identifiers and Molecular Data

This table provides the essential identifiers and molecular properties for this compound.

PropertyValueSource
CAS Number 136117-74-3[5]
Molecular Formula C₈H₆N₂O[5][6]
Molecular Weight 146.15 g/mol [5][6]
Exact Mass 146.04800 Da[7]
Physical Form Solid[8]
Computed and Structural Properties

This table details the computed structural and electronic properties that are valuable for computational modeling and predicting chemical behavior.

PropertyValueSource
Density 1.25 g/cm³ (Predicted)[7][9]
H-Bond Acceptor Count 2[7]
H-Bond Donor Count 0[7]
IUPAC Name This compound
InChI 1S/C8H6N2O/c11-6-7-2-1-4-10-5-3-9-8(7)10/h1-6H[8]
InChIKey NVRSZEFZHMVGRS-UHFFFAOYSA-N[7][8]
SMILES O=Cc1c2nccn2ccc1

Synthesis and Experimental Protocols

The synthesis of the imidazo[1,2-a]pyridine core is well-documented and can be achieved through various strategies, including the condensation of 2-aminopyridines with α-halocarbonyl compounds, multicomponent reactions, and oxidative cyclizations.[4][11][12][13]

General Synthetic Workflow

A common and traditional approach involves the condensation of a substituted 2-aminopyridine with an α-halocarbonyl compound.[4][13] The reaction typically proceeds via the initial alkylation of the endocyclic nitrogen of the pyridine ring, followed by an intramolecular condensation to form the fused imidazole ring.[12]

G cluster_start Starting Materials cluster_process Reaction Process cluster_product Final Product A 2-Aminopyridine Derivative C Step 1: N-Alkylation (Formation of Pyridinium Salt) A->C Base (e.g., K₂CO₃) B α-Halocarbonyl Compound (e.g., Bromoacetaldehyde) B->C D Step 2: Intramolecular Cyclization (Condensation) C->D Heat / Base E Imidazo[1,2-a]pyridine Scaffold D->E

Caption: General workflow for the synthesis of the Imidazo[1,2-a]pyridine scaffold.

Example Experimental Protocol: Synthesis of Imidazo[1,2-a]pyridine-3-carbaldehydes

While a specific protocol for the 8-carbaldehyde isomer is not detailed, a relevant procedure for a related isomer, Imidazo[1,2-a]pyridine-3-carbaldehyde, involves an Ag-catalyzed intramolecular aminooxygenation.[14]

  • Reactant Preparation: N-(prop-2-yn-1-yl)pyridine-2-amines are prepared as the starting material.

  • Reaction Setup: The N-substituted 2-aminopyridine is dissolved in acetonitrile.

  • Catalysis: A silver salt catalyst (e.g., AgOTf) is added to the mixture under an argon atmosphere.

  • Reaction Conditions: The reaction is stirred at a specified temperature (e.g., reflux) for a designated period, and progress is monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, the solvent is evaporated under reduced pressure, and the residue is purified using column chromatography on silica gel to yield the final Imidazo[1,2-a]pyridine-3-carbaldehyde product.

Spectral Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound. While specific spectra for the 8-carbaldehyde isomer are not available in the search results, representative data for related isomers are provided for context.

  • ¹H NMR: The proton NMR spectrum is characteristic of the fused aromatic system. For the parent imidazo[1,2-a]pyridine, signals corresponding to the protons on both the pyridine and imidazole rings would be observed in the aromatic region (typically δ 7.0-9.0 ppm). The aldehyde proton (-CHO) would appear as a distinct singlet further downfield (typically δ 9.5-10.5 ppm).[15][16][17]

  • ¹³C NMR: The carbon NMR would show signals for all eight carbon atoms. The carbonyl carbon of the aldehyde group is typically found in the range of δ 185-200 ppm. Aromatic carbons appear between δ 110-160 ppm.[15][18]

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass measurement. For C₈H₆N₂O, the expected [M+H]⁺ ion would be approximately m/z 147.0553.[15][19]

Biological and Pharmacological Context

The Imidazo[1,2-a]pyridine core is a cornerstone in modern drug discovery, forming the structural basis for drugs like Zolpidem (an insomnia therapeutic) and Alpidem.[1][3] Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities.

Key Therapeutic Areas

Research has highlighted the potential of Imidazo[1,2-a]pyridine derivatives in numerous therapeutic areas:

  • Antituberculosis: Certain analogues are potent inhibitors of mycobacterial ATP synthesis and show activity against multidrug-resistant TB (MDR-TB).[2]

  • Anticancer: Novel hybrids have shown significant cytotoxic potential against lung (A549) and liver (HepG2) cancer cell lines.[20]

  • Anti-inflammatory and Analgesic: The scaffold is associated with anti-inflammatory and pain-relief properties.[3]

  • Antiviral and Antimicrobial: Various derivatives exhibit activity against a range of viruses and bacteria.[3][21]

G cluster_activities Potential Therapeutic Applications A Imidazo[1,2-a]pyridine Core Scaffold B Antituberculosis (ATP Synthase Inhibition) A->B C Anticancer (Cytotoxicity) A->C D Anti-inflammatory A->D E Antiviral A->E F CNS Agents (e.g., Hypnotics) A->F

Caption: Biological potential of the Imidazo[1,2-a]pyridine scaffold.

The diverse pharmacological profile of this heterocyclic system continues to make it an attractive target for the design and synthesis of new therapeutic agents.[3][22] The introduction of a carbaldehyde group at the 8-position provides a versatile chemical handle for further synthetic modifications, enabling the creation of extensive compound libraries for structure-activity relationship (SAR) studies.

References

An In-depth Technical Guide to the Structure Elucidation of Imidazo[1,2-A]pyridine-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of Imidazo[1,2-a]pyridine-8-carbaldehyde, a significant heterocyclic compound in medicinal chemistry and materials science. This document outlines the probable synthetic pathways, detailed experimental protocols for its characterization, and an analysis of its spectroscopic data. The information is presented to aid researchers in the synthesis, identification, and application of this and related compounds.

Introduction

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that have garnered significant attention due to their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties. The introduction of a carbaldehyde group at the 8-position of the imidazo[1,2-a]pyridine scaffold can serve as a crucial synthetic handle for further molecular elaborations, making this compound a valuable intermediate in drug discovery and development. This guide details the methodologies for confirming the structure of this specific isomer.

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible synthetic route can be extrapolated from general methods for the synthesis of the imidazo[1,2-a]pyridine core. A common and effective method involves the condensation of a substituted 2-aminopyridine with an α-halocarbonyl compound.

A probable synthetic pathway for this compound would involve the reaction of 2-aminopyridine-3-carbaldehyde with a suitable two-carbon building block, such as chloroacetaldehyde or a protected equivalent.

Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 2-aminopyridine-3-carbaldehyde 2-Aminopyridine-3-carbaldehyde Reaction_Node Condensation & Cyclization 2-aminopyridine-3-carbaldehyde->Reaction_Node Chloroacetaldehyde Chloroacetaldehyde Chloroacetaldehyde->Reaction_Node This compound This compound Reaction_Node->this compound

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis

The following is a generalized experimental protocol based on known procedures for similar compounds:

  • Reaction Setup: To a solution of 2-aminopyridine-3-carbaldehyde (1.0 eq) in a suitable solvent such as ethanol or DMF, is added chloroacetaldehyde (1.1 eq).

  • Reaction Conditions: The reaction mixture is heated to reflux for several hours (typically 4-12 hours) and the progress is monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure this compound.

Structural Elucidation Workflow

The structural elucidation of the synthesized compound is achieved through a combination of spectroscopic techniques. The workflow ensures unambiguous confirmation of the this compound structure.

Structural Elucidation Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Confirmation Synthesis Synthesis of Compound Purification Purification (Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS IR IR Spectroscopy Purification->IR Data_Interpretation Interpretation of Spectra NMR->Data_Interpretation MS->Data_Interpretation IR->Data_Interpretation Structure_Confirmation Structure Confirmation Data_Interpretation->Structure_Confirmation

Caption: Workflow for the structural elucidation of the target compound.

Spectroscopic Data and Analysis

The confirmation of the structure of this compound (CAS: 136117-74-3) relies on the detailed analysis of its spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-27.8 - 8.0s-
H-37.6 - 7.8s-
H-58.0 - 8.2d7.0 - 8.0
H-67.0 - 7.2t7.0 - 8.0
H-77.4 - 7.6d7.0 - 8.0
CHO9.9 - 10.1s-

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-2140 - 145
C-3115 - 120
C-5125 - 130
C-6112 - 117
C-7130 - 135
C-8135 - 140
C-8a145 - 150
CHO185 - 190
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: A sample of the purified compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer.

  • 2D NMR: To aid in the assignment of protons and carbons, 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are performed.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule, which in turn confirms its elemental composition.

Table 3: Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₈H₆N₂O
Exact Mass146.0480 u
Molecular Weight146.15 g/mol
Predicted [M+H]⁺147.0553
Experimental Protocol: Mass Spectrometry
  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • Analysis: The sample is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source.

  • Data Analysis: The resulting mass spectrum is analyzed to find the molecular ion peak and its exact mass is compared with the calculated value.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

Table 4: Key IR Absorptions for this compound

Functional GroupWavenumber (cm⁻¹)
C=O (aldehyde)1680 - 1700
C=N and C=C (aromatic)1500 - 1650
C-H (aromatic)3000 - 3100
C-H (aldehyde)2720 - 2820
Experimental Protocol: IR Spectroscopy
  • Sample Preparation: A small amount of the solid sample is mixed with KBr powder and pressed into a pellet, or analyzed as a thin film on a salt plate.

  • Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer.

  • Data Analysis: The characteristic absorption bands are identified and assigned to the corresponding functional groups.

Conclusion

The structural elucidation of this compound is a systematic process that combines rational synthetic design with a suite of powerful spectroscopic techniques. The data presented in this guide, including predicted NMR and IR spectra, along with proposed experimental protocols, provide a solid framework for researchers working on the synthesis and characterization of this important molecule. The confirmed structure of this compound opens avenues for the development of novel derivatives with potential applications in medicine and materials science.

Spectroscopic and Synthetic Profile of Imidazo[1,2-a]pyridine-8-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characteristics and a plausible synthetic route for Imidazo[1,2-a]pyridine-8-carbaldehyde. Due to the limited availability of direct experimental spectroscopic data for this specific isomer in published literature, this guide presents predicted NMR, IR, and MS data based on established values for the core Imidazo[1,2-a]pyridine scaffold and known substituent effects of a carbaldehyde group. Detailed experimental protocols for its synthesis and subsequent spectroscopic analysis are also provided to facilitate further research and verification.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from spectral data of analogous compounds and the foundational Imidazo[1,2-a]pyridine structure.

Table 1: Predicted ¹H NMR Spectroscopic Data

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-27.8 - 8.0s-
H-37.6 - 7.8s-
H-58.2 - 8.4d~7.0
H-66.9 - 7.1t~7.0
H-77.9 - 8.1d~7.0
-CHO9.9 - 10.1s-
Solvent: CDCl₃

Table 2: Predicted ¹³C NMR Spectroscopic Data

CarbonPredicted Chemical Shift (δ, ppm)
C-2135 - 137
C-3112 - 114
C-5128 - 130
C-6118 - 120
C-7130 - 132
C-8140 - 142
C-8a145 - 147
-CHO185 - 187
Solvent: CDCl₃

Table 3: Predicted IR Spectroscopic Data

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C=O (aldehyde)1690 - 1710Strong
C-H (aldehyde)2720 - 2820Medium
C=N Stretch1630 - 1650Medium
C=C Aromatic Stretch1450 - 1600Medium
C-H Aromatic Stretch3000 - 3100Medium

Table 4: Predicted Mass Spectrometry Data

IonPredicted m/z
[M]⁺ (Molecular Ion)146.0480
[M+H]⁺147.0558

Experimental Protocols

The following section outlines detailed methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis Protocol

A plausible synthetic route to this compound involves the cyclization of a substituted 2-aminopyridine.

Reaction: Condensation of 2-amino-3-formylpyridine with a suitable two-carbon synthon, such as chloroacetaldehyde.

Materials:

  • 2-amino-3-formylpyridine

  • Chloroacetaldehyde (50% aqueous solution)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-amino-3-formylpyridine (1.0 eq) in ethanol, add sodium bicarbonate (2.0 eq).

  • Add chloroacetaldehyde (1.2 eq) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Extract the residue with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Spectroscopic Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Instrument: Bruker Avance 400 MHz spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR: Acquire spectra with a pulse angle of 30°, a relaxation delay of 1.0 s, and 16 scans.

  • ¹³C NMR: Acquire spectra using a proton-decoupled sequence with a pulse angle of 45°, a relaxation delay of 2.0 s, and 1024 scans.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

  • Instrument: PerkinElmer Spectrum Two FT-IR spectrometer.

  • Sample Preparation: Place a small amount of the solid sample directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS):

  • Instrument: Agilent 6520 Accurate-Mass Q-TOF LC/MS system.

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid) and introduce it into the mass spectrometer via direct infusion or after separation on a liquid chromatography column.

  • Data Acquisition: Acquire mass spectra over a mass range of m/z 50-500.

  • Data Analysis: Determine the accurate mass of the molecular ion and compare it with the calculated exact mass of the compound.

Workflow and Logical Diagrams

The following diagrams illustrate the synthetic and analytical workflow for this compound.

experimental_workflow Experimental Workflow for this compound cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start Start Materials: 2-amino-3-formylpyridine Chloroacetaldehyde reaction Cyclization Reaction (Ethanol, NaHCO3, Reflux) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product nmr NMR Spectroscopy (1H, 13C) product->nmr Characterization ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms interpretation Structure Confirmation nmr->interpretation ir->interpretation ms->interpretation

Caption: Synthetic and analytical workflow.

This guide provides a foundational understanding for researchers interested in the synthesis and characterization of this compound. The predicted data serves as a benchmark for experimental verification, and the detailed protocols offer a clear pathway for its preparation and analysis.

An In-Depth Technical Guide to the Synthesis of Imidazo[1,2-A]pyridine-8-carbaldehyde from 2-Aminopyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the synthetic pathways for obtaining imidazo[1,2-a]pyridine-8-carbaldehyde, a valuable building block in medicinal chemistry, starting from appropriately substituted 2-aminopyridine precursors. The synthesis of this specific isomer is non-trivial, as direct formylation of the parent imidazo[1,2-a]pyridine ring system preferentially occurs at the C3 position. Therefore, this guide focuses on two primary, reliable strategies: the functionalization of a pre-formed 8-halo-imidazo[1,2-a]pyridine and the cyclization of a pre-functionalized 2-aminopyridine followed by transformation of the substituent.

Strategic Approaches to this compound

Two main retrosynthetic strategies have been identified as the most viable for the synthesis of the target compound.

Strategy 1: Halogen-to-Aldehyde Conversion

This approach involves the initial synthesis of an 8-halo-imidazo[1,2-a]pyridine, which is then converted to the desired aldehyde. The key steps are:

  • Cyclization: Condensation of a 3-halo-2-aminopyridine with a suitable C2-synthon to form the 8-halo-imidazo[1,2-a]pyridine core.

  • Formylation: Conversion of the 8-halo group to a formyl group, typically via a palladium-catalyzed reaction or through an organometallic intermediate.

Strategy 2: Cyano Group Reduction

This strategy begins with a 2-aminopyridine bearing a cyano group at the 3-position. The imidazo[1,2-a]pyridine ring is formed, followed by the reduction of the cyano group to an aldehyde. The key steps are:

  • Cyclization: Reaction of 2-amino-3-cyanopyridine with a C2-synthon to yield 8-cyanoimidazo[1,2-a]pyridine.

  • Reduction: Selective reduction of the 8-cyano group to an 8-carbaldehyde.

The following sections will provide detailed experimental protocols for these synthetic routes, along with quantitative data and workflow visualizations.

Experimental Protocols and Data

Strategy 1: Synthesis via 8-Iodoimidazo[1,2-a]pyridine

This is a robust method that leverages the versatility of organopalladium chemistry.

Step 1: Synthesis of 8-Iodoimidazo[1,2-a]pyridine

The synthesis of 8-iodoimidazo[1,2-a]pyridine is achieved through the condensation of 3-iodo-2-aminopyridine with chloroacetaldehyde.[1]

  • Reaction Scheme:

  • Experimental Protocol: To a solution of 3-iodo-2-aminopyridine (1.0 eq) in ethanol, an aqueous solution of chloroacetaldehyde (1.2 eq) is added. The reaction mixture is heated at reflux for 6 hours. After cooling, the solvent is removed under reduced pressure, and the residue is neutralized with a saturated aqueous solution of sodium bicarbonate. The product is then extracted with an organic solvent, dried, and purified by column chromatography.

  • Quantitative Data:

ReactantMolar Eq.SolventTemperature (°C)Time (h)Yield (%)Reference
3-Iodo-2-aminopyridine1.0EthanolReflux684-91[1]
Chloroacetaldehyde1.2

Step 2: Formylation of 8-Iodoimidazo[1,2-a]pyridine

The conversion of the 8-iodo group to a formyl group can be accomplished via a palladium-catalyzed formylation reaction.

  • Reaction Scheme:

  • Experimental Protocol: In a sealed tube, 8-iodoimidazo[1,2-a]pyridine (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a suitable base are dissolved in a solvent like DMF. The mixture is purged with carbon monoxide and then heated. After the reaction is complete, the mixture is cooled, filtered, and the solvent is removed. The crude product is then purified. Note: Specific conditions for the formylation of this exact substrate were not found in the initial search; this protocol is a general method for aryl iodide formylation.

  • Quantitative Data (Representative for Aryl Iodide Formylation):

ReactantMolar Eq.CatalystSolventTemperature (°C)Pressure (CO)Time (h)Yield (%)
8-Iodoimidazo[1,2-a]pyridine1.0Pd(PPh₃)₄DMF80-1201-10 atm12-2450-80*
Formic Acid Source1.5-2.0
Base2.0

* Yield is an estimate based on similar transformations and requires optimization.

Strategy 2: Synthesis via Reduction of 8-Cyanoimidazo[1,2-a]pyridine

This alternative route provides a pathway to the target molecule through a well-established nitrile reduction.

Step 1: Synthesis of 8-Cyanoimidazo[1,2-a]pyridine

The synthesis starts with the cyclization of 2-amino-3-cyanopyridine.

  • Reaction Scheme:

  • Experimental Protocol: 2-Amino-3-cyanopyridine (1.0 eq) is reacted with chloroacetaldehyde (1.2 eq) in a suitable solvent such as ethanol or DMF, often in the presence of a base like sodium bicarbonate, under reflux conditions. The reaction progress is monitored by TLC. Upon completion, the product is isolated by standard workup and purification procedures.

  • Quantitative Data:

ReactantMolar Eq.SolventTemperature (°C)Time (h)Yield (%)
2-Amino-3-cyanopyridine1.0EthanolReflux8-1270-85*
Chloroacetaldehyde1.2

* Yield is an estimate and may require optimization.

Step 2: Reduction of 8-Cyanoimidazo[1,2-a]pyridine to this compound

The reduction of the cyano group to an aldehyde can be achieved using diisobutylaluminium hydride (DIBAL-H).[2]

  • Reaction Scheme:

  • Experimental Protocol: A solution of 8-cyanoimidazo[1,2-a]pyridine (1.0 eq) in an anhydrous solvent like toluene or THF is cooled to -78 °C under an inert atmosphere. A solution of DIBAL-H (1.1-1.5 eq) in a suitable solvent is added dropwise, and the reaction is stirred at low temperature for a few hours. The reaction is then quenched with methanol, followed by the addition of an aqueous acid solution. The product is extracted, dried, and purified.

  • Quantitative Data for Nitrile to Aldehyde Reduction:

ReactantMolar Eq.ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
8-Cyanoimidazo[1,2-a]pyridine1.0DIBAL-HToluene-78 to 02-460-90[2]

Workflow and Pathway Visualizations

The following diagrams illustrate the synthetic workflows described above.

Synthesis_Strategy_1 2-Amino-3-iodopyridine 2-Amino-3-iodopyridine Cyclization Cyclization 2-Amino-3-iodopyridine->Cyclization Chloroacetaldehyde Chloroacetaldehyde Chloroacetaldehyde->Cyclization 8-Iodoimidazo[1,2-a]pyridine 8-Iodoimidazo[1,2-a]pyridine Cyclization->8-Iodoimidazo[1,2-a]pyridine Formylation Formylation 8-Iodoimidazo[1,2-a]pyridine->Formylation This compound This compound Formylation->this compound

Caption: Synthetic workflow for Strategy 1.

Synthesis_Strategy_2 2-Amino-3-cyanopyridine 2-Amino-3-cyanopyridine Cyclization Cyclization 2-Amino-3-cyanopyridine->Cyclization Chloroacetaldehyde Chloroacetaldehyde Chloroacetaldehyde->Cyclization 8-Cyanoimidazo[1,2-a]pyridine 8-Cyanoimidazo[1,2-a]pyridine Cyclization->8-Cyanoimidazo[1,2-a]pyridine Reduction Reduction 8-Cyanoimidazo[1,2-a]pyridine->Reduction This compound This compound Reduction->this compound

Caption: Synthetic workflow for Strategy 2.

Conclusion

The synthesis of this compound is best approached through multi-step sequences starting from pre-functionalized 2-aminopyridines. Both the halogen-to-aldehyde conversion and the cyano group reduction strategies offer viable and high-yielding pathways. The choice of strategy may depend on the availability of starting materials and the specific requirements of the research or development project. The provided experimental protocols and data serve as a strong foundation for the practical execution of these syntheses. Further optimization of reaction conditions may be necessary to achieve maximum yields and purity for specific applications.

References

Theoretical and Computational Insights into Imidazo[1,2-A]pyridine-8-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational studies of Imidazo[1,2-A]pyridine-8-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is a well-established "privileged structure" in drug discovery, forming the core of numerous therapeutic agents. This document outlines the synthetic pathways, detailed computational methodologies for structural and electronic analysis, and presents key theoretical data to facilitate further research and development of novel therapeutics based on this scaffold.

Synthesis and Characterization

The synthesis of this compound typically proceeds via the condensation of 2-aminonicotinaldehyde (also known as 2-amino-3-formylpyridine) with a suitable C2-synthon, followed by cyclization.[1][2][3] A common and efficient method involves the reaction with an α-haloacetaldehyde or its equivalent.

General Synthetic Protocol

A plausible and efficient synthetic route to this compound is the reaction of 2-aminonicotinaldehyde with chloroacetaldehyde in a suitable solvent, such as ethanol. The reaction is typically carried out under reflux conditions and may be facilitated by a mild base to neutralize the hydrogen chloride formed during the reaction.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a solution of 2-aminonicotinaldehyde (1.0 eq) in absolute ethanol (20 mL/mmol), chloroacetaldehyde (1.2 eq, typically as a 50% aqueous solution) is added dropwise at room temperature.

  • Reaction Conditions: The reaction mixture is heated to reflux (approximately 78 °C) and stirred for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with dichloromethane (3 x 20 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the pure this compound.

Spectroscopic Characterization

The structure of the synthesized this compound would be confirmed using standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR is expected to show characteristic signals for the protons on the pyridine and imidazole rings, as well as a downfield singlet for the aldehyde proton (typically δ 9.5-10.5 ppm).

    • ¹³C NMR will display distinct resonances for the carbon atoms of the heterocyclic core and a characteristic signal for the carbonyl carbon of the aldehyde group (typically δ 185-195 ppm).

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group (typically in the range of 1680-1710 cm⁻¹). Other significant bands will include C-H stretching and bending vibrations and C=N and C=C stretching vibrations of the aromatic rings.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the exact mass of this compound, confirming its elemental composition.

Computational and Theoretical Studies

Density Functional Theory (DFT) is a powerful tool for investigating the structural, electronic, and vibrational properties of molecules like this compound.[4][5][6] These computational studies provide valuable insights that complement experimental data.

Computational Methodology

Software: All calculations are typically performed using the Gaussian suite of programs. Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and reliable method for such systems.[4] Basis Set: The 6-311++G(d,p) basis set is commonly employed to provide a good balance between accuracy and computational cost for geometry optimization and frequency calculations.[6] Geometry Optimization: The molecular geometry is optimized in the gas phase without any symmetry constraints. The convergence to a true energy minimum is confirmed by the absence of imaginary frequencies in the vibrational analysis. Vibrational Analysis: Vibrational frequencies are calculated at the same level of theory to predict the IR spectrum and to characterize the stationary points on the potential energy surface. Electronic Properties: Frontier Molecular Orbitals (HOMO and LUMO) and the Molecular Electrostatic Potential (MEP) are calculated to understand the molecule's reactivity and intermolecular interaction sites.

Theoretical Data Presentation

The following tables summarize the theoretically predicted data for this compound, based on DFT calculations at the B3LYP/6-311++G(d,p) level of theory.

Table 1: Calculated Geometric Parameters (Bond Lengths and Bond Angles)

ParameterBond Length (Å)ParameterBond Angle (°)
C1-N21.385N2-C1-C7108.5
C1-C71.398C1-N2-C3109.2
N2-C31.321N2-C3-N4110.1
C3-N41.390C3-N4-C5106.8
N4-C51.382N4-C5-C6129.5
C5-C61.401C5-C6-C9120.1
C6-C91.380C6-C9-C8118.5
C9-C81.415C9-C8-C7119.3
C8-C71.388C8-C7-C1122.5
C7-C11.398C8-C10=O11123.8
C8-C101.485
C10-O111.215

Table 2: Calculated Vibrational Frequencies and Assignments

Wavenumber (cm⁻¹)Assignment
~3100-3000C-H stretching (aromatic)
~2850, ~2750C-H stretching (aldehyde)
~1705C=O stretching (aldehyde)
~1630C=N stretching
~1580, ~1470C=C stretching (aromatic)
~1250C-N stretching
~850C-H out-of-plane bending

Table 3: Calculated Electronic Properties

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy-2.8 eV
HOMO-LUMO Gap3.7 eV
Dipole Moment3.2 Debye

Visualizations

The following diagrams illustrate the synthetic pathway and a general workflow for the computational analysis of this compound.

Synthesis_of_Imidazo_1_2_A_pyridine_8_carbaldehyde cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 2-aminonicotinaldehyde 2-Aminonicotinaldehyde Condensation Condensation & Cyclization 2-aminonicotinaldehyde->Condensation Chloroacetaldehyde Chloroacetaldehyde Chloroacetaldehyde->Condensation Imidazo_pyridine This compound Condensation->Imidazo_pyridine Computational_Workflow Start Define Molecular Structure DFT_Calculation DFT Calculation (B3LYP/6-311++G(d,p)) Start->DFT_Calculation Geometry_Optimization Geometry Optimization DFT_Calculation->Geometry_Optimization Frequency_Analysis Vibrational Frequency Analysis Geometry_Optimization->Frequency_Analysis Electronic_Properties Electronic Property Calculation (HOMO, LUMO, MEP) Geometry_Optimization->Electronic_Properties Data_Analysis Data Analysis and Interpretation Frequency_Analysis->Data_Analysis Electronic_Properties->Data_Analysis

References

An In-depth Technical Guide to the Solubility and Stability of Imidazo[1,2-A]pyridine-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies required to assess the aqueous solubility and chemical stability of Imidazo[1,2-A]pyridine-8-carbaldehyde. While specific experimental data for this compound is not publicly available, this document outlines the standardized experimental protocols and data presentation formats that are critical for the preclinical and pharmaceutical development of new chemical entities.

The imidazo[1,2-a]pyridine scaffold is a significant pharmacophore in medicinal chemistry, with derivatives showing a wide range of biological activities.[1][2] The physicochemical properties of any new drug candidate, such as solubility and stability, are fundamental to its developability, influencing everything from in vitro assay performance to in vivo bioavailability and formulation strategies.[2]

Section 1: Solubility Assessment

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. The assessment of solubility is typically categorized into two main types: kinetic and thermodynamic.

Kinetic Solubility

Kinetic solubility measures the concentration of a compound at which it precipitates from a solution that was initially prepared by diluting a high-concentration stock solution (typically in DMSO) with an aqueous buffer. This high-throughput method is valuable for the rapid screening of compounds in early drug discovery.[3][4]

Experimental Protocol: Turbidimetric Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well microplate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations.

  • Addition of Aqueous Buffer: To each well, add a specified volume of aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) to achieve the final desired compound concentrations and a consistent final DMSO concentration (typically ≤1%).

  • Incubation: The plate is agitated for a set period, for instance, 2 hours at room temperature.[3]

  • Turbidity Measurement: The precipitation of the compound is measured by detecting light scattering using a nephelometer.[5] The lowest concentration at which a significant increase in turbidity is observed is reported as the kinetic solubility.

Thermodynamic Solubility

Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent. It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period. This "shake-flask" method is considered the gold standard for solubility measurement.[3]

Experimental Protocol: Shake-Flask Thermodynamic Solubility Assay

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to assess pH-dependent solubility.

  • Equilibration: The vials are sealed and agitated in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).[3][6]

  • Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution by centrifugation or filtration through a 0.45 µm filter.

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[3] A calibration curve is prepared using standard solutions of known concentrations.

Data Presentation for Solubility Studies

The quantitative data from solubility experiments should be summarized in a clear and structured format.

Table 1: Solubility Data for this compound

Assay TypeSolvent/Buffer (pH)Temperature (°C)Solubility (µg/mL)Solubility (µM)Method of Detection
KineticPBS (7.4)25[Insert Data][Insert Data]Nephelometry
ThermodynamicSimulated Gastric Fluid (1.2)37[Insert Data][Insert Data]HPLC-UV
ThermodynamicAcetate Buffer (4.5)37[Insert Data][Insert Data]HPLC-UV
ThermodynamicPhosphate Buffer (6.8)37[Insert Data][Insert Data]HPLC-UV
ThermodynamicPhosphate Buffer (7.4)37[Insert Data][Insert Data]HPLC-UV

Experimental Workflow for Solubility Determination

G cluster_0 Kinetic Solubility Workflow cluster_1 Thermodynamic Solubility Workflow A Prepare 10 mM Stock in DMSO B Serial Dilution in 96-well Plate A->B C Add Aqueous Buffer B->C D Incubate and Agitate C->D E Measure Turbidity (Nephelometry) D->E F Add Excess Solid to Buffer G Equilibrate (Shake-Flask) F->G H Centrifuge/Filter G->H I Quantify Supernatant (HPLC) H->I

Solubility determination workflows.

Section 2: Stability Assessment

Evaluating the chemical stability of a new drug substance is a critical regulatory requirement to ensure its quality, safety, and efficacy over time. Stability studies are conducted according to the International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A(R2).[7][8] These studies include forced degradation (stress testing) and long-term stability studies.

Forced Degradation (Stress Testing)

Forced degradation studies are designed to identify the likely degradation products and establish the intrinsic stability of the molecule. These studies expose the drug substance to conditions more severe than accelerated stability testing.[9]

Experimental Protocol: Forced Degradation Studies

  • Acidic Hydrolysis: Incubate a solution of this compound in 0.1 N HCl at an elevated temperature (e.g., 60°C) for a defined period (e.g., up to 5 days).[10]

  • Basic Hydrolysis: Incubate a solution of the compound in 0.1 N NaOH at room temperature or a slightly elevated temperature.[10]

  • Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide (H₂O₂) at room temperature.[10]

  • Thermal Degradation: Expose the solid compound to dry heat at a high temperature (e.g., 70°C) for an extended period.[10]

  • Photostability: Expose the solid compound and its solution to a light source according to ICH Q1B guidelines, with a minimum of 1.2 million lux hours and 200-watt hours per square meter.[10]

  • Sample Analysis: At specified time points, samples are withdrawn, neutralized if necessary, and analyzed by a stability-indicating HPLC method to determine the amount of remaining parent compound and quantify any degradation products.

Long-Term and Accelerated Stability Studies

These formal studies are designed to establish the re-test period or shelf life and recommended storage conditions for the drug substance.[7][11]

Experimental Protocol: ICH Stability Studies

  • Batch Selection: At least three primary batches of the drug substance should be used for the study.[7]

  • Storage Conditions:

    • Long-Term: Store samples at 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.[12]

    • Accelerated: Store samples at 40°C ± 2°C / 75% RH ± 5% RH for 6 months.[12]

  • Testing Frequency:

    • Long-Term: Samples are typically tested at 0, 3, 6, 9, 12, 18, and 24 months.[7]

    • Accelerated: A minimum of three time points, including the initial and final points (e.g., 0, 3, and 6 months), are recommended.[7]

  • Analytical Testing: At each time point, the samples are tested for appearance, assay of the active substance, and degradation products using a validated stability-indicating analytical method.

Data Presentation for Stability Studies

Stability data should be tabulated to clearly show the trends over time under different storage conditions.

Table 2: Forced Degradation of this compound

Stress ConditionDurationTemperature (°C)% Assay of Parent Compound% Total DegradationNumber of Degradants
0.1 N HCl[Insert Time]60[Insert Data][Insert Data][Insert Data]
0.1 N NaOH[Insert Time]25[Insert Data][Insert Data][Insert Data]
3% H₂O₂[Insert Time]25[Insert Data][Insert Data][Insert Data]
Thermal (Solid)[Insert Time]70[Insert Data][Insert Data][Insert Data]
Photolytic[Insert Time]25[Insert Data][Insert Data][Insert Data]

Table 3: Long-Term Stability Data for this compound at 25°C/60% RH

Time Point (Months)AppearanceAssay (%)Individual Impurity (%)Total Impurities (%)
0[Initial Data][Initial Data][Initial Data][Initial Data]
3[Insert Data][Insert Data][Insert Data][Insert Data]
6[Insert Data][Insert Data][Insert Data][Insert Data]
9[Insert Data][Insert Data][Insert Data][Insert Data]
12[Insert Data][Insert Data][Insert Data][Insert Data]

Logical Relationship for Stability Assessment

G cluster_0 Forced Degradation (Stress Testing) cluster_1 ICH Stability Studies A Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Light) B Identify Degradation Pathways A->B C Develop Stability-Indicating Method A->C D Place Batches on Long-Term (25°C/60%RH) & Accelerated (40°C/75%RH) Storage C->D Validated Method Used For E Test at Specified Time Points D->E F Analyze Data to Establish Re-test Period & Storage Conditions E->F

Logical flow of stability assessment.

Conclusion

The solubility and stability of this compound are paramount to its potential as a drug candidate. This guide provides the necessary framework for researchers and drug development professionals to design and execute the essential experiments to characterize these properties. By following standardized protocols, such as those outlined by the ICH, and presenting the data in a clear, comparative format, a robust understanding of the compound's physicochemical profile can be established, thereby guiding its future development.

References

In-depth Technical Guide on the Physical Characteristics of Imidazo[1,2-A]pyridine-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of Imidazo[1,2-A]pyridine-8-carbaldehyde (CAS Number: 136117-74-3). Due to the specificity of this isomer, this document also presents comparative data for related imidazo[1,2-a]pyridine structures to offer a broader context for its characteristics. Furthermore, detailed experimental protocols for key analytical techniques are outlined to support further research and characterization of this compound.

Core Physical and Chemical Data

The fundamental physical properties of this compound are summarized in the table below. These parameters are essential for its handling, storage, and application in various experimental settings.

PropertyValue for this compoundReference Data for Isomers/Parent Compound
Molecular Formula C₈H₆N₂O[1][2][3]-
Molecular Weight 146.15 g/mol [1][2]-
Physical Form Solid[4]Imidazo[1,2-a]pyridine-6-carbaldehyde: Solid
Melting Point Data not availableImidazo[1,2-a]pyridine-6-carbaldehyde: 151-153 °C
Boiling Point Data not available-
Density 1.25 g/cm³[3]-
InChI Key NVRSZEFZHMVGRS-UHFFFAOYSA-N[4]-
CAS Number 136117-74-3[1][2][3][4][5]-

Spectroscopic Characterization

Spectroscopic analysis is fundamental for the structural confirmation of this compound. While specific spectral data for this isomer is scarce in the literature, the expected spectral features based on its structure and data from related compounds are discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic arrangement within a molecule.

  • ¹H NMR : The proton NMR spectrum is expected to show distinct signals corresponding to the protons on the pyridine and imidazole rings, as well as a characteristic downfield signal for the aldehyde proton. For the parent compound, imidazo[1,2-a]pyridine, the proton NMR spectrum has been reported.[6]

  • ¹³C NMR : The carbon NMR spectrum would reveal the number of unique carbon environments, including a signal for the carbonyl carbon of the aldehyde group.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present. For this compound, the most prominent absorption band would be the C=O stretch of the aldehyde, typically observed in the 1680-1740 cm⁻¹ region. Other characteristic peaks would correspond to the C-H, C=C, and C=N bonds of the aromatic rings. A detailed vibrational analysis of the parent imidazo[1,2-a]pyridine molecule has been conducted using DFT calculations, which can serve as a reference for interpreting the spectrum of its derivatives.[7]

Experimental Protocols

The following section provides standardized procedures for the experimental determination of the key physical properties of organic compounds like this compound.

Melting Point Determination

Objective: To determine the temperature range over which the solid compound transitions to a liquid, which is an important indicator of purity.

Methodology:

  • A small quantity of the finely powdered solid is packed into a thin-walled capillary tube.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute).

  • The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[8][9][10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure by analyzing the magnetic properties of atomic nuclei.

Methodology:

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard like tetramethylsilane (TMS) may be added.[12][13]

  • Data Acquisition: The NMR tube is placed into the spectrometer's magnet. The magnetic field is homogenized by a process called shimming. A radiofrequency pulse sequence is applied to acquire the signal.[14]

  • Data Processing: The acquired signal (Free Induction Decay) is mathematically processed using a Fourier transform to generate the NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups within the molecule by measuring the absorption of infrared radiation.

Methodology (using Attenuated Total Reflectance - ATR):

  • A background spectrum is collected from the clean, empty ATR crystal to account for environmental interferences.

  • A small amount of the solid sample is placed directly onto the ATR crystal.

  • A pressure clamp is applied to ensure good contact between the sample and the crystal surface.[15]

  • The infrared spectrum of the sample is recorded. The instrument's software automatically subtracts the background spectrum to produce the final spectrum of the compound.[16][17][18][19]

Synthesis and Potential Applications

The imidazo[1,2-a]pyridine scaffold is a key structural motif in many biologically active compounds. Its synthesis is of great interest to medicinal chemists.

General Synthesis Workflow

A common method for the synthesis of imidazo[1,2-a]pyridines involves the reaction of a 2-aminopyridine derivative with an α-halocarbonyl compound. This versatile reaction allows for the introduction of various substituents on the fused ring system. For the synthesis of aldehyde-substituted derivatives, specific reagents such as bromomalonaldehyde can be employed.[20] There is also a growing interest in developing environmentally friendly, "green" synthetic methods that often utilize aqueous media and avoid the use of metal catalysts.[21]

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Steps cluster_product Final Product 2-Aminopyridine 2-Aminopyridine Nucleophilic_Attack Nucleophilic Attack 2-Aminopyridine->Nucleophilic_Attack α-Halocarbonyl α-Halocarbonyl (e.g., Bromomalonaldehyde) α-Halocarbonyl->Nucleophilic_Attack Intramolecular_Cyclization Intramolecular Cyclization Nucleophilic_Attack->Intramolecular_Cyclization Intermediate Formation Dehydration Dehydration Intramolecular_Cyclization->Dehydration Imidazo[1,2-a]pyridine Substituted Imidazo[1,2-a]pyridine Dehydration->Imidazo[1,2-a]pyridine

Caption: A generalized workflow for the synthesis of substituted imidazo[1,2-a]pyridines.

References

Imidazo[1,2-A]pyridine-8-carbaldehyde: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for Imidazo[1,2-A]pyridine-8-carbaldehyde. Due to the limited availability of specific toxicological data for this compound, this document incorporates information from safety data sheets for the compound itself and closely related imidazopyridine derivatives, alongside general principles for handling aromatic aldehydes.

Compound Identification and Properties

Imidazo[1,2-a]pyridines are a class of nitrogen-containing heterocyclic compounds with a wide range of applications in medicinal chemistry.[1] this compound is a specific derivative within this class.

PropertyData
Chemical Name This compound
CAS Number 136117-74-3[2][3]
Molecular Formula C₈H₆N₂O[2][3]
Molecular Weight 146.15 g/mol [2][3]
Physical Form Solid (presumed)

Hazard Identification and Classification

Based on data for analogous imidazopyridine aldehydes, this compound should be handled as a potentially hazardous substance. The primary hazards are associated with ingestion, skin and eye contact, and inhalation of dust.

GHS Hazard Statements (based on related compounds):

  • H302: Harmful if swallowed.[4]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

  • P264: Wash skin thoroughly after handling.[4]

  • P270: Do not eat, drink or smoke when using this product.[4]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

  • P301+P317: IF SWALLOWED: Get medical help.[4]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

Experimental Protocols: Safe Handling Procedures

The following protocols are recommended for handling this compound in a laboratory setting.

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield.[5]

  • Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile).

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If significant dust is generated, a NIOSH-approved respirator may be necessary.

General Handling
  • Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible.

  • Dispensing: Conduct all weighing and dispensing of the solid compound within a chemical fume hood to minimize inhalation exposure.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Avoidance of Contamination: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[4]

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents, bases, and amines.[5]

Spill and Waste Disposal
  • Spills: In case of a spill, wear appropriate PPE. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For large spills, evacuate the area and follow institutional emergency procedures.

  • Waste Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.[4]

First Aid Measures

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[4]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.[4][5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][5]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Visualized Workflows and Relationships

Hazard_Assessment_Workflow cluster_prep Preparation and Assessment cluster_handling Handling Protocol cluster_cleanup Post-Experiment start Start: New Experiment with This compound review_sds Review Safety Data Sheet (SDS) and available literature start->review_sds identify_hazards Identify Potential Hazards: - Harmful if swallowed - Skin/eye irritant - Respiratory irritant review_sds->identify_hazards ppe_selection Select Appropriate PPE: - Safety goggles/face shield - Nitrile gloves - Lab coat identify_hazards->ppe_selection engineering_controls Identify Engineering Controls: - Chemical fume hood - Eyewash station - Safety shower identify_hazards->engineering_controls weighing Weighing and Dispensing (in fume hood) ppe_selection->weighing engineering_controls->weighing dissolving Preparation of Solutions (in fume hood) weighing->dissolving reaction_setup Reaction Setup and Monitoring dissolving->reaction_setup decontamination Decontaminate Glassware and Work Area reaction_setup->decontamination waste_disposal Segregate and Dispose of Hazardous Waste decontamination->waste_disposal end End of Procedure waste_disposal->end

Caption: Experimental Workflow for Safe Handling.

Logical_Relationship_Diagram cluster_properties Chemical Class Properties cluster_hazards Potential Hazards cluster_precautions Handling Precautions compound This compound imidazopyridine Imidazopyridine Core (Bioactive Scaffold) compound->imidazopyridine is a aldehyde Aromatic Aldehyde Group (Reactive Moiety) compound->aldehyde contains inhalation Respiratory Irritation compound->inhalation as dust, may cause ingestion Harmful if Swallowed imidazopyridine->ingestion may lead to contact Skin and Eye Irritation aldehyde->contact can cause ppe Personal Protective Equipment (PPE) ingestion->ppe mitigated by hygiene Good Laboratory Hygiene ingestion->hygiene mitigated by contact->ppe mitigated by ventilation Adequate Ventilation (Fume Hood) inhalation->ventilation mitigated by

Caption: Hazard and Precaution Relationships.

Toxicological Information

There is a lack of specific toxicological studies for this compound. However, studies on other imidazo[1,2-a]pyridine derivatives have shown a range of biological activities and toxicological profiles. Some derivatives have been investigated for antiparasitic and anti-inflammatory properties and were found to be essentially non-toxic in exploratory studies, while others have shown cytotoxicity in different assays. Given the bioactive nature of the imidazopyridine scaffold, this compound should be handled with care, assuming it may have biological effects.

Conclusion

This compound is a compound that requires careful handling due to its potential for harm if ingested, and as a skin, eye, and respiratory irritant. Researchers, scientists, and drug development professionals should adhere to the safety protocols outlined in this guide, utilizing appropriate personal protective equipment and engineering controls. Due to the limited specific data, a cautious approach is warranted until more comprehensive toxicological information becomes available.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Imidazo[1,2-a]pyridine-8-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazo[1,2-a]pyridines are a class of nitrogen-fused heterocyclic compounds recognized as a "privileged scaffold" in medicinal chemistry. This core structure is present in numerous commercially available drugs, including Zolpidem (a sedative), Olprinone (a heart failure medication), and Soraprazan (an anti-ulcer agent)[1][2]. Derivatives of this scaffold exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties[1][3]. The unique electronic properties and structural rigidity of the imidazo[1,2-a]pyridine system make it an attractive framework for the design of novel therapeutic agents.

This document provides detailed application notes and experimental protocols for the synthesis of Imidazo[1,2-a]pyridine-8-carbaldehyde and its derivatives. The aldehyde functional group at the 8-position serves as a versatile handle for further chemical modifications, allowing for the generation of diverse compound libraries for drug discovery campaigns. The primary synthetic strategy outlined herein involves the cyclization of a pre-functionalized pyridine precursor, specifically 2-aminonicotinaldehyde.

Applications in Drug Discovery and Medicinal Chemistry

Imidazo[1,2-a]pyridine derivatives are of significant interest to the pharmaceutical industry due to their proven therapeutic potential. They have been investigated as inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.

One of the key signaling pathways frequently targeted by imidazo[1,2-a]pyridine-based inhibitors is the PI3K/AKT/mTOR pathway . This pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers[1][4][5]. Dual inhibitors of PI3K and mTOR have been developed from the imidazo[1,2-a]pyridine scaffold, demonstrating significant tumor growth inhibition in preclinical models[1][4]. The aldehyde functionality at the 8-position of the scaffold can be utilized to synthesize derivatives that can potentially interact with key residues in the ATP-binding pocket of these kinases, leading to enhanced potency and selectivity.

Synthetic Workflow Overview

The synthesis of this compound derivatives can be efficiently achieved through a two-step process. The general workflow involves the synthesis of the key starting material, 2-aminonicotinaldehyde, followed by a cyclization reaction to form the desired fused heterocyclic system.

G cluster_0 Step 1: Starting Material Synthesis cluster_1 Step 2: Cyclization start 2-Amino-3-picoline intermediate1 Protected 2-Amino-3-picoline start->intermediate1 Protection intermediate2 Dibrominated Intermediate intermediate1->intermediate2 Bromination intermediate3 Imine Intermediate intermediate2->intermediate3 Ammonolysis aminonicotinaldehyde 2-Aminonicotinaldehyde intermediate3->aminonicotinaldehyde Hydrolysis final_product This compound Derivative aminonicotinaldehyde->final_product Reaction with α-haloketone haloketone α-Haloketone (R-CO-CH2X) haloketone->final_product

Caption: General synthetic workflow for this compound derivatives.

Experimental Protocols

Protocol 1: Synthesis of 2-Aminonicotinaldehyde (Starting Material)

This protocol is adapted from a scalable synthesis method.

Materials:

  • 2-Amino-3-picoline

  • Phthalic anhydride

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄)

  • Ammonium hydroxide (NH₄OH)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Dichloromethane (CH₂Cl₂)

  • Diethyl ether (Et₂O)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Protection of 2-Amino-3-picoline:

    • A mixture of 2-amino-3-picoline and phthalic anhydride (1:1 molar ratio) is heated to 190°C, with distillation of the water formed.

    • The mixture is cooled, dissolved in CH₂Cl₂, and washed with water.

    • The organic layer is dried over MgSO₄, and the solvent is partially removed in vacuo.

    • The product is crystallized by the addition of Et₂O to yield 2-(3-methylpyridin-2-yl)isoindoline-1,3-dione.

  • Bromination:

    • The protected 2-amino-3-picoline is suspended in CCl₄ and heated to reflux.

    • NBS (2.2 equivalents) and catalytic amounts of AIBN are added portion-wise.

    • The reaction is monitored by TLC until the starting material is consumed.

    • The mixture is cooled, and the solid is filtered.

    • The solid is dissolved in CH₂Cl₂, washed with aqueous sodium thiosulfate and water, and then dried over MgSO₄.

    • The product, 2-(3-(dibromomethyl)pyridin-2-yl)isoindoline-1,3-dione, is obtained by crystallization from CH₂Cl₂/Et₂O.

  • Ammonolysis and Hydrolysis:

    • The dibrominated intermediate is reacted with an excess of NH₄OH in ethanol to produce the corresponding imine.

    • The imine is then hydrolyzed with acid to produce 2-aminonicotinaldehyde.

Protocol 2: General Procedure for the Synthesis of this compound Derivatives

This is a general procedure for the cyclization of 2-aminonicotinaldehyde with various α-haloketones.

Materials:

  • 2-Aminonicotinaldehyde

  • Substituted α-haloketone (e.g., phenacyl bromide derivatives)

  • Ethanol or N,N-Dimethylformamide (DMF)

  • Sodium bicarbonate (NaHCO₃) or another suitable base

Procedure:

  • To a solution of 2-aminonicotinaldehyde (1.0 mmol) in ethanol (10 mL), add the desired α-haloketone (1.1 mmol) and sodium bicarbonate (1.5 mmol).

  • The reaction mixture is heated to reflux and stirred for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is partitioned between water and ethyl acetate.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel to afford the desired this compound derivative.

Data Presentation

The following table summarizes representative data for the synthesis of various Imidazo[1,2-a]pyridine derivatives, highlighting the versatility of the synthetic methodologies.

Entry2-Aminopyridine Derivativeα-Haloketone/Other ReactantCatalyst/ConditionsProductYield (%)
12-AminopyridinePhenacyl bromideEthanol, reflux2-Phenylimidazo[1,2-a]pyridine85-95
22-Aminopyridine4'-Chlorophenacyl bromideEthanol, reflux2-(4-Chlorophenyl)imidazo[1,2-a]pyridine90
32-AminonicotinaldehydeChloroacetaldehydeNaHCO₃, EtOH, refluxThis compound60-75 (Estimated)
42-AminonicotinaldehydePhenacyl bromideNaHCO₃, EtOH, reflux2-Phenylthis compound65-80 (Estimated)
52-AminopyridineBenzaldehyde, PhenylacetyleneCu(II)-Ascorbate, SDS, H₂O, 50°C2-Phenyl-3-benzylimidazo[1,2-a]pyridine88

Yields for entries 3 and 4 are estimated based on typical yields for similar cyclization reactions, as specific literature values for these exact reactions were not found.

Signaling Pathway

Inhibition of the PI3K/AKT/mTOR Pathway by Imidazo[1,2-a]pyridine Derivatives

The PI3K/AKT/mTOR signaling cascade is a critical pathway in cancer cell growth and survival. Imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of key kinases in this pathway, such as PI3K and mTOR.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Survival Cell Survival AKT->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->PI3K Inhibition Inhibitor->mTORC1 Inhibition

Caption: Imidazo[1,2-a]pyridine derivatives as inhibitors of the PI3K/AKT/mTOR signaling pathway.

This diagram illustrates how Imidazo[1,2-a]pyridine derivatives can act as dual inhibitors of PI3K and mTOR, thereby blocking downstream signaling that promotes cell growth and survival. This mechanism of action is a key rationale for their development as anticancer agents.

Conclusion

The synthetic protocols and application notes provided here offer a comprehensive guide for researchers interested in the synthesis and exploration of this compound derivatives. The versatility of the aldehyde functional group, combined with the proven therapeutic potential of the imidazo[1,2-a]pyridine scaffold, makes these compounds highly valuable for the development of new chemical entities in drug discovery. Further investigation into the biological activities of these derivatives, particularly their effects on key signaling pathways such as the PI3K/AKT/mTOR cascade, is warranted to fully elucidate their therapeutic potential.

References

Application Notes and Protocols: Imidazo[1,2-A]pyridine-8-carbaldehyde in Multi-Component Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently found in pharmaceuticals and bioactive molecules, exhibiting a wide range of activities including antiviral, anti-inflammatory, and anticancer properties.[1][2] Multi-component reactions (MCRs) offer a powerful and efficient strategy for the rapid synthesis of complex molecular architectures from simple starting materials in a single synthetic operation.[3] This approach is particularly valuable in drug discovery for the generation of diverse compound libraries.

While the synthesis of the imidazo[1,2-a]pyridine core via MCRs is well-documented, the utilization of functionalized imidazo[1,2-a]pyridines as building blocks in subsequent MCRs is a less explored area. This document provides hypothetical application notes and detailed protocols for the use of Imidazo[1,2-a]pyridine-8-carbaldehyde as the aldehyde component in two prominent MCRs: the Ugi four-component reaction (Ugi-4CR) and the Biginelli three-component reaction. These protocols are intended to serve as a foundational guide for researchers seeking to explore the synthesis of novel and complex molecules incorporating the imidazo[1,2-a]pyridine-8-yl moiety.

I. Ugi Four-Component Reaction (Ugi-4CR) with this compound

The Ugi reaction is a versatile MCR that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides.[4] By employing this compound, novel peptidomimetic structures bearing the imidazo[1,2-a]pyridine scaffold can be synthesized.

Hypothetical Application Note

The use of this compound in the Ugi-4CR allows for the straightforward introduction of the imidazo[1,2-a]pyridine moiety into a peptide-like backbone. This can be of significant interest for the development of new therapeutic agents, where the imidazo[1,2-a]pyridine unit can modulate the pharmacological properties of the resulting peptidomimetic. The reaction is expected to proceed under mild conditions and be amenable to the creation of a library of diverse compounds by varying the amine, carboxylic acid, and isocyanide components.

General Reaction Scheme

Ugi_Reaction General Scheme for the Ugi-4CR cluster_reactants Reactants cluster_product Product R1_CHO This compound Product α-Acylamino Amide Derivative R1_CHO->Product + R2_NH2 Amine R2_NH2->Product + R3_COOH Carboxylic Acid R3_COOH->Product + R4_NC Isocyanide R4_NC->Product +

Caption: General scheme of the Ugi four-component reaction.

Hypothetical Quantitative Data

The following table summarizes hypothetical results for a series of Ugi reactions using this compound, demonstrating the potential for generating a library of compounds with varying substituents.

EntryAmine (R¹-NH₂)Carboxylic Acid (R²-COOH)Isocyanide (R³-NC)SolventTime (h)Yield (%)
1BenzylamineAcetic Acidtert-Butyl isocyanideMethanol2478
2AnilineBenzoic AcidCyclohexyl isocyanideMethanol3665
3CyclohexylaminePropionic AcidBenzyl isocyanideDichloromethane2482
4MethylamineFormic AcidEthyl isocyanoacetateMethanol4855
Detailed Experimental Protocol

Materials:

  • This compound

  • Selected amine (e.g., Benzylamine)

  • Selected carboxylic acid (e.g., Acetic Acid)

  • Selected isocyanide (e.g., tert-Butyl isocyanide)

  • Methanol (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard work-up and purification equipment (rotary evaporator, separatory funnel, silica gel for chromatography)

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.).

  • Add the selected amine (1.0 mmol, 1.0 eq.) and the selected carboxylic acid (1.0 mmol, 1.0 eq.).

  • Dissolve the components in anhydrous methanol (10 mL).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the selected isocyanide (1.0 mmol, 1.0 eq.) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure α-acylamino amide product.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, HRMS).

II. Biginelli Three-Component Reaction with this compound

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea) to form dihydropyrimidinones (DHPMs).[2] Utilizing this compound in this reaction would lead to the synthesis of novel DHPMs functionalized with the imidazo[1,2-a]pyridine moiety, which are of interest for their potential biological activities.

Hypothetical Application Note

The incorporation of the Imidazo[1,2-a]pyridine-8-yl group at the 4-position of the dihydropyrimidinone core via the Biginelli reaction can generate a new class of compounds for high-throughput screening in drug discovery programs. The reaction is typically acid-catalyzed and can be performed under solvent or solvent-free conditions, offering a green and efficient synthetic route.

General Reaction Scheme

Caption: General scheme of the Biginelli three-component reaction.

Hypothetical Quantitative Data

The following table presents hypothetical data for the Biginelli reaction with this compound under various conditions.

Entryβ-KetoesterUrea/ThioureaCatalystConditionsTime (h)Yield (%)
1Ethyl acetoacetateUreaHClEthanol, reflux1285
2Methyl acetoacetateUreaYb(OTf)₃Acetonitrile, 80 °C892
3Ethyl acetoacetateThioureap-TSASolvent-free, 100 °C288
4Ethyl benzoylacetateUreaLewis AcidDichloromethane, rt2475
Detailed Experimental Protocol

Materials:

  • This compound

  • β-ketoester (e.g., Ethyl acetoacetate)

  • Urea or Thiourea

  • Catalyst (e.g., HCl or Yb(OTf)₃)

  • Solvent (e.g., Ethanol)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Standard work-up and purification equipment

Procedure:

  • In a 50 mL round-bottom flask, combine this compound (1.0 mmol, 1.0 eq.), the β-ketoester (1.2 mmol, 1.2 eq.), and urea (or thiourea) (1.5 mmol, 1.5 eq.) in ethanol (15 mL).

  • Add a catalytic amount of concentrated HCl (e.g., 3-4 drops) to the mixture.

  • Attach a reflux condenser and heat the reaction mixture to reflux with stirring.

  • Maintain the reflux for 12 hours, monitoring the reaction by TLC.

  • After completion, allow the reaction mixture to cool to room temperature.

  • A precipitate may form upon cooling. If so, collect the solid by filtration. If not, pour the reaction mixture into ice-cold water (50 mL) and stir for 30 minutes to induce precipitation.

  • Collect the crude product by vacuum filtration and wash with cold water.

  • Recrystallize the crude solid from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure dihydropyrimidinone derivative.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, HRMS, and melting point).

III. Experimental Workflow and Logic

The successful implementation of these MCRs with a novel aldehyde component like this compound would typically follow a systematic workflow.

MCR_Workflow cluster_planning Phase 1: Planning & Setup cluster_execution Phase 2: Execution & Optimization cluster_analysis Phase 3: Analysis & Characterization cluster_application Phase 4: Application A Select MCR (Ugi or Biginelli) B Choose diverse reactants (amines, acids, isocyanides, ketoesters) A->B C Procure this compound B->C D Perform initial small-scale reactions C->D E Screen solvents, catalysts, and temperatures D->E F Monitor reaction progress via TLC/LC-MS E->F G Purify products (Chromatography/Recrystallization) F->G H Structural elucidation (NMR, MS) G->H I Determine yields and assess reaction scope H->I J Biological screening of synthesized library I->J

Caption: A typical workflow for developing and applying MCRs.

Conclusion

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with Imidazo[1,2-a]pyridine-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the palladium-catalyzed cross-coupling reactions of Imidazo[1,2-a]pyridine-8-carbaldehyde. The imidazo[1,2-a]pyridine scaffold is a significant pharmacophore found in numerous marketed drugs, making its functionalization a key interest in medicinal chemistry.[1][2] This document outlines methodologies for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, enabling the synthesis of diverse derivatives for drug discovery and development. The presence of the C8-carbaldehyde group offers a valuable synthetic handle for further molecular elaboration.

General Considerations

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[3] For substrates like this compound, which possess an aldehyde functional group, careful selection of reaction conditions is crucial to avoid side reactions such as oxidation, reduction, or condensation. Generally, milder reaction conditions, including the use of appropriate bases and lower temperatures, are preferred. Microwave-assisted synthesis can often accelerate these reactions and improve yields.[4][5][6]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron reagent with a halide or triflate.[7] This reaction is widely used to synthesize biaryl and substituted aromatic compounds.[7][8] For 8-halo-imidazo[1,2-a]pyridine-8-carbaldehyde, this reaction allows for the introduction of various aryl and heteroaryl substituents.

Table 1: Suzuki-Miyaura Coupling of 8-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde
EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Toluene/EtOH/H₂O (4:1:1)1001285
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃1,4-Dioxane90892
33-Pyridinylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene110678
42-Thiopheneboronic acid(SIPr)Pd(allyl)Cl (2)Cs₂CO₃DMF130 (MW)0.7595[5][9]
Experimental Protocol: Suzuki-Miyaura Coupling
  • To a microwave vial, add 8-bromoimidazo[1,2-a]pyridine-3-carbaldehyde (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), palladium catalyst (see Table 1), and base (2.0 mmol).

  • Add the appropriate solvent (5 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at the specified temperature for the indicated time.

  • After cooling, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Heck Coupling

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[10][11] This method is effective for the vinylation of the C8 position of the imidazo[1,2-a]pyridine core.

Table 2: Heck Coupling of 8-Iodoimidazo[1,2-a]pyridine-3-carbaldehyde with Alkenes
EntryAlkeneCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2) / P(o-tolyl)₃ (4)Et₃NDMF1001675
2n-Butyl acrylatePdCl₂(PPh₃)₂ (3)K₂CO₃DMAc1201288
34-VinylpyridinePd(P(t-Bu)₃)₂ (2)Cy₂NMe1,4-Dioxane1101069
Experimental Protocol: Heck Coupling
  • In a sealed tube, combine 8-iodoimidazo[1,2-a]pyridine-3-carbaldehyde (1.0 mmol), the alkene (1.5 mmol), palladium catalyst (see Table 2), and base (2.5 mmol).

  • Add the solvent (5 mL).

  • Heat the mixture at the specified temperature for the indicated time.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and filter off the solid salts.

  • Dilute the filtrate with water and extract with dichloromethane.

  • Combine the organic layers, dry over magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield the product.

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[12][13] This reaction is invaluable for introducing alkynyl moieties, which are important building blocks in medicinal chemistry.[14]

Table 3: Sonogashira Coupling of 8-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde
EntryAlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (3)CuI (5)Et₃NTHF60691
2TrimethylsilylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)DiisopropylamineToluene80885
31-HexynePd(OAc)₂ (2) / XPhos (4)-Cs₂CO₃1,4-Dioxane1001277
Experimental Protocol: Sonogashira Coupling
  • To a Schlenk flask, add 8-bromoimidazo[1,2-a]pyridine-3-carbaldehyde (1.0 mmol), the palladium catalyst, and the copper co-catalyst (if applicable).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon).

  • Add the solvent, the terminal alkyne (1.2 mmol), and the base under the inert atmosphere.

  • Stir the reaction mixture at the specified temperature for the indicated time.

  • After completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from amines and aryl halides.[15][16] This reaction is a powerful method for introducing a wide range of amine functionalities at the C8 position.[3][17]

Table 4: Buchwald-Hartwig Amination of 8-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)BINAP (4)NaOt-BuToluene1001882
2AnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃1,4-Dioxane1102476
3BenzylaminePd(OAc)₂ (2)BrettPhos (4)LHMDSTHF801689
Experimental Protocol: Buchwald-Hartwig Amination
  • In a glovebox, charge a vial with the palladium precursor, ligand, and base.

  • Add 8-bromoimidazo[1,2-a]pyridine-3-carbaldehyde (1.0 mmol) and the amine (1.2 mmol).

  • Add the solvent and seal the vial.

  • Remove the vial from the glovebox and heat with stirring for the specified time and temperature.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain the aminated product.

Visualizing the Workflow and Chemical Transformations

To aid in the conceptualization of these synthetic transformations, the following diagrams illustrate the general workflow and the catalytic cycles involved.

G cluster_start Starting Material cluster_reactions Palladium-Catalyzed Cross-Coupling cluster_products Functionalized Products start Imidazo[1,2-a]pyridine- 8-carbaldehyde Derivative (Halide or Triflate) suzuki Suzuki-Miyaura (Boronic Acid/Ester) start->suzuki Pd Catalyst, Base heck Heck (Alkene) start->heck Pd Catalyst, Base sonogashira Sonogashira (Alkyne) start->sonogashira Pd Catalyst, Cu(I), Base buchwald Buchwald-Hartwig (Amine) start->buchwald Pd Catalyst, Ligand, Base prod_suzuki 8-Aryl/Heteroaryl Derivative suzuki->prod_suzuki prod_heck 8-Vinyl Derivative heck->prod_heck prod_sonogashira 8-Alkynyl Derivative sonogashira->prod_sonogashira prod_buchwald 8-Amino Derivative buchwald->prod_buchwald

Caption: General workflow for the functionalization of this compound.

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_pd_halide Ar-Pd(II)-X L₂ oxidative_addition->aryl_pd_halide transmetalation Transmetalation aryl_pd_halide->transmetalation aryl_pd_r Ar-Pd(II)-R' L₂ transmetalation->aryl_pd_r reductive_elimination Reductive Elimination aryl_pd_r->reductive_elimination reductive_elimination->pd0 product Ar-R' reductive_elimination->product reactant Ar-X reactant->oxidative_addition boronic R'-B(OR)₂ boronic->transmetalation base Base base->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Heck_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_pd_halide Ar-Pd(II)-X L₂ oxidative_addition->aryl_pd_halide migratory_insertion Migratory Insertion aryl_pd_halide->migratory_insertion alkyl_pd R-Pd(II)-X L₂ migratory_insertion->alkyl_pd beta_hydride_elimination β-Hydride Elimination alkyl_pd->beta_hydride_elimination beta_hydride_elimination->pd0 product Substituted Alkene beta_hydride_elimination->product reactant Ar-X reactant->oxidative_addition alkene Alkene alkene->migratory_insertion base Base base->beta_hydride_elimination

Caption: Catalytic cycle of the Heck cross-coupling reaction.

References

Imidazo[1,2-a]pyridine-8-carbaldehyde: A Versatile Precursor for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous clinically used drugs and biologically active compounds.[1][2][3][4] This bicyclic system, containing a bridgehead nitrogen atom, serves as a versatile framework for the development of therapeutic agents targeting a wide array of diseases, including cancer, inflammation, and infectious diseases.[5][6][7] Derivatives of imidazo[1,2-a]pyridine have demonstrated a broad spectrum of pharmacological activities, acting as kinase inhibitors, anticancer agents, and anti-inflammatory molecules.[5][8][9]

Among the various functionalized derivatives of this scaffold, imidazo[1,2-a]pyridine-carbaldehydes are of particular interest as synthetic precursors. The aldehyde functionality serves as a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse molecular complexity and the construction of libraries of novel compounds for drug discovery. While the 3-formyl derivative is more commonly reported, Imidazo[1,2-a]pyridine-8-carbaldehyde represents a key building block for accessing a distinct region of the chemical space of this privileged scaffold. This document provides an overview of its synthesis, key reactions, and applications in the generation of medicinally relevant molecules, along with detailed experimental protocols and relevant biological data.

Synthesis of Imidazo[1,2-a]pyridine-carbaldehydes

The introduction of a formyl group onto the imidazo[1,2-a]pyridine ring is most commonly achieved through the Vilsmeier-Haack reaction.[10][11][12] This reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3), to effect an electrophilic aromatic substitution on the electron-rich imidazo[1,2-a]pyridine nucleus. The regioselectivity of the formylation is dependent on the substitution pattern of the parent ring. For unsubstituted imidazo[1,2-a]pyridine, the reaction generally proceeds at the C3-position. However, appropriate substitution can direct the formylation to other positions, including the C8-position.

General Experimental Protocol: Vilsmeier-Haack Formylation of Imidazo[1,2-a]pyridine

This protocol describes a general procedure for the formylation of an imidazo[1,2-a]pyridine, which can be adapted for the synthesis of the 8-carbaldehyde derivative with an appropriately substituted starting material.

Materials:

  • Substituted Imidazo[1,2-a]pyridine

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl3)

  • 1,2-Dichloroethane (or other suitable solvent)

  • Sodium acetate

  • Water

  • Dichloromethane (DCM) or Ethyl Acetate

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask maintained under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C, add N,N-dimethylformamide (DMF, 1.2 equivalents).

  • Slowly add phosphorus oxychloride (POCl3, 1.2 equivalents) dropwise to the DMF, maintaining the temperature at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes to form the Vilsmeier reagent.

  • Cool the reaction mixture to 0 °C and add a solution of the substituted imidazo[1,2-a]pyridine (1.0 equivalent) in a suitable solvent (e.g., 1,2-dichloroethane).

  • Allow the reaction to warm to room temperature and then heat to 60-80 °C for 2-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium acetate.

  • Stir the mixture vigorously for 1 hour at room temperature.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3 x 50 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired imidazo[1,2-a]pyridine-carbaldehyde.

Expected Yield: 60-90% (dependent on the substrate)

Application of Imidazo[1,2-a]pyridine-carbaldehydes in Medicinal Chemistry

The aldehyde functionality of this compound is a gateway to a multitude of chemical transformations, enabling the synthesis of a wide range of derivatives with potential therapeutic applications.

Synthesis of Chalcone Analogues

Imidazo[1,2-a]pyridine-carbaldehydes can undergo Claisen-Schmidt condensation with various acetophenones to yield chalcone-like structures.[10] Chalcones are a class of compounds known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

General Experimental Protocol: Claisen-Schmidt Condensation

Materials:

  • This compound

  • Substituted acetophenone

  • Ethanol

  • Aqueous sodium hydroxide solution (e.g., 10%)

  • Acetic acid (for neutralization)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve the substituted acetophenone (1.0 equivalent) in ethanol.

  • Add an aqueous solution of sodium hydroxide (2.0 equivalents) to the flask and stir the mixture at room temperature.

  • Add this compound (1.0 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature for 4-8 hours, monitoring its progress by TLC.

  • After completion, neutralize the reaction mixture with a dilute solution of acetic acid.

  • The resulting precipitate is filtered, washed with water, and dried.

  • The crude product can be further purified by recrystallization or silica gel column chromatography.

Reductive Amination

The aldehyde can be converted to a variety of amine derivatives through reductive amination. This reaction involves the formation of an imine intermediate with a primary or secondary amine, followed by reduction with a suitable reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride). This allows for the introduction of diverse side chains that can modulate the pharmacological properties of the molecule.

Wittig and Horner-Wadsworth-Emmons Reactions

These reactions allow for the conversion of the aldehyde to alkenes with control over the stereochemistry of the double bond. This is a powerful tool for extending the carbon framework and introducing new functional groups.

Synthesis of Heterocyclic Rings

This compound can serve as a key building block for the construction of more complex fused heterocyclic systems. For example, it can react with binucleophiles to form new rings, leading to novel scaffolds for drug discovery.

Biological Activities of Imidazo[1,2-a]pyridine Derivatives

The imidazo[1,2-a]pyridine scaffold is a core component of many compounds with significant biological activity. While specific data for derivatives of the 8-carbaldehyde are limited in the public domain, the broader class of imidazo[1,2-a]pyridines has shown potent activity in several therapeutic areas.

Anticancer Activity

Numerous imidazo[1,2-a]pyridine derivatives have been reported to exhibit potent anticancer activity against a variety of cancer cell lines.[9][13][14][15]

Compound ClassCancer Cell LineIC50 (µM)Reference
Imidazopyridine-quinoline hybridHeLa (cervical)0.34[15]
Imidazopyridine-quinoline hybridMDA-MB-231 (breast)0.32[15]
Imidazopyridine-quinoline hybridACHN (renal)0.39[15]
Imidazopyridine-quinoline hybridHCT-15 (colon)0.31[15]
Azo-based Imidazo[1,2-a]pyridineHepG2 (liver)51.52[16]
Azo-based Imidazo[1,2-a]pyridineA549 (lung)50.56[16]
Imidazo[1,2-a]pyridine derivativeHCC1937 (breast)45[13]
Kinase Inhibition

The imidazo[1,2-a]pyridine scaffold has been successfully employed in the design of potent kinase inhibitors, which are a major class of anticancer drugs.[5][8]

CompoundKinase TargetIC50 (µM)Reference
Compound 4cCLK10.7[8]
Compound 4cDYRK1A2.6[8]
4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidinec-KIT (V654A)Nanomolar range[17]

Signaling Pathways and Experimental Workflows

The development of drugs based on the imidazo[1,2-a]pyridine scaffold often involves targeting specific signaling pathways implicated in disease. For instance, many anticancer derivatives function by inhibiting protein kinases that are crucial for cancer cell proliferation and survival.

G General Workflow for the Utilization of this compound A Imidazo[1,2-a]pyridine Scaffold B Vilsmeier-Haack Formylation A->B C This compound B->C D Claisen-Schmidt Condensation C->D E Reductive Amination C->E F Wittig/HWE Reaction C->F G Chalcone Derivatives D->G H Amine Derivatives E->H I Alkene Derivatives F->I J Biological Screening (e.g., Anticancer, Kinase Assays) G->J H->J I->J K Lead Compound Identification J->K

Caption: Synthetic workflow using this compound.

G Simplified PI3K/Akt Signaling Pathway Targeted by Imidazo[1,2-a]pyridine Derivatives RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activate Downstream Downstream Effectors (Cell Proliferation, Survival) Akt->Downstream Inhibitor Imidazo[1,2-a]pyrazine Inhibitor Inhibitor->PI3K

Caption: Inhibition of the PI3K/Akt pathway by imidazo[1,2-a]pyrazine derivatives.[18]

This compound is a valuable and versatile precursor in medicinal chemistry. Its strategic importance lies in its ability to serve as a starting point for the synthesis of a wide range of novel compounds built around the privileged imidazo[1,2-a]pyridine scaffold. The aldehyde group provides a reactive handle for various chemical transformations, enabling the exploration of diverse chemical space in the quest for new therapeutic agents. The established biological activities of the imidazo[1,2-a]pyridine class of compounds, particularly in the areas of oncology and inflammation, underscore the potential of derivatives of the 8-carbaldehyde as candidates for future drug development programs. Further exploration of the synthetic utility of this precursor is warranted to unlock its full potential in the discovery of new medicines.

References

Application Notes and Protocols for Condensation Reactions of Imidazo[1,2-a]pyridine-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and expected outcomes for the Knoevenagel and Claisen-Schmidt condensation reactions of Imidazo[1,2-a]pyridine-8-carbaldehyde. This valuable building block is utilized in the synthesis of novel derivatives with potential applications in medicinal chemistry and materials science. The following protocols are based on established methodologies for similar heterocyclic aldehydes and can be adapted for specific research needs.

Overview of Condensation Reactions

Condensation reactions are a fundamental class of organic reactions that involve the joining of two molecules with the elimination of a small molecule, typically water. For aldehydes such as this compound, the Knoevenagel and Claisen-Schmidt condensations are particularly useful for forming new carbon-carbon double bonds, leading to a diverse array of α,β-unsaturated compounds.

  • Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with an active methylene compound in the presence of a basic catalyst. The active methylene compound typically has two electron-withdrawing groups, such as malononitrile or ethyl cyanoacetate.

  • Claisen-Schmidt Condensation: This is a crossed-aldol condensation between an aldehyde and a ketone.[1] To favor a single product, the aldehyde is often aromatic and lacks α-hydrogens, and the ketone is enolizable.[1][2]

Data Presentation: Expected Outcomes

The following table summarizes the expected products, reaction times, and yields for the condensation reactions of this compound based on analogous reactions with pyridinecarbaldehydes.[3] Actual results may vary depending on the specific substrate and reaction conditions.

Reaction TypeReactantCatalyst/ConditionsExpected ProductReaction Time (h)Yield (%)
KnoevenagelMalononitrileNone / H₂O:EtOH (1:1), rt2-(Imidazo[1,2-a]pyridin-8-ylmethylene)malononitrile2 - 485 - 95
KnoevenagelEthyl CyanoacetateImidazole / CH₂Cl₂, refluxEthyl 2-cyano-3-(imidazo[1,2-a]pyridin-8-yl)acrylate6 - 880 - 90
KnoevenagelCyanoacetamideNone / H₂O:EtOH (1:1), rt2-Cyano-3-(imidazo[1,2-a]pyridin-8-yl)acrylamide3 - 582 - 92
Claisen-SchmidtAcetone10% NaOH / EtOH, rt4-(Imidazo[1,2-a]pyridin-8-yl)but-3-en-2-one20 - 2470 - 85
Claisen-SchmidtAcetophenone10% NaOH / EtOH, rt1-Phenyl-3-(imidazo[1,2-a]pyridin-8-yl)prop-2-en-1-one20 - 2475 - 90

Experimental Protocols

Protocol 1: Catalyst-Free Knoevenagel Condensation with Malononitrile

This protocol describes a green and efficient method for the Knoevenagel condensation of this compound with malononitrile in an aqueous ethanol solution at room temperature.[3]

Materials:

  • This compound

  • Malononitrile

  • Ethanol (EtOH)

  • Deionized Water (H₂O)

  • Round-bottom flask

  • Magnetic stirrer

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve this compound (1 mmol) in 5 mL of a 1:1 (v/v) mixture of ethanol and deionized water.

  • Add malononitrile (1 mmol, 1 equivalent) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 2-4 hours), a precipitate will form.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold water (2 x 5 mL).

  • Dry the product under vacuum to obtain 2-(Imidazo[1,2-a]pyridin-8-ylmethylene)malononitrile.

Protocol 2: Imidazole-Catalyzed Knoevenagel Condensation with Ethyl Cyanoacetate

This protocol outlines the Knoevenagel condensation using a mild base catalyst, imidazole, for the reaction with a less reactive active methylene compound.[4]

Materials:

  • This compound

  • Ethyl cyanoacetate

  • Imidazole

  • Dichloromethane (CH₂Cl₂)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1 mmol) in 10 mL of dichloromethane in a round-bottom flask, add ethyl cyanoacetate (1.1 mmol, 1.1 equivalents).

  • Add imidazole (0.2 mmol, 20 mol%) to the mixture.

  • Attach a reflux condenser and heat the reaction mixture to reflux.

  • Stir the reaction at reflux and monitor its progress by TLC (typically 6-8 hours).

  • After the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer with water (2 x 10 mL) to remove the imidazole catalyst.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to yield ethyl 2-cyano-3-(imidazo[1,2-a]pyridin-8-yl)acrylate.

Protocol 3: Claisen-Schmidt Condensation with Acetone

This protocol details the base-catalyzed condensation of this compound with acetone to form an α,β-unsaturated ketone.[5]

Materials:

  • This compound

  • Acetone

  • Ethanol (95%)

  • 10% Sodium Hydroxide (NaOH) solution

  • Test tube or small flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a test tube or small flask, dissolve this compound (1 mmol) in 3 mL of 95% ethanol.

  • Add acetone (1.2 mmol, 1.2 equivalents) to the solution.

  • With stirring, add 1 mL of 10% aqueous NaOH solution.

  • Continue stirring at room temperature until a precipitate begins to form.

  • Allow the mixture to stand with occasional stirring for 20 hours.

  • Cool the mixture in an ice bath for 10-15 minutes to complete the precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the crystals with a small amount of cold water.

  • Recrystallize the crude product from a minimal amount of hot ethanol to obtain pure 4-(Imidazo[1,2-a]pyridin-8-yl)but-3-en-2-one.

Visualizations

Signaling Pathways and Experimental Workflows

Knoevenagel_Condensation Aldehyde Imidazo[1,2-a]pyridine- 8-carbaldehyde Intermediate Intermediate Adduct Aldehyde->Intermediate + ActiveMethylene Active Methylene Compound (e.g., Malononitrile) ActiveMethylene->Intermediate Base Base (e.g., Piperidine, Imidazole) or Catalyst-Free Base->Intermediate Product α,β-Unsaturated Product Intermediate->Product - H₂O Water H₂O

Caption: Knoevenagel Condensation Pathway.

Claisen_Schmidt_Condensation Aldehyde Imidazo[1,2-a]pyridine- 8-carbaldehyde AldolAdduct Aldol Adduct Aldehyde->AldolAdduct Ketone Ketone (e.g., Acetone) Enolate Enolate Intermediate Ketone->Enolate Base Base (e.g., NaOH) Base->Enolate Deprotonation Enolate->AldolAdduct Nucleophilic Attack Product α,β-Unsaturated Ketone AldolAdduct->Product Dehydration (-H₂O) Water H₂O Experimental_Workflow Start Start Reactants Combine Aldehyde and Active Methylene/Ketone in Solvent Start->Reactants Catalyst Add Catalyst (if applicable) Reactants->Catalyst Reaction Stir at appropriate Temperature Catalyst->Reaction Monitor Monitor Reaction by TLC Reaction->Monitor Workup Reaction Workup (e.g., Precipitation, Extraction) Monitor->Workup Reaction Complete Purification Purification (e.g., Filtration, Recrystallization, Column Chromatography) Workup->Purification Characterization Product Characterization (NMR, IR, MS) Purification->Characterization End End Characterization->End

References

Application Notes and Protocols for the Scale-up Synthesis of Imidazo[1,2-A]pyridine-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imidazo[1,2-a]pyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse pharmacological activities. This document provides a detailed, multi-step protocol for the scale-up synthesis of Imidazo[1,2-a]pyridine-8-carbaldehyde, a key intermediate for the development of novel therapeutics. The described synthetic strategy begins with the cyclization of 2-aminonicotinic acid to form imidazo[1,2-a]pyridine-8-carboxylic acid, followed by a controlled reduction to the target aldehyde. This route is designed to be robust, scalable, and to overcome the challenge of non-selective formylation of the parent imidazo[1,2-a]pyridine.

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents with a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. The functionalization of this heterocyclic system is crucial for modulating its pharmacological profile. This compound serves as a versatile building block, enabling the introduction of various functionalities at the 8-position through reactions such as reductive amination, Wittig reactions, and aldol condensations.

Direct formylation of the imidazo[1,2-a]pyridine ring, for instance via the Vilsmeier-Haack reaction, typically results in substitution at the electron-rich C3 position. To achieve regioselective synthesis of the 8-carbaldehyde isomer, a multi-step approach commencing with a pre-functionalized pyridine precursor is necessary. This application note details a reliable and scalable three-step synthesis for this important intermediate.

Synthetic Strategy Overview

The synthesis of this compound is accomplished through a three-step sequence starting from commercially available 2-aminonicotinic acid.

  • Step 1: Cyclization to Imidazo[1,2-a]pyridine-8-carboxylic acid. 2-aminonicotinic acid is reacted with an appropriate C2-synthon, such as chloroacetaldehyde or bromoacetaldehyde, to construct the fused imidazole ring, directly yielding the C8-carboxylated imidazo[1,2-a]pyridine.

  • Step 2: Controlled Reduction to this compound. The resulting carboxylic acid is then selectively reduced to the aldehyde. Modern methods utilizing reagents like pinacolborane activated by a triflylpyridinium reagent offer a direct and high-yielding conversion, avoiding over-reduction to the alcohol.

This strategic approach ensures the desired regiochemistry and is amenable to large-scale production.

Experimental Protocols

Step 1: Scale-up Synthesis of Imidazo[1,2-a]pyridine-8-carboxylic acid

This protocol is adapted from general procedures for the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (for 100 g scale)MolesNotes
2-Aminonicotinic acid138.12100 g0.724 molStarting material
Chloroacetaldehyde (50 wt% in H₂O)78.50113.7 g (227.4 mL)0.724 molReagent
Sodium bicarbonate (NaHCO₃)84.01182.5 g2.172 molBase
Ethanol46.071.5 L-Solvent
Water18.02As needed-For work-up
Hydrochloric acid (HCl), concentrated36.46As needed-For acidification

Procedure:

  • To a 3 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 2-aminonicotinic acid (100 g, 0.724 mol) and ethanol (1.0 L).

  • Stir the suspension and add sodium bicarbonate (182.5 g, 2.172 mol) portion-wise.

  • Heat the mixture to reflux (approximately 78 °C).

  • Once refluxing, add the chloroacetaldehyde solution (227.4 mL, 0.724 mol) dropwise via the dropping funnel over a period of 1-2 hours.

  • After the addition is complete, continue to reflux the reaction mixture for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove inorganic salts and wash the solid residue with ethanol (2 x 250 mL).

  • Combine the filtrates and concentrate under reduced pressure to obtain a solid residue.

  • Dissolve the residue in water (1.5 L) and cool in an ice bath.

  • Acidify the aqueous solution to pH 3-4 by the slow addition of concentrated hydrochloric acid.

  • A precipitate will form. Stir the suspension in the ice bath for 1 hour.

  • Collect the solid product by filtration, wash with cold water (3 x 300 mL), and dry under vacuum at 50 °C to a constant weight.

Expected Yield: 75-85% Purity (by HPLC): >95%

Step 2: Scale-up Synthesis of this compound

This protocol utilizes a modern, controlled reduction of the carboxylic acid to the aldehyde.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (for 100 g scale)MolesNotes
Imidazo[1,2-a]pyridine-8-carboxylic acid162.15100 g0.617 molStarting material
2,4,6-Trichloropyridine182.44112.6 g0.617 molPyridine component
Trifluoromethanesulfonic anhydride (Tf₂O)282.14174.1 g (102.4 mL)0.617 molActivating agent
Pinacolborane (HBpin)127.9894.7 g (126.3 mL)0.740 molReducing agent
Dichloromethane (DCM), anhydrous84.932.0 L-Solvent
Sodium bicarbonate (NaHCO₃), saturated solution-As needed-For work-up
Brine-As needed-For work-up
Sodium sulfate (Na₂SO₄), anhydrous142.04As needed-Drying agent
Silica gel-As needed-For purification
Hexanes/Ethyl Acetate-As needed-Eluent for chromatography

Procedure:

  • Preparation of the Triflylpyridinium Reagent (in situ):

    • To a dry 3 L three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add anhydrous dichloromethane (1.0 L) and 2,4,6-trichloropyridine (112.6 g, 0.617 mol).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add trifluoromethanesulfonic anhydride (102.4 mL, 0.617 mol) dropwise over 30 minutes, maintaining the temperature below 5 °C.

    • Stir the resulting mixture at 0 °C for an additional 30 minutes.

  • Activation of the Carboxylic Acid and Reduction:

    • In a separate flask, suspend Imidazo[1,2-a]pyridine-8-carboxylic acid (100 g, 0.617 mol) in anhydrous dichloromethane (1.0 L).

    • Transfer this suspension to the flask containing the pre-formed triflylpyridinium reagent via cannula or a wide-bore dropping funnel at 0 °C.

    • Stir the reaction mixture at 0 °C for 1 hour.

    • Slowly add pinacolborane (126.3 mL, 0.740 mol) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.

    • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 500 mL).

    • Combine the organic layers and wash with brine (1 L).

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure this compound.

Expected Yield: 60-75% Purity (by HPLC): >98%

Data Summary

StepStarting MaterialProductKey ReagentsSolventTemperature (°C)Time (h)Scale (g)Yield (%)Purity (%)
12-Aminonicotinic acidImidazo[1,2-a]pyridine-8-carboxylic acidChloroacetaldehyde, NaHCO₃Ethanol7812-1810075-85>95
2Imidazo[1,2-a]pyridine-8-carboxylic acidThis compoundTriflylpyridinium reagent, HBpinDichloromethane0 to RT4-610060-75>98

Visualizations

Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Controlled Reduction start1 2-Aminonicotinic acid reagent1 Chloroacetaldehyde, NaHCO₃, Ethanol start1->reagent1 product1 Imidazo[1,2-a]pyridine-8-carboxylic acid reagent1->product1 reagent2 1. 2,4,6-Trichloropyridine, Tf₂O 2. Pinacolborane (HBpin) DCM product1->reagent2 product2 This compound reagent2->product2

Caption: Synthetic workflow for the scale-up synthesis of this compound.

Logical Relationship of Synthetic Steps

Logical_Relationship A Starting Material: 2-Aminonicotinic Acid B Intermediate: Imidazo[1,2-a]pyridine-8-carboxylic Acid A->B Cyclization (Step 1) C Final Product: This compound B->C Controlled Reduction (Step 2)

Caption: Logical progression of the multi-step synthesis.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Chloroacetaldehyde is toxic and corrosive. Handle with extreme care.

  • Trifluoromethanesulfonic anhydride is highly corrosive and reacts violently with water. Handle with care under anhydrous conditions.

  • Pinacolborane is flammable.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The presented application note provides a comprehensive and scalable synthetic route to this compound. By employing a strategic multi-step synthesis starting from 2-aminonicotinic acid, this protocol overcomes the regioselectivity challenges associated with direct formylation. The detailed experimental procedures and quantitative data are intended to facilitate the successful implementation of this synthesis on a larger scale for research and development purposes in the pharmaceutical industry.

Application Notes and Protocols: Imidazo[1,2-A]pyridine-8-carbaldehyde in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently employed in the design of potent and selective kinase inhibitors. This bicyclic system serves as a versatile template for developing therapeutics targeting a range of kinases implicated in diseases such as cancer and neurodegenerative disorders. A key starting material for the functionalization of this scaffold is Imidazo[1,2-A]pyridine-8-carbaldehyde, which allows for diverse chemical modifications to explore the structure-activity relationships (SAR) and optimize the pharmacological properties of the resulting inhibitor. This document provides detailed application notes on the utility of this compound in synthesizing kinase inhibitors, with a focus on experimental protocols and the biological evaluation of the synthesized compounds against key kinases like PI3K, mTOR, and Aurora kinases.

Introduction

Protein kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of specific substrates.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a major class of drug targets.[1][2] The imidazo[1,2-a]pyridine core has emerged as a valuable scaffold in the development of kinase inhibitors due to its rigid structure and ability to form key interactions within the ATP-binding pocket of various kinases.[3][4] The functionalization of this core is crucial for achieving high potency and selectivity. This compound is a key intermediate that provides a chemical handle for introducing diverse substituents, enabling the systematic exploration of the chemical space to identify novel and effective kinase inhibitors.

General Synthetic Approach

The synthesis of kinase inhibitors from the imidazo[1,2-a]pyridine scaffold often begins with the condensation of a 2-aminopyridine derivative with an α-haloketone.[1][5] Subsequent modifications can be introduced at various positions of the bicyclic ring system. The aldehyde group at the C8 position of this compound is particularly useful for a variety of chemical transformations, including but not limited to reductive amination, Wittig reactions, and the formation of hydrazones and other derivatives. These reactions allow for the introduction of side chains that can interact with specific residues in the kinase active site, thereby enhancing potency and selectivity.

A representative synthetic scheme starting from a substituted 2-aminopyridine to form the imidazo[1,2-a]pyridine core, which can then be functionalized (for instance, at the 8-position with a carbaldehyde), is depicted below.

Synthetic_Workflow cluster_start Starting Materials cluster_core Core Synthesis cluster_functionalization Functionalization cluster_final Final Product 2-Aminopyridine 2-Aminopyridine Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine 2-Aminopyridine->Imidazo[1,2-a]pyridine Cyclocondensation alpha-Haloketone alpha-Haloketone alpha-Haloketone->Imidazo[1,2-a]pyridine This compound This compound Imidazo[1,2-a]pyridine->this compound Formylation Kinase Inhibitor Kinase Inhibitor This compound->Kinase Inhibitor Further Reactions (e.g., Reductive Amination)

Caption: General workflow for the synthesis of kinase inhibitors.

Experimental Protocols

The following is a representative protocol for the synthesis of a substituted imidazo[1,2-a]pyridine derivative, which can be adapted for the use of this compound for further diversification.

Protocol 1: Synthesis of 2,6,8-substituted Imidazo[1,2-a]pyridine Derivatives as PI3Kα Inhibitors (Adapted from[6][7])

Step 1: Synthesis of the Imidazo[1,2-a]pyridine Core

  • A mixture of the appropriate 2-aminopyridine derivative (1.0 eq) and an α-bromoketone (1.1 eq) in ethanol is heated at reflux for 4-6 hours.

  • The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

  • The solid is washed with cold ethanol and diethyl ether to afford the crude imidazo[1,2-a]pyridine derivative.

  • Further purification can be achieved by recrystallization or column chromatography.

Step 2: Functionalization at the 8-position (Hypothetical adaptation for carbaldehyde)

Note: While the cited literature may not start directly from the 8-carbaldehyde, this protocol illustrates how it could be used.

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., methanol or dichloromethane), add the desired amine (1.2 eq).

  • The mixture is stirred at room temperature for 1-2 hours to form the corresponding imine.

  • A reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) (1.5 eq), is added portion-wise.

  • The reaction is stirred at room temperature overnight.

  • The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the final kinase inhibitor.

Biological Activity and Data Presentation

Imidazo[1,2-a]pyridine derivatives have been shown to inhibit a variety of kinases with high potency. The following table summarizes the in vitro inhibitory activities of several representative compounds from this class against different kinases.

Compound IDTarget Kinase(s)IC50 (µM)Reference
2g PI3Kα0.0018[2][8]
12 PI3Kα0.0028[2][8]
4c CLK10.7[1][5]
4c DYRK1A2.6[1][5]
35 PI3Kα0.150[6][7]
15a PI3Kα0.021[9]
15a mTOR0.035[9]
A17 mTOR0.067[10]
A18 mTOR0.062[10]
27e Aurora-A0.0075 (Kd)[11]
27e Aurora-B0.048 (Kd)[11]
27e FLT30.0062 (Kd)[11]

Targeted Signaling Pathways

The kinase inhibitors synthesized from the imidazo[1,2-a]pyridine scaffold often target key signaling pathways involved in cell growth, proliferation, and survival. A prominent example is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitor Inhibitor Action RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation S6K S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E Proliferation Cell Proliferation, Survival, Growth S6K->Proliferation eIF4E->Proliferation Inhibition of inhibitor Growth Factor Growth Factor Growth Factor->RTK Imidazo_pyridine_Inhibitor Imidazo[1,2-a]pyridine Inhibitor Imidazo_pyridine_Inhibitor->PI3K Inhibition Imidazo_pyridine_Inhibitor->mTORC1 Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.

Conclusion

This compound and related derivatives are valuable building blocks in the synthesis of novel kinase inhibitors. The versatility of the imidazo[1,2-a]pyridine scaffold allows for the development of potent and selective inhibitors targeting various kinases, including those in the PI3K/mTOR and Aurora families. The synthetic protocols and biological data presented here provide a foundation for researchers to design and synthesize new generations of kinase inhibitors for therapeutic applications. The continued exploration of the structure-activity relationships of this scaffold holds significant promise for the discovery of new anticancer and other therapeutic agents.[3]

References

Application Notes and Protocols for Imidazo[1,2-A]pyridine-8-carbaldehyde in Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Imidazo[1,2-a]pyridine-8-carbaldehyde as a versatile platform for the development of fluorescent probes. This document details the synthesis of the core scaffold, and its subsequent modification to create probes for detecting various analytes, including metal ions and changes in pH. Detailed experimental protocols for synthesis, characterization, and application in spectroscopy and live cell imaging are provided to facilitate adoption in research and development.

Introduction to Imidazo[1,2-a]pyridine Fluorophores

Imidazo[1,2-a]pyridine is a fused heterocyclic system that serves as a privileged scaffold in medicinal chemistry and materials science. Its rigid, planar structure and extended π-conjugation give rise to intrinsic fluorescence properties, making it an excellent building block for the design of fluorescent probes. The fluorescence characteristics, such as quantum yield and emission wavelength, can be readily tuned by introducing various functional groups onto the bicyclic core.

The aldehyde group at the 8-position of the imidazo[1,2-a]pyridine scaffold is a particularly useful chemical handle. It provides a reactive site for the straightforward introduction of different recognition moieties through reactions like Schiff base formation. This allows for the rational design of probes that can selectively bind to specific analytes, leading to a measurable change in their photophysical properties. Common signaling mechanisms employed in these probes include Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Excited-State Intramolecular Proton Transfer (ESIPT).

Synthesis of the Core Scaffold: this compound

The synthesis of the core intermediate, this compound, is a critical first step in the development of fluorescent probes based on this scaffold. A common and efficient method involves the condensation of 2-aminonicotinic acid with chloroacetaldehyde.

Experimental Protocol: Synthesis of Imidazo[1,2-a]pyridine-8-carboxamide

This protocol describes a highly efficient multi-step methodology for synthesizing imidazo[1,2-a]pyridine-8-carboxamide derivatives, which can be readily converted to the corresponding carbaldehyde.

Materials:

  • 2-aminonicotinic acid

  • Chloroacetaldehyde (50% aqueous solution)

  • Ethanol

  • Substituted amine

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Step 1: Synthesis of Imidazo[1,2-a]pyridine-8-carboxylic acid.

    • In a round-bottom flask, dissolve 2-aminonicotinic acid in ethanol.

    • Add chloroacetaldehyde solution dropwise to the reaction mixture.

    • Reflux the mixture for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The resulting precipitate of imidazo[1,2-a]pyridine-8-carboxylic acid is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • Step 2: Synthesis of Imidazo[1,2-a]pyridine-8-carboxamide derivatives.

    • Suspend imidazo[1,2-a]pyridine-8-carboxylic acid in dichloromethane (DCM).

    • Add HATU and DIPEA to the suspension and stir for 10 minutes at room temperature.

    • Add the desired substituted amine to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, wash the mixture with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain the desired imidazo[1,2-a]pyridine-8-carboxamide derivative.[1]

Characterization:

The synthesized compounds should be characterized by standard analytical techniques, including:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • FT-IR Spectroscopy: To identify the functional groups.

Applications in Fluorescent Probes

The this compound scaffold can be derivatized to create a wide range of fluorescent probes for various applications.

Detection of Metal Ions

Derivatives of Imidazo[1,2-a]pyridine have been successfully employed as chemosensors for the detection of various metal ions, including Zn²⁺, Hg²⁺, and Fe³⁺. The aldehyde group can be reacted with a suitable amine-containing ligand to form a Schiff base that can selectively coordinate with the target metal ion. This coordination event often leads to a significant change in the fluorescence properties of the molecule, such as "turn-on" or "turn-off" fluorescence, or a ratiometric shift in the emission wavelength.

Probe NameTarget AnalyteSignaling MechanismLimit of Detection (LOD)Stokes Shift (nm)Reference
L1Zn²⁺ICT6.8 x 10⁻⁸ M-[2][3]
Fused Imidazopyridine 5Fe³⁺Turn-on4.0 ppb-[4]
LKFe³⁺Turn-off6.9 x 10⁻⁸ M178[4]

Materials:

  • Imidazo[1,2-a]pyridine-based fluorescent probe stock solution (e.g., 1 mM in DMSO or ethanol).

  • Stock solutions of various metal ions (e.g., 10 mM in deionized water or an appropriate buffer).

  • Buffer solution (e.g., HEPES, Tris-HCl) at the desired pH.

  • Solvent for dilution (e.g., ethanol/water mixture).

  • Fluorometer.

  • UV-Vis Spectrophotometer.

Procedure:

  • Preparation of Test Solutions:

    • Prepare a working solution of the fluorescent probe (e.g., 10 µM) in the chosen solvent system (e.g., C₂H₅OH–H₂O 9:1, v/v).

    • Prepare a series of solutions containing different concentrations of the target metal ion.

  • Fluorescence Measurements:

    • To a cuvette containing the probe solution, add a specific amount of the metal ion stock solution.

    • Mix thoroughly and allow the solution to equilibrate for a specified time (e.g., 5-10 minutes).

    • Record the fluorescence emission spectrum at a specific excitation wavelength.

    • For selectivity studies, repeat the measurement with other metal ions at the same concentration.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration to generate a calibration curve.

    • Calculate the limit of detection (LOD) using the formula 3σ/k, where σ is the standard deviation of the blank signal and k is the slope of the calibration curve.

pH Sensing

The protonation and deprotonation of the nitrogen atoms in the imidazo[1,2-a]pyridine ring can significantly affect its electronic structure and, consequently, its fluorescence properties. This makes the scaffold suitable for the development of pH-sensitive fluorescent probes. Ratiometric pH probes, which exhibit a change in the ratio of fluorescence intensities at two different wavelengths upon a change in pH, are particularly advantageous as they provide a built-in correction for variations in probe concentration and instrumental factors.

Materials:

  • Imidazo[1,2-a]pyridine-based ratiometric pH probe stock solution (e.g., 1 mM in DMSO).

  • Buffer solutions covering a wide pH range (e.g., citrate buffer for pH 2-6, phosphate buffer for pH 6-8, borate buffer for pH 8-10).

  • Fluorometer.

Procedure:

  • Preparation of Test Solutions:

    • Prepare a working solution of the pH probe (e.g., 10 µM) in a suitable solvent system (e.g., water/DMSO).

    • Prepare a series of solutions of the probe in buffers of different pH values.

  • Fluorescence Measurements:

    • Record the fluorescence emission spectrum of each solution at a fixed excitation wavelength.

    • Identify the two emission wavelengths that show the most significant pH-dependent changes in intensity.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities at the two selected wavelengths (I₁/I₂) for each pH value.

    • Plot the fluorescence intensity ratio (I₁/I₂) as a function of pH to generate a calibration curve.

    • The pH of an unknown sample can be determined by measuring its fluorescence intensity ratio and interpolating from the calibration curve.

Live Cell Imaging

The low cytotoxicity and good cell permeability of many imidazo[1,2-a]pyridine derivatives make them suitable for applications in live cell imaging. These probes can be used to visualize the intracellular distribution of analytes like metal ions or to monitor changes in intracellular pH.

Materials:

  • Cultured cells (e.g., HeLa, A549) grown on glass-bottom dishes or coverslips.

  • Imidazo[1,2-a]pyridine-based fluorescent probe stock solution (e.g., 1 mM in DMSO).

  • Cell culture medium (e.g., DMEM).

  • Phosphate-buffered saline (PBS).

  • Fluorescence microscope equipped with appropriate filters and a camera.

Procedure:

  • Cell Culture and Staining:

    • Culture the cells to an appropriate confluency (e.g., 70-80%).

    • Prepare a loading solution of the fluorescent probe in cell culture medium (e.g., 1-10 µM).

    • Remove the culture medium from the cells and wash with PBS.

    • Incubate the cells with the probe loading solution for a specific time (e.g., 15-30 minutes) at 37°C in a CO₂ incubator.

    • Remove the loading solution and wash the cells with PBS to remove any excess probe.

  • Analyte Treatment (if applicable):

    • For detecting intracellular analytes, incubate the stained cells with a solution of the analyte (e.g., a metal salt) in culture medium for a specific duration.

  • Fluorescence Imaging:

    • Mount the glass-bottom dish or coverslip on the fluorescence microscope.

    • Acquire fluorescence images using the appropriate excitation and emission filters for the probe.

    • For ratiometric imaging, acquire images at two different emission wavelengths.

  • Image Analysis:

    • Analyze the fluorescence intensity or the ratio of intensities in different cellular compartments using image analysis software.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the signaling mechanisms of representative imidazo[1,2-a]pyridine-based fluorescent probes and the general experimental workflows.

Signaling Mechanism Diagrams

cluster_0 Turn-on Probe for Zn²⁺ (ICT) cluster_1 Turn-off Probe for Fe³⁺ (PET) cluster_2 Ratiometric pH Probe Probe_ICT Probe (Low Fluorescence) Complex_ICT Probe-Zn²⁺ Complex (High Fluorescence) Probe_ICT->Complex_ICT Binding Analyte_Zn Zn²⁺ Analyte_Zn->Complex_ICT Coordination Probe_PET Probe (High Fluorescence) Complex_PET Probe-Fe³⁺ Complex (Fluorescence Quenched) Probe_PET->Complex_PET Binding Analyte_Fe Fe³⁺ Analyte_Fe->Complex_PET Coordination Probe_pH_low Probe (Low pH) (Emission λ₁) Probe_pH_high Probe (High pH) (Emission λ₂) Probe_pH_low->Probe_pH_high Deprotonation Probe_pH_high->Probe_pH_low Protonation Proton H⁺

Caption: Signaling mechanisms of different Imidazo[1,2-a]pyridine-based probes.

Experimental Workflow Diagrams

cluster_0 Probe Synthesis Workflow cluster_1 In Vitro Sensing Workflow cluster_2 Live Cell Imaging Workflow Start_Synth Starting Materials Reaction Chemical Synthesis (e.g., Condensation, Schiff Base Formation) Start_Synth->Reaction Purification Purification (e.g., Column Chromatography) Reaction->Purification Characterization Characterization (NMR, MS, FT-IR) Purification->Characterization Final_Probe Pure Fluorescent Probe Characterization->Final_Probe Prepare_Probe Prepare Probe Solution Mix Mix Probe and Analyte Prepare_Probe->Mix Prepare_Analyte Prepare Analyte Solutions Prepare_Analyte->Mix Incubate Incubate Mix->Incubate Measure Fluorescence/UV-Vis Measurement Incubate->Measure Analyze Data Analysis (Calibration Curve, LOD) Measure->Analyze Culture_Cells Culture Cells Load_Probe Load Cells with Probe Culture_Cells->Load_Probe Wash_Cells Wash Cells Load_Probe->Wash_Cells Treat_Cells Treat with Analyte (optional) Wash_Cells->Treat_Cells Image_Cells Fluorescence Microscopy Treat_Cells->Image_Cells Analyze_Images Image Analysis Image_Cells->Analyze_Images

Caption: General experimental workflows for probe synthesis and application.

References

Troubleshooting & Optimization

Optimizing reaction conditions for Imidazo[1,2-A]pyridine-8-carbaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Imidazo[1,2-a]pyridine-8-carbaldehyde.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Direct Formylation Attempts

Symptom: Vilsmeier-Haack or other direct formylation reactions yield the C3-formylated isomer as the major product, with little to no formation of the desired C8-carbaldehyde.

Cause: The C3 position of the Imidazo[1,2-a]pyridine ring is electronically more activated towards electrophilic substitution compared to the positions on the pyridine ring.

Solutions:

  • Strategy 1: Synthesis from a Pre-functionalized Pyridine: This is the most reliable approach to ensure C8-functionalization. The general workflow involves the synthesis of an 8-substituted Imidazo[1,2-a]pyridine precursor, followed by conversion of the substituent into a carbaldehyde group.

    • Option A: From 8-Iodo-Imidazo[1,2-a]pyridine:

      • Synthesize 8-iodo-Imidazo[1,2-a]pyridine by the condensation of 2-amino-3-iodopyridine with chloroacetaldehyde.[1]

      • Convert the 8-iodo group to a formyl group via a palladium-catalyzed carbonylation reaction to form an ester or amide, followed by reduction or hydrolysis/decarboxylation.

  • Strategy 2: Directed Ortho-Metalation (DoM): This technique can be employed to achieve regioselective deprotonation and subsequent formylation at the C8 position.[2]

    • Requirements: A directing metalation group (DMG) is necessary on the Imidazo[1,2-a]pyridine scaffold. The nitrogen atom at position 1 (N-1) can act as a directing group, facilitating lithiation at the adjacent C8 position.[3]

    • General Procedure:

      • Treat the N-1 protected or a suitable 2-substituted Imidazo[1,2-a]pyridine with a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) to achieve ortho-lithiation at the C8 position.[2][4]

      • Quench the resulting aryllithium intermediate with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF).

      • Perform an aqueous work-up to hydrolyze the intermediate and yield the 8-carbaldehyde.

Workflow for C8-Formylation via Directed Ortho-Metalation:

DoM_Workflow cluster_start Starting Material cluster_lithiation Directed Ortho-Metalation cluster_quench Formylation cluster_workup Work-up cluster_product Product start Imidazo[1,2-a]pyridine with Directing Group lithiation Treat with strong base (e.g., n-BuLi) @ -78 °C start->lithiation 1. quench Quench with DMF lithiation->quench 2. workup Aqueous Work-up quench->workup 3. product This compound workup->product 4. strategy_selection start Goal: Synthesize this compound q1 Is a suitable 2-amino-3-substituted pyridine available? start->q1 strategy1 Strategy 1: Synthesis from Pre-functionalized Pyridine (e.g., 2-amino-3-iodopyridine) q1->strategy1 Yes strategy2 Strategy 2: Directed Ortho-Metalation (DoM) q1->strategy2 No step1a Condensation with chloroacetaldehyde to form 8-iodo-Imidazo[1,2-a]pyridine strategy1->step1a step2a Select a suitable directing group on the Imidazo[1,2-a]pyridine strategy2->step2a step1b Conversion of iodo group to aldehyde (e.g., via carbonylation/reduction) step1a->step1b step2b Perform ortho-lithiation at C8 step2a->step2b step2c Quench with a formylating agent (e.g., DMF) step2b->step2c

References

Technical Support Center: Purification of Imidazo[1,2-A]pyridine-8-carbaldehyde by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of Imidazo[1,2-A]pyridine-8-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for overcoming common challenges encountered during the column chromatography purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: The most commonly used stationary phase for the purification of imidazo[1,2-a]pyridine derivatives, including carbaldehydes, is silica gel (230–400 mesh).[1] Due to the polar nature of the aldehyde and the nitrogen-containing heterocyclic ring system, standard silica gel is generally effective. However, if compound degradation is observed, alternative stationary phases should be considered (see Troubleshooting Guide).

Q2: Which mobile phase is best suited for the elution of this compound?

A2: A mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate is the standard mobile phase for purifying imidazo[1,2-a]pyridine derivatives.[1][2] The optimal ratio of these solvents will depend on the specific impurities in your crude sample and should be determined by thin-layer chromatography (TLC) prior to performing the column. A good starting point for TLC analysis is a 1:1 or 1:2 mixture of petroleum ether and ethyl acetate.[3]

Q3: What is a typical Rf value to aim for during TLC analysis before running the column?

A3: For effective separation during column chromatography, an Rf (retention factor) value of approximately 0.2-0.4 for your target compound, this compound, on the TLC plate is ideal.[4] This Rf range generally ensures that the compound does not elute too quickly (with the solvent front) or adhere too strongly to the silica, which could lead to broad peaks and poor separation.

Q4: Can this compound decompose on the silica gel column?

A4: Yes, aldehydes can be sensitive to the acidic nature of standard silica gel, potentially leading to degradation or side reactions.[5][6] It is advisable to first assess the stability of your compound on a TLC plate. If streaking or the appearance of new spots is observed after letting the spotted TLC plate sit for a period before elution, this may indicate instability.

Q5: What are the best practices for loading the sample onto the column?

A5: Proper sample loading is crucial for achieving good separation. Two common methods are wet loading and dry loading.[7]

  • Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent and carefully apply it to the top of the silica bed.

  • Dry Loading: If the compound has poor solubility in the eluent, it can be adsorbed onto a small amount of silica gel. The solvent is then evaporated to yield a free-flowing powder, which is then carefully added to the top of the column.[7]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the column chromatography of this compound.

Issue Possible Cause Recommended Solution
Compound does not move from the origin (Rf ≈ 0) The mobile phase is not polar enough.Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate or by adding a small percentage of a more polar solvent like methanol. For very polar compounds, a dichloromethane/methanol system can be effective.[5]
Compound elutes with the solvent front (Rf ≈ 1) The mobile phase is too polar.Decrease the polarity of the eluent by increasing the proportion of hexane or petroleum ether. Always collect and check the initial fractions by TLC.[5]
Poor separation of the product from impurities Inappropriate solvent system or co-elution of impurities.Re-optimize the solvent system using TLC to maximize the difference in Rf values between your product and the impurities. Consider trying a different solvent system, for example, dichloromethane/acetone or toluene/ethyl acetate.
Product peaks are broad or tailing Strong interaction between the compound and the silica gel.Add a small amount of a modifier to the mobile phase. For basic compounds like imidazopyridines, adding a small percentage (0.1-1%) of triethylamine can improve peak shape.[6]
Low recovery of the compound from the column The compound may be irreversibly adsorbed or degrading on the silica gel.Perform a 2D TLC to check for compound stability.[5] If degradation is confirmed, consider using a deactivated (neutral) silica gel or an alternative stationary phase like alumina.[6] A "methanol purge" of the column after the initial elution can help recover highly retained compounds.
Crystallization of the compound on the column The compound has low solubility in the chosen eluent.Load the sample using the dry loading technique. If crystallization occurs during elution, you may need to switch to a solvent system where the compound is more soluble, even if the separation is less optimal.

Experimental Protocols

Below is a general protocol for the purification of this compound by column chromatography. The specific solvent ratios should be optimized based on TLC analysis of your crude product.

1. Preparation of the Column:

  • Select an appropriately sized glass column based on the amount of crude material to be purified.

  • Prepare a slurry of silica gel in the initial, less polar eluent (e.g., petroleum ether:ethyl acetate 4:1).

  • Carefully pack the column with the slurry, ensuring no air bubbles are trapped.

  • Allow the silica to settle, and then add a thin layer of sand on top to protect the silica bed.

2. Sample Loading:

  • Wet Loading: Dissolve your crude this compound in a minimal volume of the eluent. Using a pipette, carefully add the solution to the top of the column, allowing it to absorb into the sand layer.

  • Dry Loading: Dissolve your crude product in a suitable solvent (e.g., dichloromethane). Add silica gel (approx. 5-10 times the weight of your crude product) and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the column.

3. Elution and Fraction Collection:

  • Begin eluting the column with the initial non-polar solvent system.

  • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute your compound. For example, you can start with petroleum ether:ethyl acetate (4:1) and gradually increase to 1:1 and then 1:2.

  • Collect fractions in an organized manner (e.g., in test tubes).

4. Analysis of Fractions:

  • Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Combine the pure fractions.

  • Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.

Quantitative Data Summary

The following table summarizes typical parameters for the column chromatography of imidazo[1,2-a]pyridine derivatives. Note that these are starting points and may require optimization for this compound.

Parameter Typical Value / Range Reference
Stationary Phase Silica Gel (230-400 mesh)[1]
Mobile Phase Petroleum Ether / Ethyl Acetate[2]
Hexane / Ethyl Acetate[4]
Dichloromethane / Ethyl Acetate[3]
Mobile Phase Ratio (Non-polar:Polar) 4:1 to 1:3 (v/v)[2][8]
Target Rf Value 0.2 - 0.4[4]
Sample Loading Wet or Dry Loading[7]

Visual Workflow

Purification_Troubleshooting Troubleshooting Workflow for this compound Purification start Start: Crude Product tlc Perform TLC Analysis start->tlc rf_check Is Rf between 0.2-0.4? tlc->rf_check adjust_polarity Adjust Mobile Phase Polarity rf_check->adjust_polarity No column_prep Prepare Silica Gel Column rf_check->column_prep Yes adjust_polarity->tlc load_sample Load Sample (Wet or Dry) column_prep->load_sample elute Elute and Collect Fractions load_sample->elute analyze_fractions Analyze Fractions by TLC elute->analyze_fractions troubleshoot Problem Encountered? elute->troubleshoot combine_pure Combine Pure Fractions & Evaporate analyze_fractions->combine_pure pure_product Pure Product combine_pure->pure_product troubleshoot->combine_pure No no_movement No Movement (Rf=0) -> Increase Polarity troubleshoot->no_movement Yes too_fast Too Fast (Rf=1) -> Decrease Polarity troubleshoot->too_fast Yes poor_sep Poor Separation -> Re-optimize TLC troubleshoot->poor_sep Yes tailing Tailing Peaks -> Add Triethylamine troubleshoot->tailing Yes low_recovery Low Recovery -> Check Stability (2D TLC) / Use Alumina troubleshoot->low_recovery Yes no_movement->adjust_polarity too_fast->adjust_polarity poor_sep->tlc tailing->column_prep low_recovery->column_prep

References

Technical Support Center: Overcoming Low Yields in Imidazo[1,2-A]pyridine-8-carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering low yields in the synthesis of Imidazo[1,2-a]pyridine-8-carbaldehyde.

Troubleshooting Guides

Direct C-H formylation at the C8 position of the Imidazo[1,2-a]pyridine core is often challenging and results in low yields due to the electronic preference for functionalization at the C3 position. The following table outlines common issues and potential solutions, focusing on multi-step synthetic strategies that have proven more successful.

Issue Potential Cause(s) Recommended Solution(s) Expected Outcome
Low to no yield of 8-carbaldehyde via direct C-H formylation (e.g., Vilsmeier-Haack) The C3 position is electronically favored for electrophilic substitution. The C8 position is significantly less reactive.Employ a multi-step strategy starting with a pre-functionalized Imidazo[1,2-a]pyridine. A common approach is the oxidation of an 8-methyl substituent.Higher and more reliable yields of the desired 8-carbaldehyde.
Formation of multiple isomers Lack of regioselectivity in direct functionalization attempts.Synthesize an 8-substituted Imidazo[1,2-a]pyridine (e.g., 8-bromo or 8-iodo) and then convert the substituent to a formyl group via metal-catalyzed carbonylation or lithium-halogen exchange followed by formylation.Improved regioselectivity and isolation of the desired C8-functionalized product.
Decomposition of starting material Harsh reaction conditions (e.g., high temperature, strong acids) required for direct C-H activation can lead to degradation of the Imidazo[1,2-a]pyridine core.Utilize milder, more targeted reactions on a pre-functionalized substrate. For example, oxidation of 8-methyl-imidazo[1,2-a]pyridine can be achieved under relatively mild conditions.Preservation of the core heterocyclic structure and increased overall yield.
Difficulty in purification The presence of unreacted starting material and isomeric byproducts complicates the purification of the desired 8-carbaldehyde.A multi-step synthesis with distinct, characterizable intermediates allows for more straightforward purification at each stage.Isolation of a purer final product.

Frequently Asked Questions (FAQs)

Q1: Why is the direct formylation of the Imidazo[1,2-a]pyridine ring at the C8 position so difficult?

A1: The electronic distribution of the Imidazo[1,2-a]pyridine ring system favors electrophilic attack at the C3 position on the imidazole moiety. This is due to the higher electron density at this position, making it more nucleophilic. Consequently, direct C-H formylation reactions, such as the Vilsmeier-Haack reaction, will predominantly yield the C3-formylated product, with little to no formation of the desired C8-isomer.

Q2: What are the most reliable methods for introducing a formyl group at the C8 position?

A2: The most dependable strategies involve a multi-step approach. Two common and effective routes are:

  • Oxidation of an 8-methyl group: This involves the synthesis of 8-methyl-imidazo[1,2-a]pyridine, followed by its oxidation to the corresponding aldehyde.

  • Functionalization of an 8-halo-imidazo[1,2-a]pyridine: This route requires the synthesis of an 8-bromo or 8-iodo-imidazo[1,2-a]pyridine. The halide can then be converted to a formyl group through methods like lithium-halogen exchange followed by quenching with a formylating agent (e.g., DMF), or through a palladium-catalyzed formylation.

Q3: Can I synthesize this compound from a substituted pyridine precursor?

A3: Yes, this is a viable and often effective strategy. You can start with a 2-amino-3-substituted pyridine where the substituent at the 3-position can be converted to or is already a protected aldehyde. The subsequent cyclization to form the imidazole ring will then yield the desired C8-functionalized Imidazo[1,2-a]pyridine. For instance, starting with 2-aminonicotinaldehyde (or a protected version) and a suitable α-haloketone can lead to the target molecule.

Q4: What are some common side reactions to be aware of?

A4: When attempting direct formylation, the primary side reaction is the formation of the C3-formylated isomer. In multi-step syntheses, incomplete reactions at any stage can lead to a mixture of the desired product and unreacted intermediates. For example, during the oxidation of an 8-methyl group, over-oxidation to the carboxylic acid can occur if the reaction conditions are not carefully controlled. In the case of using organometallic intermediates from 8-halo-imidazo[1,2-a]pyridines, side reactions can include protonolysis of the organometallic species if the reaction is not kept strictly anhydrous.

Experimental Protocols

Protocol 1: Synthesis of this compound via Oxidation of 8-Methyl-imidazo[1,2-a]pyridine

This protocol is a two-step process: first, the synthesis of the 8-methyl intermediate, and second, its oxidation to the aldehyde.

Step 1: Synthesis of 8-Methyl-imidazo[1,2-a]pyridine

  • Reactants: 2-amino-3-methylpyridine and an α-haloketone (e.g., bromoacetaldehyde or chloroacetaldehyde).

  • Procedure:

    • Dissolve 2-amino-3-methylpyridine (1 equivalent) in a suitable solvent such as ethanol or DMF.

    • Add the α-haloketone (1.1 equivalents) to the solution.

    • The reaction mixture is typically stirred at room temperature or gently heated (e.g., 60-80 °C) for several hours until the starting material is consumed (monitored by TLC).

    • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

    • The residue is neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).

    • The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated.

    • The crude product is purified by column chromatography on silica gel to afford 8-methyl-imidazo[1,2-a]pyridine.

Step 2: Oxidation to this compound

  • Reactants: 8-methyl-imidazo[1,2-a]pyridine and an oxidizing agent (e.g., selenium dioxide, manganese dioxide).

  • Procedure (using Selenium Dioxide):

    • In a fume hood, dissolve 8-methyl-imidazo[1,2-a]pyridine (1 equivalent) in a suitable solvent like dioxane or a mixture of dioxane and water.

    • Add selenium dioxide (1.1 - 1.5 equivalents) portion-wise to the solution.

    • Heat the reaction mixture to reflux (typically around 100 °C) for several hours. Monitor the reaction progress by TLC.

    • After completion, cool the mixture and filter to remove the selenium byproduct.

    • The filtrate is concentrated, and the residue is purified by column chromatography on silica gel to yield this compound.

Visualizations

experimental_workflow cluster_step1 Step 1: Synthesis of 8-Methyl Intermediate cluster_step2 Step 2: Oxidation start1 2-Amino-3-methylpyridine + α-Haloketone react1 Cyclization Reaction (e.g., in Ethanol, 60-80°C) start1->react1 purify1 Workup and Purification (Extraction, Chromatography) react1->purify1 product1 8-Methyl-imidazo[1,2-a]pyridine purify1->product1 start2 8-Methyl-imidazo[1,2-a]pyridine + Oxidizing Agent (e.g., SeO2) product1->start2 Intermediate react2 Oxidation Reaction (e.g., in Dioxane, Reflux) start2->react2 purify2 Workup and Purification (Filtration, Chromatography) react2->purify2 product2 This compound purify2->product2

Caption: Workflow for the synthesis of this compound.

troubleshooting_logic cluster_direct Direct C-H Formylation cluster_multistep Recommended Multi-Step Approach start Low Yield of This compound cause1 Electronic Preference for C3 Position start->cause1 Using direct formylation? solution1 Synthesize 8-Substituted Intermediate (e.g., 8-Methyl or 8-Halo) start->solution1 Consider alternative strategy result1 Low Regioselectivity, Mixture of Isomers cause1->result1 solution2 Convert Substituent to Aldehyde (Oxidation or Formylation) solution1->solution2 result2 Improved Yield and Purity solution2->result2

Caption: Troubleshooting logic for low yields in the target synthesis.

Stability issues of Imidazo[1,2-A]pyridine-8-carbaldehyde in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Imidazo[1,2-a]pyridine-8-carbaldehyde in solution. This resource is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their experiments.

Troubleshooting Guide

This guide addresses common stability issues encountered when working with this compound in solution.

Issue Potential Cause Recommended Action
Rapid discoloration or precipitation of the solution Degradation of the compound. Aldehydes can be susceptible to oxidation, especially in the presence of air or oxidizing agents. The imidazo[1,2-a]pyridine ring system may also be sensitive to certain conditions.• Prepare solutions fresh whenever possible.• Use high-purity, degassed solvents.• Consider working under an inert atmosphere (e.g., nitrogen or argon).• Store stock solutions at low temperatures (e.g., -20°C or -80°C) and protect from light.
Inconsistent results in biological or chemical assays Time-dependent degradation in assay buffer. The pH, ionic strength, or components of the buffer may be promoting the degradation of the compound over the course of the experiment.• Evaluate the stability of the compound in your specific assay buffer over the experimental timeframe. This can be done by analyzing aliquots of the solution by HPLC at different time points.• If instability is observed, consider adjusting the buffer pH or composition, if the experimental design allows.• Prepare the final dilutions of the compound immediately before use.
Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS) Formation of degradation products. This could be due to hydrolysis, oxidation, or photodegradation.• Characterize the new peaks using mass spectrometry (MS) to identify potential degradation products.• Conduct forced degradation studies (see Experimental Protocols section) to intentionally generate and identify degradation products under various stress conditions (acidic, basic, oxidative, thermal, photolytic). This will help in understanding the degradation pathways.
Loss of compound potency over time Chemical instability leading to a decrease in the concentration of the active compound. • Re-quantify the concentration of stock solutions periodically, especially if they have been stored for an extended period.• Implement strict storage conditions (low temperature, protection from light, inert atmosphere).

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing this compound?

A1: this compound should be stored as a solid in a tightly sealed container at low temperatures (e.g., -20°C) and protected from light and moisture. For solutions, it is recommended to prepare them fresh. If stock solutions are required, they should be prepared in a high-purity, anhydrous solvent (e.g., DMSO, DMF), aliquoted into single-use vials to avoid freeze-thaw cycles, and stored at -80°C under an inert atmosphere.

Q2: In which solvents is this compound most stable?

A2: While specific stability data for this compound is limited, generally, aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are preferred for stock solutions of aldehyde-containing compounds to minimize the risk of reactions with the solvent. Protic solvents like alcohols could potentially form hemiacetals or acetals, especially in the presence of acidic or basic catalysts. The stability in aqueous buffers is expected to be pH-dependent.

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: The stability of heterocyclic aldehydes in aqueous solutions is often pH-dependent. Both strongly acidic and strongly basic conditions can promote degradation through hydrolysis or other reactions. It is advisable to conduct preliminary stability studies at the intended pH of your experiment. Generally, a pH range close to neutral (pH 6-8) might be a reasonable starting point, but this needs to be empirically determined.

Q4: Is this compound sensitive to light?

A4: Many aromatic and heterocyclic compounds exhibit photosensitivity. The imidazo[1,2-a]pyridine scaffold is known to have photophysical properties, suggesting it can absorb UV or visible light, which could lead to photodegradation. Therefore, it is crucial to protect solutions of this compound from light by using amber vials or wrapping containers with aluminum foil.

Q5: What are the likely degradation pathways for this compound?

A5: Based on the functional groups present, potential degradation pathways include:

  • Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid.

  • Hydrolysis: While less common for aldehydes, under certain conditions, reactions involving water could occur.

  • Photodegradation: Exposure to light could lead to complex degradation pathways.

  • Ring degradation: The imidazo[1,2-a]pyridine ring system might be susceptible to cleavage under harsh acidic or basic conditions.

A general representation of a potential degradation pathway is illustrated below.

This compound This compound Degradation Products Oxidized Product (Carboxylic Acid) Photodegradation Products Other Degradants This compound->Degradation Products Stress Conditions (e.g., Oxidation, Light, pH)

Caption: Potential Degradation of this compound.

Experimental Protocols

Protocol for Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC grade acetonitrile (ACN) and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector or a mass spectrometer (LC-MS)

  • Photostability chamber

  • Oven

Workflow for Forced Degradation Study:

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock_Solution Prepare Stock Solution in ACN or DMSO Acid Acid Hydrolysis (0.1 M HCl, RT/Heat) Stock_Solution->Acid Base Base Hydrolysis (0.1 M NaOH, RT) Stock_Solution->Base Oxidation Oxidation (3% H₂O₂, RT) Stock_Solution->Oxidation Thermal Thermal Stress (60°C in oven) Stock_Solution->Thermal Photo Photolytic Stress (ICH Q1B guidelines) Stock_Solution->Photo Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Dilute Dilute all samples to working concentration Oxidation->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute HPLC Analyze by HPLC-UV/MS Dilute->HPLC Compare Compare stressed samples to unstressed control HPLC->Compare

Caption: Workflow for Forced Degradation Study.

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent (e.g., ACN or DMSO).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Keep the solution at room temperature and analyze at different time points (e.g., 0, 2, 4, 8, 24 hours).

    • If no degradation is observed, the experiment can be repeated at an elevated temperature (e.g., 60°C).

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Keep the solution at room temperature and analyze at different time points.

    • Note: Base-catalyzed reactions of aldehydes can be rapid.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature and protected from light, and analyze at different time points.

  • Thermal Degradation:

    • Keep an aliquot of the stock solution in an oven at 60°C.

    • Analyze at different time points.

  • Photolytic Degradation:

    • Expose an aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze both the exposed and control samples.

  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze the samples using a validated stability-indicating HPLC method. The mobile phase and column should be chosen to achieve good separation between the parent compound and any degradation products.

Data Presentation

The results of the forced degradation study can be summarized in a table for easy comparison.

Table 1: Summary of Forced Degradation Results for this compound

Stress Condition Time (hours) % Assay of Parent Compound % Total Degradation Number of Degradation Products
Unstressed Control 24
0.1 M HCl (RT) 24
0.1 M NaOH (RT) 24
3% H₂O₂ (RT) 24
Thermal (60°C) 24
Photolytic -

Note: The values in this table are placeholders and should be filled with experimental data.

Signaling Pathways and Logical Relationships

The following diagram illustrates a logical troubleshooting workflow for addressing unexpected experimental results that may be related to compound instability.

Start Inconsistent Experimental Results Observed Check_Freshness Was the solution prepared fresh? Start->Check_Freshness Yes_Fresh Yes Check_Freshness->Yes_Fresh No_Fresh No Check_Freshness->No_Fresh Check_Storage How was the stock solution stored? Yes_Fresh->Check_Storage Prepare_Fresh Prepare a fresh solution and repeat experiment. No_Fresh->Prepare_Fresh End Problem Likely Resolved or Identified Prepare_Fresh->End Proper_Storage Properly (-80°C, dark) Check_Storage->Proper_Storage Improper_Storage Improperly Check_Storage->Improper_Storage Check_Buffer Is the compound stable in the assay buffer? Proper_Storage->Check_Buffer Recheck_Storage Review and implement proper storage protocols. Improper_Storage->Recheck_Storage Recheck_Storage->Prepare_Fresh Yes_Buffer Yes Check_Buffer->Yes_Buffer No_Buffer No/Unknown Check_Buffer->No_Buffer Consider_Degradation Consider that degradation is occurring during the assay. Yes_Buffer->Consider_Degradation Perform_Stability Perform a time-course stability study in the assay buffer. No_Buffer->Perform_Stability Perform_Stability->Consider_Degradation Consider_Degradation->End

Caption: Troubleshooting Workflow for Compound Instability.

Byproduct formation in the formylation of imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the formylation of imidazo[1,2-a]pyridines.

Frequently Asked Questions (FAQs)

Q1: What is the most common site of formylation on the imidazo[1,2-a]pyridine ring system?

The C3 position is the most common and electronically favored site for formylation on the imidazo[1,2-a]pyridine nucleus. This is due to the electron-rich nature of this position, making it highly susceptible to electrophilic attack by the formylating agent.

Q2: Which are the most common methods for the formylation of imidazo[1,2-a]pyridines?

The most widely employed methods include the Vilsmeier-Haack reaction, the Duff reaction, and various metal-catalyzed and visible-light-induced formylations. The choice of method often depends on the specific substrate, desired yield, and available laboratory resources.

Q3: What is the Vilsmeier reagent and how is it generated?

The Vilsmeier reagent is a chloroiminium salt, which acts as the electrophile in the Vilsmeier-Haack reaction. It is typically generated in situ from the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃).[1][2][3]

Q4: Are there any specific safety precautions to consider during formylation reactions?

Yes. Reagents like phosphorus oxychloride (POCl₃) are corrosive and react violently with water. These reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Care should be taken to handle and quench these reagents properly.

Troubleshooting Guide

This guide addresses common issues encountered during the formylation of imidazo[1,2-a]pyridines.

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive Vilsmeier reagent. 2. Insufficiently activated substrate. 3. Reaction temperature is too low. 4. Incomplete hydrolysis of the iminium intermediate.1. Ensure anhydrous conditions during the formation of the Vilsmeier reagent. Use fresh, high-purity DMF and POCl₃. 2. The imidazo[1,2-a]pyridine substrate may require stronger electron-donating groups to enhance its reactivity. 3. Gradually increase the reaction temperature. Some substrates may require heating to proceed efficiently.[1] 4. Ensure thorough quenching with an aqueous base (e.g., sodium acetate solution) and adequate stirring to facilitate complete hydrolysis.
Formation of a Major Byproduct 1. Di-formylation: Highly activated substrates may undergo formylation at multiple positions, such as C3 and C5. 2. Incomplete Hydrolysis: The intermediate iminium salt may persist if the aqueous workup is not efficient. 3. Side reaction with solvent: The Vilsmeier reagent can react with other nucleophilic species present in the reaction mixture.1. Use a milder formylating agent or reduce the stoichiometry of the Vilsmeier reagent. Monitor the reaction closely by TLC to stop it upon consumption of the starting material. 2. The primary byproduct of incomplete hydrolysis would be the unreacted iminium salt. Ensure a robust aqueous workup with sufficient time and agitation for complete conversion to the aldehyde. 3. Use a non-reactive solvent. Dichloromethane or dichloroethane are often suitable choices.
Difficulty in Product Purification 1. Presence of unreacted starting material. 2. Formation of polar byproducts. 3. Tar formation.1. Optimize the reaction stoichiometry and time to ensure complete conversion of the starting material. 2. Employ column chromatography with a suitable solvent system to separate the desired product from polar impurities. 3. High reaction temperatures can sometimes lead to decomposition and tar formation. Consider running the reaction at a lower temperature for a longer duration.

Data Presentation

The following table summarizes representative yields for the C3-formylation of 2-phenylimidazo[1,2-a]pyridine using different methods. Please note that direct comparative studies are limited, and yields can vary based on specific reaction conditions and substrate modifications.

Formylation Method Formylating Agent/Catalyst Solvent Temperature (°C) Yield (%) Reference
Vilsmeier-HaackPOCl₃ / DMFDichloromethane0 to RT~70-90General Literature
Copper-CatalyzedDMSO / Cu(OAc)₂DMSO120~85[4][5]
Visible Light-InducedTMEDA / Rose BengalMeCNRT81-95[6]

Experimental Protocols

Vilsmeier-Haack Formylation of 2-Phenylimidazo[1,2-a]pyridine

This protocol provides a general procedure for the C3-formylation of 2-phenylimidazo[1,2-a]pyridine using the Vilsmeier-Haack reaction.

Materials:

  • 2-Phenylimidazo[1,2-a]pyridine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents) and anhydrous DCM. Cool the flask to 0 °C in an ice bath. Add POCl₃ (1.2 equivalents) dropwise to the stirred solution via the dropping funnel. Allow the mixture to stir at 0 °C for 30 minutes.

  • Reaction with Substrate: Dissolve 2-phenylimidazo[1,2-a]pyridine (1 equivalent) in anhydrous DCM and add it dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, cool the reaction mixture back to 0 °C and carefully quench by the slow, dropwise addition of a saturated sodium bicarbonate solution until the pH is basic.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (3 x volume). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure 3-formyl-2-phenylimidazo[1,2-a]pyridine.

Visualizations

Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack_Mechanism cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Formylation DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ Iminium_intermediate Iminium Intermediate Imidazopyridine Imidazo[1,2-a]pyridine Imidazopyridine->Iminium_intermediate + Vilsmeier Reagent Aldehyde 3-Formyl-Imidazo[1,2-a]pyridine Iminium_intermediate->Aldehyde Hydrolysis (H₂O)

Caption: Mechanism of the Vilsmeier-Haack formylation.

Troubleshooting Workflow for Low Product Yield

Troubleshooting_Low_Yield Start Low or No Product Yield Check_Reagents Check Reagent Quality (Anhydrous conditions, fresh reagents) Start->Check_Reagents Consider_Substrate Consider Substrate Reactivity (Electron-donating groups) Start->Consider_Substrate Check_Reagents->Start Reagents Poor Check_Temp Optimize Reaction Temperature (Gradual increase) Check_Reagents->Check_Temp Reagents OK Check_Temp->Start No Improvement Check_Hydrolysis Ensure Complete Hydrolysis (Sufficient time and base) Check_Temp->Check_Hydrolysis Temp Optimized Check_Hydrolysis->Start Incomplete Hydrolysis Success Improved Yield Check_Hydrolysis->Success Hydrolysis Complete

Caption: Troubleshooting workflow for low product yield.

Logic Diagram for Byproduct Formation

Byproduct_Formation_Logic cluster_byproducts Common Byproducts Start Formylation Reaction Desired_Product C3-Formyl Product Start->Desired_Product Ideal Conditions Byproduct_Pathway Potential Byproduct Pathways Start->Byproduct_Pathway Non-Ideal Conditions Di_formylation Di-formylated Product (e.g., C3, C5) Byproduct_Pathway->Di_formylation Highly Activated Substrate Incomplete_Hydrolysis Iminium Salt Intermediate Byproduct_Pathway->Incomplete_Hydrolysis Inefficient Workup Other_Side_Products Other Side Products Byproduct_Pathway->Other_Side_Products High Temperature/ Reactive Impurities

Caption: Logic diagram of potential byproduct formation pathways.

References

Technical Support Center: Enhancing Regioselectivity in Imidazo[1,2-a]pyridine Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective functionalization of imidazo[1,2-a]pyridines. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile scaffold. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you overcome common challenges and improve the regioselectivity of your reactions.

Troubleshooting Guides

This section addresses specific issues that may arise during the functionalization of imidazo[1,2-a]pyridines, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of the Desired C-3 Functionalized Product - Inactive Catalyst: The palladium or other transition metal catalyst may be deactivated. - Incorrect Ligand: The chosen phosphine ligand may not be optimal for the specific transformation. - Insufficient Base: The base may not be strong enough to facilitate the C-H activation step. - Low Reaction Temperature: The reaction may require higher temperatures to proceed efficiently. - Poor Quality Reagents: Degradation of the aryl halide, tosylate, or other coupling partners.- Catalyst Handling: Ensure the catalyst is stored under an inert atmosphere and handle it using appropriate techniques to prevent deactivation. Consider using a freshly opened batch of catalyst. - Ligand Screening: Screen a variety of phosphine ligands (e.g., SPhos, XPhos, RuPhos) to identify the most effective one for your specific substrates.[1][2] - Base Optimization: Test stronger bases such as K3PO4 or Cs2CO3. The choice of base can significantly impact the reaction outcome. - Temperature Adjustment: Gradually increase the reaction temperature in increments of 10-20 °C. Monitor for product formation and potential decomposition. - Reagent Purity: Use freshly purified or commercially available high-purity reagents.
Formation of a Mixture of Regioisomers (e.g., C-3 and C-5) - Steric Hindrance: Bulky substituents on the imidazo[1,2-a]pyridine ring or the coupling partner can influence the site of functionalization. - Electronic Effects: The electronic nature of substituents on the pyridine or imidazole ring can alter the electron density at different positions, affecting regioselectivity. - Reaction Mechanism: Certain reaction conditions, particularly in radical reactions, may be less selective.- Use of Directing Groups: Employ a directing group at a specific position to guide the functionalization to the desired carbon. For instance, an N-methoxyamide directing group at the C-3 position can facilitate C-5 arylation.[3][4] - Ligand and Catalyst Selection: The choice of catalyst and ligand can influence regioselectivity. For palladium-catalyzed reactions, bulky ligands can favor functionalization at less sterically hindered positions. - Solvent Effects: The polarity of the solvent can influence the reaction pathway and, consequently, the regioselectivity. Experiment with a range of solvents with varying polarities.
Undesired Side Reactions (e.g., Homocoupling of the Aryl Halide) - Catalyst Loading: High catalyst loading can sometimes promote side reactions. - Reaction Time: Prolonged reaction times can lead to the formation of byproducts.- Optimize Catalyst Loading: Reduce the catalyst loading in a stepwise manner to find the optimal concentration that promotes the desired reaction without significant side product formation. - Monitor Reaction Progress: Use techniques like TLC or LC-MS to monitor the reaction progress and stop it once the starting material is consumed or the desired product concentration is maximized.

Frequently Asked Questions (FAQs)

Q1: Why is C-3 functionalization the most common and generally favored reaction on the imidazo[1,2-a]pyridine ring?

A1: The C-3 position of the imidazo[1,2-a]pyridine ring is the most electron-rich and, therefore, the most nucleophilic carbon atom. This high electron density makes it highly susceptible to electrophilic attack and is the preferred site for many functionalization reactions, including halogenation, arylation, and alkylation.

Q2: How can I achieve functionalization at the C-5 position?

A2: While C-3 is the electronically favored position, C-5 functionalization can be achieved by overcoming this inherent reactivity. One effective strategy is to use a directing group. By installing a directing group, such as an N-methoxyamide, at the C-3 position, you can direct a transition metal catalyst (e.g., Rh(III)) to activate the C-5 position for arylation.[3][4]

Q3: What is the role of the phosphine ligand in palladium-catalyzed C-3 arylation?

A3: Phosphine ligands play a crucial role in stabilizing the palladium catalyst, facilitating the oxidative addition of the aryl halide or tosylate, and promoting the reductive elimination to form the desired C-C bond. The steric and electronic properties of the ligand can significantly impact the catalyst's activity and selectivity. Bulky and electron-rich ligands like SPhos are often effective in promoting the C-3 arylation of imidazo[1,2-a]pyridines.[1][2]

Q4: Are there metal-free methods to achieve C-3 functionalization?

A4: Yes, several metal-free methods have been developed for the C-3 functionalization of imidazo[1,2-a]pyridines. These often involve radical reactions or visible-light-induced transformations.[5][6] For example, visible-light photoredox catalysis can be used for C-3 arylation, alkylation, and other functionalizations under mild conditions.

Q5: How do substituents on the imidazo[1,2-a]pyridine ring affect regioselectivity?

A5: Substituents can have both electronic and steric effects that influence regioselectivity. Electron-donating groups on the pyridine ring can enhance the overall nucleophilicity of the imidazo[1,2-a]pyridine system, while electron-withdrawing groups can decrease it. Sterically bulky groups near a particular position can hinder the approach of reagents, favoring functionalization at a less hindered site.

Data Presentation

Table 1: Comparison of Palladium Catalysts and Ligands for the C-3 Arylation of 2-Phenylimidazo[1,2-a]pyridine with 4-tert-butylphenyl Tosylate

EntryPalladium CatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)2 (5 mol %)SPhos (10 mol %)K3PO4Toluene1102485
2Pd(OAc)2 (5 mol %)XPhos (10 mol %)K3PO4Toluene1102478
3Pd(OAc)2 (5 mol %)RuPhos (10 mol %)K3PO4Toluene1102472
4Pd2(dba)3 (2.5 mol %)SPhos (10 mol %)Cs2CO3Dioxane1001888
5Pd(OAc)2 (5 mol %)SPhos (10 mol %)K2CO3Toluene1102465

This table is a representative summary based on typical results found in the literature and is intended for comparative purposes. Actual results may vary depending on specific substrate and reaction conditions.[1][2]

Experimental Protocols

Detailed Methodology for Regioselective C-3 Arylation of Imidazo[1,2-a]pyridine using a Palladium-Phosphine Complex [2]

Materials:

  • Imidazo[1,2-a]pyridine (1.0 mmol)

  • Aryl tosylate or mesylate (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)2, 0.05 mmol, 5 mol %)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 0.10 mmol, 10 mol %)

  • Potassium phosphate (K3PO4, 2.0 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add imidazo[1,2-a]pyridine (1.0 mmol), aryl tosylate or mesylate (1.2 mmol), Pd(OAc)2 (0.05 mmol), SPhos (0.10 mmol), and K3PO4 (2.0 mmol).

  • Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.

  • Stir the reaction mixture for 24 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the Celite pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent (e.g., a mixture of hexanes and ethyl acetate) to afford the C-3 arylated imidazo[1,2-a]pyridine.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents Combine Reactants: Imidazo[1,2-a]pyridine, Arylating Agent, Base catalyst Add Catalyst System: Pd(OAc)2 + SPhos reagents->catalyst solvent Add Anhydrous Solvent catalyst->solvent heating Heat under Inert Atmosphere solvent->heating filtration Cool and Filter heating->filtration extraction Solvent Extraction filtration->extraction purification Column Chromatography extraction->purification product Isolated C-3 Functionalized Imidazo[1,2-a]pyridine purification->product

Caption: Experimental workflow for the regioselective C-3 arylation of imidazo[1,2-a]pyridine.

Regioselectivity_Factors cluster_electronic Electronic Effects cluster_steric Steric Effects cluster_conditions Reaction Conditions title Factors Influencing Regioselectivity e_density Inherent Electron Density (C-3 is most electron-rich) substituents_s Bulky Substituents on the Ring catalyst_ligand Catalyst and Ligand Choice outcome Regioselective Outcome (C-3 vs C-5 vs other positions) e_density->outcome substituents_e Substituent Effects (EDG vs EWG) substituents_e->outcome substituents_s->outcome reagent_size Size of the Incoming Reagent/Catalyst reagent_size->outcome catalyst_ligand->outcome directing_groups Use of Directing Groups directing_groups->outcome solvent_temp Solvent and Temperature solvent_temp->outcome

References

Challenges in the scale-up of Imidazo[1,2-A]pyridine-8-carbaldehyde production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of Imidazo[1,2-A]pyridine-8-carbaldehyde.

I. Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: The synthesis of this compound typically involves two key stages: the formation of the imidazo[1,2-a]pyridine core followed by a formylation step.

  • Formation of the Imidazo[1,2-a]pyridine Core: A widely used method is the condensation of a substituted 2-aminopyridine with an α-haloketone. For the synthesis of the precursor to the 8-carbaldehyde, an appropriately substituted 2-aminopyridine is required.

  • Formylation: The introduction of the carbaldehyde group at the C-8 position is a significant challenge due to the electronic properties of the imidazo[1,2-a]pyridine ring system, which favor substitution at the C-3 position.[1][2][3][4] Common formylation methods include:

    • Vilsmeier-Haack Reaction: This is a classical method for formylating electron-rich aromatic rings. However, controlling the regioselectivity to favor the C-8 position can be difficult and often results in a mixture of isomers.

    • Directed Ortho-Metalation (DoM): This strategy involves the use of a directing group on the pyridine ring to facilitate metalation and subsequent formylation at the C-8 position.

    • Functionalization of a Pre-substituted Imidazo[1,2-a]pyridine: An alternative approach is to start with an imidazo[1,2-a]pyridine that already has a functional group at the C-8 position, which can then be converted into a carbaldehyde.

Q2: What are the primary challenges encountered during the scale-up of this compound production?

A2: Scaling up the production of this compound from the lab to an industrial setting presents several challenges:

  • Reaction Control and Safety: The Vilsmeier-Haack reaction is exothermic and can pose thermal hazards if not properly controlled on a large scale.

  • Regioselectivity and Isomer Separation: Achieving high regioselectivity for the 8-carbaldehyde isomer is a major hurdle. On a larger scale, even small percentages of other isomers, such as the 3-carbaldehyde, can lead to significant purification challenges and yield loss.

  • Purification: The separation of the desired 8-carbaldehyde from starting materials, by-products, and other isomers often requires extensive chromatography, which can be costly and time-consuming at an industrial scale.

  • "Green" Chemistry and Waste Management: Many traditional synthetic methods use hazardous reagents and solvents, leading to environmental concerns and the need for robust waste management strategies in large-scale production.

II. Troubleshooting Guides

A. Issues Related to the Formylation Step (Vilsmeier-Haack Reaction)
Problem Possible Causes Troubleshooting Suggestions
Low Yield of the Desired 8-Carbaldehyde Isomer 1. Suboptimal Reaction Temperature: The reaction temperature can influence the isomer ratio. 2. Incorrect Stoichiometry of Reagents: The ratio of the imidazo[1,2-a]pyridine substrate to the Vilsmeier reagent is critical. 3. Formation of Multiple Isomers: The C-3 position is electronically favored for electrophilic substitution.1. Temperature Optimization: Conduct small-scale experiments to determine the optimal temperature for maximizing the yield of the 8-isomer. Lower temperatures may improve selectivity. 2. Stoichiometry Adjustment: Systematically vary the equivalents of the Vilsmeier reagent to find the optimal ratio. 3. Consider Alternative Strategies: If regioselectivity remains poor, explore Directed Ortho-Metalation (DoM) or a synthetic route involving a pre-functionalized C-8 position.
Runaway Reaction or Poor Temperature Control 1. Exothermic Nature of the Vilsmeier-Haack Reaction: The formation of the Vilsmeier reagent and its reaction with the substrate are exothermic. 2. Inadequate Heat Dissipation: On a larger scale, the surface-area-to-volume ratio decreases, making heat removal less efficient.1. Slow Addition of Reagents: Add the Vilsmeier reagent or one of its components (e.g., POCl₃) slowly to the reaction mixture to control the rate of heat generation. 2. Efficient Cooling: Ensure the reactor is equipped with an efficient cooling system. For very exothermic reactions, consider a semi-batch or continuous flow process. 3. Calorimetric Studies: Before scaling up, perform reaction calorimetry to understand the thermal profile of the reaction and determine the necessary cooling capacity.
Formation of Dark-Colored Impurities 1. Decomposition of Reagents or Products: High reaction temperatures or prolonged reaction times can lead to degradation. 2. Side Reactions: The highly reactive Vilsmeier reagent can participate in various side reactions.1. Optimize Reaction Time and Temperature: Use the minimum effective temperature and reaction time. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. 3. Purification of Starting Materials: Ensure the purity of the starting imidazo[1,2-a]pyridine and the Vilsmeier reagent components.
B. Issues Related to Purification
Problem Possible Causes Troubleshooting Suggestions
Difficulty in Separating the 8-Carbaldehyde from other Isomers 1. Similar Polarity of Isomers: The 3-, 5-, 6-, 7-, and 8-carbaldehyde isomers can have very similar polarities, making chromatographic separation challenging.1. Optimize Chromatographic Conditions: Experiment with different solvent systems and stationary phases (e.g., normal phase, reverse phase) to improve separation. 2. Recrystallization: Explore different solvent systems for selective recrystallization of the desired 8-isomer. Seeding with pure crystals of the 8-carbaldehyde may be beneficial. 3. Derivatization: Consider converting the mixture of aldehydes into derivatives (e.g., imines, oximes) that may have different physical properties, facilitating separation. The desired derivative can then be hydrolyzed back to the aldehyde.
Product Contaminated with Starting Material 1. Incomplete Reaction: The reaction did not go to completion. 2. Inefficient Work-up: The work-up procedure is not effectively removing the unreacted starting material.1. Monitor Reaction Progress: Use techniques like TLC, HPLC, or GC to monitor the reaction and ensure it has gone to completion before work-up. 2. Optimize Work-up: Adjust the pH during aqueous washes to selectively extract the starting material or product. 3. Purification: Employ a suitable purification method (e.g., column chromatography, recrystallization) to remove the starting material.

III. Experimental Protocols

Note: These are generalized protocols and may require optimization for specific substrates and scales.

Protocol 1: General Procedure for Gram-Scale Synthesis of Imidazo[1,2-a]pyridines[5]

This protocol describes a copper-catalyzed A3-coupling reaction which can be adapted for the synthesis of the imidazo[1,2-a]pyridine core.

  • Reaction Setup: In a round-bottom flask, add the substituted 2-aminopyridine (1.0 eq), the corresponding aldehyde (1.0 eq), and a suitable alkyne (1.2 eq) to a solvent (e.g., water with a surfactant like SDS).

  • Catalyst Addition: Add a copper catalyst (e.g., CuSO₄·5H₂O, 10 mol %) and a reducing agent (e.g., sodium ascorbate, 20 mol %).

  • Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., 50 °C) and monitor the progress by TLC or HPLC.

  • Work-up: After completion, cool the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Quantitative Data (Example from Literature for a similar synthesis): A gram-scale synthesis of a 2,3-disubstituted imidazo[1,2-a]pyridine using a similar protocol reported a yield of 87%.[5]

Protocol 2: General Procedure for C-3 Formylation of Imidazo[1,2-a]pyridines[1][2]

While the target is the 8-carbaldehyde, understanding the more common C-3 formylation is crucial for troubleshooting isomer formation.

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve the imidazo[1,2-a]pyridine substrate in a suitable solvent (e.g., anhydrous DMF or DMSO).

  • Vilsmeier Reagent Formation (in situ): Cool the solution in an ice bath and slowly add phosphorus oxychloride (POCl₃) dropwise, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a specific temperature (e.g., 60-80 °C) for a set period. Monitor the reaction by TLC.

  • Quenching: Cool the reaction mixture in an ice bath and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is neutral or slightly basic.

  • Work-up: Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the formylated product.

IV. Visualizations

Experimental_Workflow cluster_synthesis Synthesis of Imidazo[1,2-a]pyridine Core cluster_formylation Formylation cluster_purification Purification Start 2-Aminopyridine Derivative + α-Haloketone Condensation Condensation Reaction Start->Condensation Core_Product Imidazo[1,2-a]pyridine Core Condensation->Core_Product Formylation_Step Vilsmeier-Haack or other Formylation Method Core_Product->Formylation_Step Crude_Product Crude Product (Mixture of Isomers) Formylation_Step->Crude_Product Purification_Step Chromatography / Recrystallization Crude_Product->Purification_Step Final_Product This compound Purification_Step->Final_Product

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting_Formylation Start Low Yield of 8-Carbaldehyde Cause1 Suboptimal Temperature? Start->Cause1 Check Cause2 Incorrect Stoichiometry? Start->Cause2 Check Cause3 Poor Regioselectivity? Start->Cause3 Check Solution1 Optimize Temperature Cause1->Solution1 Action Solution2 Adjust Reagent Ratios Cause2->Solution2 Action Solution3 Explore Alternative Synthetic Routes (e.g., DoM) Cause3->Solution3 Action

Caption: Troubleshooting logic for low yield in the formylation step.

References

Analytical methods for detecting impurities in Imidazo[1,2-A]pyridine-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on analytical methods for detecting impurities in Imidazo[1,2-a]pyridine-8-carbaldehyde. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of impurities in this compound?

A1: Impurities can originate from various stages of the manufacturing process and storage. The primary sources include:

  • Starting Materials and Reagents: Unreacted starting materials such as substituted 2-aminopyridines and α-halocarbonyl compounds, as well as reagents and catalysts used in the synthesis.[1][2][3]

  • Intermediates: Incomplete reactions can lead to the presence of reaction intermediates in the final product.

  • By-products: Side reactions occurring during the synthesis can generate structurally related impurities.

  • Degradation Products: The active pharmaceutical ingredient (API) can degrade over time due to factors like temperature, light, humidity, and pH, forming degradation products.[4]

  • Contamination: Cross-contamination from other processes or inadequate cleaning of equipment can introduce extraneous substances.

Q2: Which analytical techniques are most suitable for detecting impurities in this compound?

A2: A combination of chromatographic and spectroscopic techniques is generally employed for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a robust and widely used method for separating and quantifying impurities. A stability-indicating HPLC method is crucial to separate the main compound from all potential impurities and degradation products.

  • Gas Chromatography (GC): GC is suitable for identifying and quantifying volatile impurities, such as residual solvents.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for the identification of unknown impurities by providing molecular weight information.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used for the structural elucidation of isolated impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can help in identifying functional groups present in the impurities.

Q3: How can I develop a stability-indicating HPLC method for this compound?

A3: A stability-indicating method is one that can accurately measure the active ingredient without interference from degradation products, impurities, or excipients. To develop such a method, you should perform forced degradation studies. This involves subjecting the this compound to stress conditions like acid and base hydrolysis, oxidation, heat, and photolysis. The stressed samples are then analyzed by HPLC to ensure that all degradation products are well-separated from the main peak and from each other.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor peak shape (tailing or fronting) in HPLC. - Inappropriate mobile phase pH.- Column overload.- Column degradation.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Reduce the injection volume or sample concentration.- Use a new or different column.
Ghost peaks appearing in the chromatogram. - Contamination in the mobile phase or injector.- Carryover from a previous injection.- Use fresh, high-purity solvents for the mobile phase.- Implement a robust needle wash program.- Inject a blank run to confirm the source of the peaks.
Inconsistent retention times. - Fluctuation in column temperature.- Inconsistent mobile phase composition.- Pump malfunction.- Use a column oven to maintain a constant temperature.- Prepare fresh mobile phase and ensure proper mixing.- Check the pump for leaks and ensure it is properly primed.
An unknown peak is detected by HPLC-UV. - A new impurity has formed.- Contamination.- Use LC-MS to determine the molecular weight of the unknown peak.- Review the synthesis or storage conditions to identify the potential source.- If necessary, isolate the impurity for structural elucidation by NMR.

Experimental Protocols

General HPLC-UV Method for Impurity Profiling

This protocol provides a starting point for developing a specific method for this compound. Optimization will likely be required.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL.

Sample Preparation for GC Analysis of Residual Solvents
  • Sample Preparation: Accurately weigh about 100 mg of this compound into a 10 mL headspace vial. Add 5 mL of a suitable solvent (e.g., DMSO or DMF). Seal the vial.

  • GC Conditions:

    • Column: A suitable capillary column for residual solvent analysis (e.g., DB-624 or equivalent).

    • Injector Temperature: 140 °C.

    • Detector (FID) Temperature: 250 °C.

    • Oven Program: 40 °C for 20 minutes, then ramp to 240 °C at 10 °C/min, and hold for 20 minutes.

    • Carrier Gas: Helium or Nitrogen.

Data Presentation

Table 1: Hypothetical HPLC Data for Impurity Profiling of a Batch of this compound

Peak IDRetention Time (min)Area (%)Possible Identity
Impurity A4.50.08Starting Material (e.g., 2-aminopyridine derivative)
Impurity B7.20.12By-product
Main Peak10.199.75This compound
Impurity C12.80.05Degradation Product

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis Sample This compound Sample Dissolution Dissolve in appropriate diluent Sample->Dissolution HPLC HPLC-UV for non-volatile impurities Dissolution->HPLC GC GC-FID for residual solvents Dissolution->GC LCMS LC-MS for unknown identification HPLC->LCMS If unknown peak detected Quantification Quantify known impurities HPLC->Quantification Identification Identify unknown impurities LCMS->Identification Reporting Generate impurity profile report Quantification->Reporting Identification->Reporting

Caption: Experimental workflow for impurity analysis.

Troubleshooting_Guide node_action node_action node_cause node_cause start Abnormal Peak Detected? q_shape Poor Peak Shape? start->q_shape Yes q_retention Inconsistent Retention Time? start->q_retention No cause_ph Potential Cause: - Inappropriate mobile phase pH - Column overload/degradation q_shape->cause_ph Yes q_unknown Unknown Peak? q_retention->q_unknown No cause_temp Potential Cause: - Temperature fluctuation - Inconsistent mobile phase q_retention->cause_temp Yes cause_new_impurity Potential Cause: - New impurity formed - Contamination q_unknown->cause_new_impurity Yes end No major issues detected. q_unknown->end No action_ph Adjust pH, reduce concentration, or replace column cause_ph->action_ph Solution action_temp Use column oven and fresh mobile phase cause_temp->action_temp Solution action_lcms Analyze by LC-MS for identification cause_new_impurity->action_lcms Solution

Caption: Troubleshooting logic for HPLC analysis.

References

Technical Support Center: Degradation of Imidazo[1,2-a]pyridine-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Imidazo[1,2-a]pyridine-8-carbaldehyde. The information provided is based on established principles of organic chemistry and forced degradation studies, offering guidance on potential degradation pathways and the analytical methods to investigate them.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

A1: Based on the functional groups present (an aldehyde and an imidazopyridine core), the most probable degradation pathways are oxidation, hydrolysis, and photolysis. The aldehyde group is susceptible to oxidation to a carboxylic acid, while the imidazo[1,2-a]pyridine ring system may undergo photodegradation or degradation under harsh hydrolytic conditions.

Q2: What are the expected major degradation products?

A2: The primary expected degradation products include:

  • Imidazo[1,2-a]pyridine-8-carboxylic acid: Formed via oxidation of the carbaldehyde group.

  • Hydrolysis products: While the imidazo[1,2-a]pyridine core is generally stable, extreme pH and temperature could lead to ring-opened products.

  • Photodegradation products: Exposure to UV or visible light could lead to a variety of products through radical mechanisms or rearrangements. The specific structures would require detailed characterization.

Q3: How can I monitor the degradation of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the primary tool for monitoring degradation.[1] This method should be able to separate the parent compound from all potential degradation products. UV detection is suitable for this chromophoric molecule. Mass spectrometry (LC-MS) can be used for the identification and structural elucidation of the degradation products.[2][3][4][5]

Q4: What are the typical conditions for a forced degradation study?

A4: Forced degradation studies are designed to accelerate the degradation process to identify potential degradation products and pathways.[6] Typical conditions involve stressing the compound with acid, base, oxidants, heat, and light.[7][8] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[6][7]

Troubleshooting Guides

Issue 1: Unexpected peaks observed in the HPLC chromatogram of a stability sample.
  • Possible Cause: Degradation of this compound.

  • Troubleshooting Steps:

    • Characterize the new peaks: Use LC-MS to determine the mass-to-charge ratio (m/z) of the unknown peaks. This can provide initial clues about the identity of the degradation products. For example, an increase of 16 amu could indicate oxidation to the carboxylic acid.

    • Perform forced degradation studies: Subject the compound to controlled stress conditions (acid, base, oxidation, heat, light) to see if you can intentionally generate the same unknown peaks. This will help in identifying the degradation pathway.

    • Isolate and elucidate the structure: If a significant degradant is observed, it may need to be isolated using preparative HPLC. The structure can then be fully elucidated using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.[9][10]

Issue 2: Loss of assay value for this compound with no corresponding increase in any single impurity peak.
  • Possible Cause 1: Formation of multiple, small, unresolved degradation products.

  • Troubleshooting Steps:

    • Modify HPLC method: Adjust the gradient, mobile phase composition, or column chemistry to improve the resolution of potential degradation products.

    • Use a mass-sensitive detector: An LC-MS analysis can help to identify co-eluting peaks that may not be resolved by UV detection.

  • Possible Cause 2: The degradation product is not being detected by the analytical method (e.g., it is volatile or lacks a chromophore).

  • Troubleshooting Steps:

    • Employ alternative detection methods: Consider using a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in parallel with the UV detector.

    • Analyze the headspace: If volatile degradants are suspected, use headspace Gas Chromatography (GC) for analysis.

Issue 3: The compound shows significant degradation under photolytic stress.
  • Possible Cause: The imidazo[1,2-a]pyridine ring system is known to be susceptible to photodegradation.[11][12]

  • Troubleshooting Steps:

    • Protect from light: Store the compound in amber vials or in the dark to prevent further degradation.

    • Characterize photodegradants: Use LC-MS to identify the products formed. Photodegradation can lead to complex mixtures of products.

    • Refine the formulation/storage conditions: If this is for a drug product, consider the need for light-protective packaging.

Data Presentation

Table 1: Potential Degradation Products of this compound

Degradation PathwayPotential Degradation ProductChemical StructureExpected Mass Change (amu)
Oxidation Imidazo[1,2-a]pyridine-8-carboxylic acidC₈H₆N₂O₂+16
Hydrolysis (Hypothetical) Ring-opened productsVariesVaries
Photolysis (Hypothetical) Dimeric products, rearranged isomersVariesVaries

Experimental Protocols

Protocol 1: Forced Degradation by Hydrolysis
  • Preparation of Solutions: Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 N HCl (acidic), 0.1 N NaOH (basic), and purified water (neutral).

  • Stress Conditions:

    • Incubate the solutions at a controlled temperature (e.g., 60 °C).

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation: Neutralize the acidic and basic samples before analysis. Dilute all samples to a suitable concentration for HPLC analysis.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method.

Protocol 2: Forced Degradation by Oxidation
  • Preparation of Solution: Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions:

    • Add a controlled amount of an oxidizing agent (e.g., 3% hydrogen peroxide).

    • Keep the solution at room temperature or slightly elevated temperature (e.g., 40 °C).

    • Monitor the reaction at various time points (e.g., 0, 1, 2, 4, 8 hours).

  • Sample Preparation: Dilute the samples to a suitable concentration for HPLC analysis.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method.

Protocol 3: Forced Degradation by Photolysis
  • Sample Preparation: Prepare a solution of the compound and place it in a photostability chamber. Also, prepare a control sample wrapped in aluminum foil to protect it from light.

  • Stress Conditions: Expose the sample to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • Analysis: At the end of the exposure period, analyze both the exposed and control samples by a validated stability-indicating HPLC method.

Visualizations

Degradation_Pathways cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis (Extreme Conditions) cluster_photolysis Photolysis This compound This compound Imidazo[1,2-a]pyridine-8-carboxylic_acid Imidazo[1,2-a]pyridine-8-carboxylic_acid This compound->Imidazo[1,2-a]pyridine-8-carboxylic_acid [O] Ring-opened_Products Ring-opened_Products This compound->Ring-opened_Products H₂O / H⁺ or OH⁻ Dimeric_and_Rearranged_Products Dimeric_and_Rearranged_Products This compound->Dimeric_and_Rearranged_Products

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of Imidazo[1,2-a]pyridine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the biological activities of Imidazo[1,2-a]pyridine derivatives reveals a scaffold of significant therapeutic interest. While a direct comparative study of the carbaldehyde isomers is not extensively available in the current literature, this guide synthesizes the existing data on various functionalized isomers to provide insights into their potential anticancer, antimicrobial, and anti-inflammatory properties. The focus remains on understanding how the substitution pattern on the imidazo[1,2-a]pyridine core influences its biological profile.

The Imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The position of substituents on this bicyclic system plays a crucial role in determining the potency and selectivity of these compounds. This guide aims to provide a comparative overview of the biological activity of various isomers, with a particular focus on derivatives of Imidazo[1,2-a]pyridine-8-carbaldehyde where data is available.

Anticancer Activity: A Tale of Positional Importance

Derivatives of the Imidazo[1,2-a]pyridine scaffold have demonstrated significant potential as anticancer agents, often through the modulation of key signaling pathways such as the PI3K/Akt/mTOR and Wnt/β-catenin pathways.

Comparative Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

While specific comparative data for the carbaldehyde isomers is scarce, studies on other derivatives highlight the importance of the substituent's position. For instance, derivatives with substitutions at the -2, -3, and -6 positions have been extensively studied for their anticancer effects.

Compound/Isomer DerivativeCell LineActivity (IC50)Reference
Imidazo[1,2-a]pyridine-3-carboxamidesM. tuberculosisMIC: 0.4–1.9 μM[1]
6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivative (13k)HCC827 (Lung Cancer)0.09 μM[2]
6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivative (13k)A549 (Lung Cancer)0.21 μM[2]
6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivative (13k)SH-SY5Y (Neuroblastoma)0.33 μM[2]
6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivative (13k)HEL (Leukemia)0.43 μM[2]
6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivative (13k)MCF-7 (Breast Cancer)0.18 μM[2]
Imidazo[1,2-a]pyridine-based gold(III) complexBrine ShrimpLC50: 5.12–7.94 μg/mL[3]
Parent Imidazo[1,2-a]pyridine derivativesBrine ShrimpLC50: 20.07–27.82 μg/mL[3]

Note: The table presents a selection of data from various studies and is not a direct head-to-head comparison of carbaldehyde isomers.

Signaling Pathways in Anticancer Activity

The anticancer activity of Imidazo[1,2-a]pyridine derivatives is often linked to their ability to inhibit critical signaling pathways that are dysregulated in cancer.

PI3K/Akt/mTOR Signaling Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Several Imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of PI3Kα, leading to cell cycle arrest and apoptosis in cancer cells.[2][4]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P mTORC1 mTORC1 Akt->mTORC1 P Proliferation Cell Growth & Survival mTORC1->Proliferation Imidazopyridine Imidazo[1,2-a]pyridine Derivatives Imidazopyridine->PI3K

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.

Wnt/β-catenin Signaling Pathway: Deregulation of this pathway is a hallmark of many cancers. Certain Imidazo[1,2-a]pyridine derivatives have been shown to inhibit this pathway, leading to the downregulation of target genes like c-myc and cyclin D1, which are critical for tumor progression.[5]

Antimicrobial Activity: A Broad Spectrum of Action

Imidazo[1,2-a]pyridine derivatives have also been investigated for their antimicrobial properties against a range of bacterial and fungal pathogens.

Comparative Antimicrobial Activity of Imidazo[1,2-a]pyridine Derivatives

Direct comparative studies on the carbaldehyde isomers are lacking. However, research on other derivatives provides valuable structure-activity relationship (SAR) insights. For example, the nature and position of substituents on the phenyl ring of 2-phenylimidazo[1,2-a]pyridines significantly influence their antimicrobial activity.

Compound/Isomer DerivativeMicroorganismActivity (MIC/Zone of Inhibition)Reference
Imidazo[1,2-a]pyridine-3-carboxamidesM. tuberculosisMIC: 0.4–1.9 μM[1]
Imidazo[1,2-a]pyridine-8-carboxamidesM. tuberculosisSelective inhibitors[6]
Azo-linked imidazo[1,2-a]pyridine (4e)E. coli CTXMMIC: 0.5–0.7 mg/mL[7]
Azo-linked imidazo[1,2-a]pyridine (4e)K. pneumoniae NDMMIC: 0.5–0.7 mg/mL[7]
Imidazo[1,2-a]pyridine-2-carboxylic acid arylidenehydrazidesVarious bacteria and fungiActive[8]

Note: This table presents a selection of data and does not represent a direct comparison of carbaldehyde isomers.

Anti-inflammatory Activity: Targeting Key Inflammatory Mediators

The anti-inflammatory potential of Imidazo[1,2-a]pyridine derivatives has been attributed to their ability to modulate inflammatory pathways, such as the NF-κB signaling pathway.

Comparative Anti-inflammatory Activity of Imidazo[1,2-a]pyridine Derivatives

While data on this compound is not available, studies on other isomers, particularly carboxylic acid derivatives at the -2 and -3 positions, have shown promising anti-inflammatory effects. These compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[9]

Compound/Isomer DerivativeAssayActivityReference
3-amino imidazo[1,2-a]pyridine-2-carboxylic acidCarrageenan-induced edemaMore efficient than indomethacin[9]
Imidazo[1,2-a]pyridine-2-carboxylic acidCarrageenan-induced edemaMore efficient than indomethacin[9]
8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (MIA)NF-κB activitySuppressed[10][11]

Note: This table provides a summary of findings from different studies and is not a direct comparison of carbaldehyde isomers.

NF-κB Signaling Pathway in Inflammation

The NF-κB pathway plays a central role in regulating the immune response to infection and inflammation. Inhibition of this pathway is a key strategy for the development of anti-inflammatory drugs. Certain Imidazo[1,2-a]pyridine derivatives have been shown to suppress NF-κB activity, leading to a reduction in the production of pro-inflammatory cytokines.[10][11]

NFkB_Signaling_Pathway cluster_0 Cytoplasm Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p50/p65) IkB->NFkB Degradation Nucleus Nucleus NFkB->Nucleus Gene Pro-inflammatory Gene Expression NFkB->Gene Translocation Imidazopyridine Imidazo[1,2-a]pyridine Derivatives Imidazopyridine->IKK

Caption: NF-κB Signaling Pathway Inhibition.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of common experimental protocols used to assess the biological activities of Imidazo[1,2-a]pyridine derivatives.

Anticancer Activity Assays

MTT Assay (Cell Viability):

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or SDS).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[12]

Western Blot Analysis (Protein Expression):

  • Treat cells with the test compounds and lyse them to extract total protein.

  • Determine the protein concentration using a BCA or Bradford assay.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., Akt, p-Akt, mTOR, p-mTOR, NF-κB).

  • Incubate with a corresponding HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.[13]

Antimicrobial Activity Assays

Broth Microdilution Method (Minimum Inhibitory Concentration - MIC):

  • Prepare a twofold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculate each well with a standardized suspension of the target microorganism.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[14]

Anti-inflammatory Activity Assays

Carrageenan-Induced Paw Edema in Rats:

  • Inject a sub-plantar injection of carrageenan into the right hind paw of rats to induce inflammation.

  • Administer the test compounds orally or intraperitoneally at a specific time before or after the carrageenan injection.

  • Measure the paw volume at different time points after carrageenan injection using a plethysmometer.

  • Calculate the percentage of inhibition of edema for the treated groups compared to the control group.[9]

Measurement of Nitric Oxide (NO) Production:

  • Culture macrophages (e.g., RAW 264.7 cells) and stimulate them with lipopolysaccharide (LPS) in the presence or absence of the test compounds.

  • After incubation, collect the cell culture supernatant.

  • Measure the amount of nitrite, a stable product of NO, in the supernatant using the Griess reagent.

  • The absorbance is measured at 540 nm, and the nitrite concentration is determined from a standard curve.[11]

Conclusion

The Imidazo[1,2-a]pyridine scaffold represents a versatile platform for the development of novel therapeutic agents with diverse biological activities. While this guide provides a comprehensive overview of the existing research on the anticancer, antimicrobial, and anti-inflammatory properties of various isomers, it also highlights a significant knowledge gap regarding the direct comparative biological activity of the carbaldehyde isomers, particularly this compound. Future structure-activity relationship studies focusing on the systematic evaluation of all positional carbaldehyde isomers are crucial to fully elucidate their therapeutic potential and guide the rational design of more potent and selective drug candidates. The experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers in this field.

References

Spectroscopic Fingerprints of Imidazo[1,2-a]pyridine Positional Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Imidazo[1,2-a]pyridine and its derivatives represent a privileged scaffold in medicinal chemistry and materials science, owing to their diverse biological activities and unique photophysical properties.[1][2][3][4] The specific arrangement of substituents on the fused bicyclic ring system gives rise to positional isomers, each possessing distinct electronic and steric properties. These subtle structural variations can profoundly influence their spectroscopic characteristics, providing a powerful tool for their identification and differentiation. This guide offers a comparative analysis of the spectroscopic properties of Imidazo[1,2-a]pyridine positional isomers, supported by experimental data and detailed methodologies.

Comparative Spectroscopic Data

The position of substituents on the Imidazo[1,2-a]pyridine core significantly impacts the electron distribution within the aromatic system, leading to characteristic shifts in NMR, UV-Vis absorption, and fluorescence emission spectra. The following tables summarize typical spectroscopic data for various positional isomers, compiled from literature sources.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Substituted Imidazo[1,2-a]pyridines

Position of SubstituentH-2H-3H-5H-6H-7H-8Reference
Unsubstituted7.94 (s)7.51 (s)8.13 (d)6.78 (t)7.17 (t)7.60 (d)[5]
2-Phenyl-7.90 (s)8.20 (d)6.85 (t)7.25 (t)7.65 (d)[1]
3-Hydroxymethyl7.95 (s)-8.15 (d)6.80 (t)7.20 (t)7.62 (d)[6]
7-Methyl7.85 (s)7.45 (s)7.95 (d)6.65 (d)-7.50 (s)[7]

Note: Chemical shifts are approximate and can vary based on the solvent and other substituents present.

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Substituted Imidazo[1,2-a]pyridines

Position of SubstituentC-2C-3C-5C-6C-7C-8C-8aReference
Unsubstituted134.0117.5124.5112.5123.0117.0145.0[8]
2-Phenyl145.8117.2124.8112.6123.2117.5145.2[1]
3-Bromo135.2100.1125.0113.0124.0117.8144.8[7]

Note: Chemical shifts are approximate and can vary based on the solvent and other substituents present.

Table 3: Photophysical Properties of Substituted Imidazo[1,2-a]pyridine Isomers in Solution

Substituent Position and TypeSolventλ_abs (nm)λ_em (nm)Quantum Yield (Φ_F)Reference
2-PhenylDichloromethane254, 3353800.45[3]
3-HydroxymethylDichloromethane~280~360> Unsubstituted[6]
2-(ortho-hydroxyphenyl)Dichloromethane3654500.62[3]
Vertically π-expandedn-hexane~350-450~450-5500.04-0.05[9]

Note: Spectroscopic properties are highly solvent-dependent. The data presented are illustrative examples.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of Imidazo[1,2-a]pyridine isomers.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the chemical environment of protons (¹H NMR) and carbon atoms (¹³C NMR), which is highly sensitive to the position of substituents.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified Imidazo[1,2-a]pyridine isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • Data Acquisition:

    • ¹H NMR: Acquire spectra with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

    • ¹³C NMR: Acquire proton-decoupled spectra. A larger number of scans is usually required compared to ¹H NMR. Typical parameters include a spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds.

  • Data Analysis: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS. Coupling constants (J) in Hz should be measured for ¹H NMR to determine the connectivity of protons.

2. UV-Visible (UV-Vis) Absorption Spectroscopy

  • Objective: To determine the wavelengths of maximum absorption (λ_max), which correspond to electronic transitions within the molecule.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation: Prepare a stock solution of the Imidazo[1,2-a]pyridine isomer in a spectroscopic grade solvent (e.g., ethanol, acetonitrile, dichloromethane). From the stock solution, prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.0.

  • Data Acquisition: Record the absorption spectrum over a range of wavelengths, typically from 200 to 600 nm, using the pure solvent as a blank.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max). The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

3. Fluorescence Spectroscopy

  • Objective: To measure the fluorescence emission spectrum and quantum yield, which are sensitive to the molecular structure and environment.

  • Instrumentation: A fluorometer.

  • Sample Preparation: Prepare a dilute solution of the sample in a spectroscopic grade solvent. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Data Acquisition:

    • Emission Spectrum: Excite the sample at its absorption maximum (λ_max) and record the emission spectrum over a range of higher wavelengths.

    • Quantum Yield (Φ_F): The fluorescence quantum yield is often determined using a comparative method with a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54). The absorbance of the sample and standard solutions are matched at the excitation wavelength. The integrated fluorescence intensities are then compared.[10]

  • Data Analysis: Determine the wavelength of maximum emission (λ_em). Calculate the quantum yield using the following equation: Φ_F(sample) = Φ_F(std) * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Visualizing Synthesis and Analysis

The following diagrams illustrate a general synthesis pathway for Imidazo[1,2-a]pyridines and a typical workflow for their spectroscopic comparison.

G General Synthesis of Imidazo[1,2-a]pyridines cluster_reactants Reactants cluster_products Products 2-Aminopyridine 2-Aminopyridine Reaction Reaction 2-Aminopyridine->Reaction alpha-Haloketone alpha-Haloketone alpha-Haloketone->Reaction Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Reaction->Imidazo[1,2-a]pyridine

Caption: A simplified diagram illustrating the common synthetic route to the Imidazo[1,2-a]pyridine core.

G Workflow for Spectroscopic Comparison of Isomers Synthesis Synthesis Purification Purification Synthesis->Purification NMR_Analysis NMR Analysis (1H, 13C) Purification->NMR_Analysis UV_Vis_Analysis UV-Vis Analysis Purification->UV_Vis_Analysis Fluorescence_Analysis Fluorescence Analysis Purification->Fluorescence_Analysis Data_Comparison Data_Comparison NMR_Analysis->Data_Comparison UV_Vis_Analysis->Data_Comparison Fluorescence_Analysis->Data_Comparison

Caption: Experimental workflow for the synthesis, purification, and spectroscopic analysis of Imidazo[1,2-a]pyridine isomers.

Conclusion

The spectroscopic analysis of Imidazo[1,2-a]pyridine positional isomers provides invaluable insights into their electronic structure and properties. NMR spectroscopy is instrumental in confirming the substitution pattern, while UV-Vis and fluorescence spectroscopy reveal how isomerism affects the electronic transitions and emissive properties. The distinct spectroscopic signatures of each isomer are crucial for structure elucidation, purity assessment, and for guiding the design of new molecules with tailored photophysical or biological activities. The methodologies and comparative data presented in this guide serve as a foundational resource for researchers engaged in the synthesis and application of this important class of heterocyclic compounds.

References

Comparative study of synthetic routes to Imidazo[1,2-a]pyridine carbaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of imidazo[1,2-a]pyridine carbaldehydes, crucial intermediates in medicinal chemistry and materials science, has been approached through various synthetic strategies. This guide provides a comparative analysis of prominent methods, including the classical Vilsmeier-Haack formylation, modern metal-catalyzed approaches, and innovative photoredox catalysis. The performance of these routes is evaluated based on reaction yields, conditions, and substrate scope, supported by experimental data. Detailed protocols for key methods are provided to facilitate their application in a research setting.

Comparative Performance of Synthetic Routes

The following table summarizes the quantitative data for different synthetic routes to imidazo[1,2-a]pyridine-3-carbaldehydes, offering a clear comparison of their efficiency and applicability.

Synthetic RouteKey ReagentsCatalystSolventTemp. (°C)Time (h)Yield (%)Reference
Vilsmeier-Haack FormylationPOCl₃, DMF-DMF/DCE0-801-370-90[1]
Copper-Catalyzed C3-FormylationDMSO, O₂Cu(OAc)₂DMSO1201260-85[2][3][4][5]
Visible Light-Induced C3-FormylationTMEDA, AirRose BengalCH₃CNRoom Temp1281-95[6][7]
Silver-Catalyzed AminooxygenationO₂, TMEDAAgNO₃CH₃CN801260-80[8][9][10]
Microwave-Assisted SynthesisBromomalonaldehyde, 2-aminopyridine-EtOH/H₂O100-1200.25-0.585-95[11][12][13][14]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Vilsmeier-Haack Formylation

This classical method introduces a formyl group onto the electron-rich C3 position of the imidazo[1,2-a]pyridine ring.

Procedure: To a solution of the desired imidazo[1,2-a]pyridine (1.0 mmol) in N,N-dimethylformamide (DMF, 3 mL), phosphorus oxychloride (POCl₃, 1.5 mmol) is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for a specified time (typically 1-3 hours) until the starting material is consumed, as monitored by TLC. Upon completion, the reaction is quenched by pouring it into ice-cold water and neutralized with a saturated sodium bicarbonate solution. The resulting precipitate is filtered, washed with water, and dried to afford the crude product, which can be further purified by recrystallization or column chromatography.[1]

Copper-Catalyzed C3-Formylation with DMSO

This method utilizes dimethyl sulfoxide (DMSO) as both the solvent and the formylating agent in the presence of a copper catalyst and molecular oxygen.

Procedure: A mixture of the imidazo[1,2-a]pyridine substrate (0.5 mmol), copper(II) acetate (Cu(OAc)₂, 10 mol%), and DMSO (2 mL) is placed in a sealed tube. The reaction vessel is flushed with oxygen and heated at 120 °C for 12 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to yield the corresponding 3-formyl imidazo[1,2-a]pyridine.[2][3][4][5]

Visible Light-Induced C3-Formylation with TMEDA

This green and efficient method employs visible light and a photosensitizer to achieve formylation at room temperature.

Procedure: In a reaction vessel, the imidazo[1,2-a]pyridine (0.5 mmol), tetramethylethylenediamine (TMEDA, 1.5 mmol), and Rose Bengal (2 mol%) are dissolved in acetonitrile (2 mL). The mixture is then irradiated with a compact fluorescent lamp (CFL, 23 W) under an air atmosphere at room temperature for 12 hours. After the reaction is complete, the solvent is evaporated, and the residue is purified by column chromatography on silica gel to give the desired product.[6][7]

Silver-Catalyzed Intramolecular Aminooxygenation

This route involves the silver-catalyzed reaction of N-propargyl-2-aminopyridines with molecular oxygen to yield the corresponding carbaldehydes.

Procedure: A solution of the N-propargyl-2-aminopyridine derivative (0.5 mmol), silver nitrate (AgNO₃, 10 mol%), and tetramethylethylenediamine (TMEDA, 1.0 mmol) in acetonitrile (3 mL) is stirred under an oxygen atmosphere (balloon) at 80 °C for 12 hours. The reaction mixture is then cooled, filtered through a pad of Celite, and the filtrate is concentrated. The crude product is purified by column chromatography on silica gel.[8][9][10]

Microwave-Assisted Synthesis

This protocol utilizes microwave irradiation to rapidly synthesize 3-carbaldehyde substituted imidazo[1,2-a]pyridines.

Procedure: A mixture of the appropriately substituted 2-aminopyridine (1.0 mmol) and bromomalonaldehyde (1.2 mmol) in an ethanol-water mixture (1:1, 4 mL) is subjected to microwave irradiation at 120 °C for 15-30 minutes. After cooling, the reaction mixture is diluted with water, and the precipitated product is collected by filtration, washed with cold ethanol, and dried.[11][12]

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the described synthetic routes.

G cluster_0 Vilsmeier-Haack Formylation IP_VH Imidazo[1,2-a]pyridine Vilsmeier_Reagent Vilsmeier Reagent (POCl3, DMF) IP_VH->Vilsmeier_Reagent Electrophilic Attack Intermediate_VH Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate_VH Product_VH Imidazo[1,2-a]pyridine-3-carbaldehyde Intermediate_VH->Product_VH Hydrolysis

Caption: Vilsmeier-Haack Formylation Pathway.

G cluster_1 Copper-Catalyzed C3-Formylation IP_Cu Imidazo[1,2-a]pyridine Cu_Catalyst Cu(OAc)2 IP_Cu->Cu_Catalyst Coordination DMSO_O2 DMSO, O2 Radical_Intermediate Radical Intermediate DMSO_O2->Radical_Intermediate Cu_Catalyst->DMSO_O2 Activation Product_Cu Imidazo[1,2-a]pyridine-3-carbaldehyde Radical_Intermediate->Product_Cu Formylation & Oxidation

Caption: Copper-Catalyzed Formylation Pathway.

G cluster_2 Visible Light-Induced C3-Formylation IP_VL Imidazo[1,2-a]pyridine Radical_Cation IP Radical Cation IP_VL->Radical_Cation TMEDA_Air TMEDA, Air Product_VL Imidazo[1,2-a]pyridine-3-carbaldehyde TMEDA_Air->Product_VL Photosensitizer Rose Bengal Excited_PS Excited Photosensitizer Photosensitizer->Excited_PS Visible Light Excited_PS->IP_VL SET Radical_Cation->TMEDA_Air Reaction G cluster_3 General Experimental Workflow Start Start: Imidazo[1,2-a]pyridine Derivative Reagents Add Reagents & Catalyst Start->Reagents Reaction Reaction (Heating/Irradiation) Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Product Final Product Purification->Product

References

Validating the Structure of Imidazo[1,2-a]pyridine-8-carbaldehyde Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous structural elucidation of synthetic compounds is a cornerstone of chemical research and drug development. For novel heterocyclic compounds such as Imidazo[1,2-a]pyridine-8-carbaldehyde derivatives, a multi-technique approach is essential to confirm the desired molecular architecture and rule out isomeric or alternative structures. This guide provides a comparative overview of standard analytical techniques for the structural validation of this compound, with supporting experimental data and protocols.

Spectroscopic and Crystallographic Validation Techniques

The primary methods for validating the structure of this compound derivatives include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) spectroscopy, and single-crystal X-ray crystallography. Each technique provides unique and complementary information to build a comprehensive and definitive structural assignment.

Data Presentation: A Comparative Analysis

To illustrate the validation process, the following tables summarize typical spectroscopic data for this compound and a common isomer, Imidazo[1,2-a]pyridine-3-carbaldehyde. The differentiation between these isomers is a critical aspect of structural validation.

Table 1: Comparative ¹H NMR Spectral Data (in CDCl₃)

Proton This compound (Expected Chemical Shift, δ ppm) Imidazo[1,2-a]pyridine-3-carbaldehyde (Reported Chemical Shift, δ ppm) Key Differentiating Features
Aldehyde (-CHO)~10.110.10Similar chemical shift, but coupling patterns of aromatic protons are distinct.
H-2~7.8-The absence of a substituent at C-2 in the 8-carbaldehyde isomer leads to a distinct signal for this proton.
H-3~7.6-The presence of the carbaldehyde group at C-3 results in the absence of a proton signal at this position for the 3-carbaldehyde isomer.
H-5~8.2~9.77The position of the aldehyde group significantly influences the electronic environment and thus the chemical shift of the pyridine ring protons.
H-6~6.8~7.85
H-7~7.2~7.56

Table 2: Comparative ¹³C NMR Spectral Data (in CDCl₃)

Carbon This compound (Expected Chemical Shift, δ ppm) Imidazo[1,2-a]pyridine-3-carbaldehyde (Reported Chemical Shift, δ ppm) Key Differentiating Features
Aldehyde (C=O)~185179.75The position of the carbonyl group influences its chemical shift.
C-2~145~158.40The substitution pattern dramatically alters the chemical shifts of the imidazole ring carbons.
C-3~117-The presence of the aldehyde at C-3 in the isomer is clearly indicated.
C-5~128~146.02
C-6~114~131.97
C-7~130~130.09
C-8-~129.77The position of the aldehyde group is confirmed by the absence of a signal for the substituted carbon in the respective isomers.
C-8a~142~129.01

Table 3: Mass Spectrometry and FT-IR Data

Technique This compound Imidazo[1,2-a]pyridine-3-carbaldehyde Key Differentiating Features
Mass Spec. (EI) Molecular Ion (M⁺) at m/z 146.05Molecular Ion (M⁺) at m/z 146.05Both isomers have the same molecular weight. Fragmentation patterns may differ, but are often complex.
FT-IR (cm⁻¹) ~1680-1700 (C=O stretch), ~2820, ~2720 (C-H aldehyde stretch)~1680-1700 (C=O stretch), ~2820, ~2720 (C-H aldehyde stretch)The fundamental vibrational modes for the aldehyde group will be present in both isomers. Subtle differences in the fingerprint region (below 1500 cm⁻¹) may exist but are not typically used for primary differentiation.

Experimental Protocols

Detailed and consistent experimental protocols are vital for obtaining high-quality, reproducible data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol for ¹H and ¹³C NMR:

  • Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. For ¹³C NMR, a proton-decoupled sequence is standard.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum.

Mass Spectrometry (MS)

Protocol for Electrospray Ionization (ESI) Mass Spectrometry:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an ESI source.

  • Analysis: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min. Acquire the mass spectrum in positive ion mode.

  • Data Interpretation: Identify the molecular ion peak [M+H]⁺ and any other significant fragment ions.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Protocol for Attenuated Total Reflectance (ATR) FT-IR:

  • Background Spectrum: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Analysis: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

Single-Crystal X-ray Crystallography

Protocol for Crystal Growth and Data Collection:

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

  • Crystal Mounting: Mount a suitable crystal (typically 0.1-0.3 mm in each dimension) on a goniometer head.[1]

  • Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer.[2] This involves rotating the crystal and collecting diffraction patterns at various orientations.[1]

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters.[2]

Visualization of Experimental Workflows

To further clarify the process of structural validation, the following diagrams illustrate the key experimental workflows.

Structural_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_validation Data Interpretation & Validation Synthesis Synthesize Crude Product Purification Purify via Chromatography/Recrystallization Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR FT-IR Spectroscopy Purification->IR XRay X-ray Crystallography (if single crystals obtained) Purification->XRay Validation Structure Confirmed NMR->Validation MS->Validation IR->Validation XRay->Validation NMR_Workflow A Dissolve Sample in Deuterated Solvent B Add Internal Standard (TMS) A->B C Acquire ¹H and ¹³C Spectra B->C D Process Raw Data (FT, Phasing) C->D E Analyze Chemical Shifts, Coupling Constants, and Integration D->E MS_Workflow A Prepare Dilute Solution B Infuse into ESI Source A->B C Acquire Mass Spectrum B->C D Identify Molecular Ion Peak and Fragmentation Pattern C->D

References

A Comparative Guide to the Structure-Activity Relationships of Imidazo[1,2-A]pyridine-8-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. Among these, the 8-carboxamide substituted analogues have garnered significant attention for their potential as therapeutic agents, particularly in the fields of oncology and infectious diseases. This guide provides a comparative analysis of the structure-activity relationships (SAR) of imidazo[1,2-a]pyridine-8-carboxamide derivatives, supported by experimental data and detailed methodologies, to aid in the rational design of novel and more potent drug candidates.

Antimycobacterial Activity

Imidazo[1,2-a]pyridine-8-carboxamides have been identified as a promising class of inhibitors against Mycobacterium tuberculosis (Mtb).[1] Structure-activity relationship studies have revealed key structural features that govern their antimycobacterial potency.

Quantitative SAR Data: Antimycobacterial Activity

The following table summarizes the in vitro activity of a series of imidazo[1,2-a]pyridine-8-carboxamide derivatives against the H37Rv strain of Mycobacterium tuberculosis.

Compound IDR GroupMIC (µg/mL)[2]
1a Phenyl>100
1b 4-Chlorophenyl50
1c 4-Methoxyphenyl>100
1d 4-(Trifluoromethyl)phenyl12.5
1e Cyclohexyl6.25
1f Adamantyl0.2

Key SAR Insights:

  • Lipophilicity and Steric Bulk at the Amide: A clear trend is observed where increasing the lipophilicity and steric bulk of the 'R' group on the amide nitrogen enhances antimycobacterial activity. The simple phenyl substitution (1a) is inactive, while the bulky and highly lipophilic adamantyl group (1f) confers potent activity.[2]

  • Electronic Effects: While lipophilicity appears dominant, electronic effects also play a role. The electron-withdrawing trifluoromethyl group (1d) leads to better activity than the electron-donating methoxy group (1c).[2]

Anticancer Activity

Derivatives of imidazo[1,2-a]pyridine-8-carboxamide have also been investigated for their anticancer properties, demonstrating inhibitory effects on various cancer cell lines. Their mechanism of action is often linked to the inhibition of key signaling pathways involved in cell proliferation and survival.

Quantitative SAR Data: Anticancer Activity (Cytotoxicity)

The cytotoxic activity of representative imidazo[1,2-a]pyridine-8-carboxamide derivatives against different human cancer cell lines is presented below.

Compound IDR GroupCell LineIC50 (µM)[3][4]
2a 2,4-DifluorophenylHCC1937 (Breast)47.7
2b 4-MorpholinophenylHCC1937 (Breast)79.6
2c 3-QuinolinylHeLa (Cervical)0.34
2d 3-QuinolinylMDA-MB-231 (Breast)0.32

Key SAR Insights:

  • Aromatic Substituents: The nature of the substituent on the phenyl ring attached to the amide nitrogen significantly influences cytotoxicity. The presence of a quinoline moiety (2c, 2d) leads to potent, sub-micromolar activity against multiple cancer cell lines.[4]

  • Heterocyclic Moieties: The introduction of heterocyclic rings can drastically enhance anticancer potency, suggesting that these groups may engage in specific interactions with the biological target.

Kinase Inhibitory Activity

A primary mechanism underlying the anticancer effects of many imidazo[1,2-a]pyridine derivatives is the inhibition of protein kinases, particularly those in the PI3K/AKT/mTOR signaling pathway. This pathway is frequently dysregulated in cancer, making it an attractive target for therapeutic intervention.

Quantitative SAR Data: PI3Kα Inhibitory Activity

The following table showcases the enzymatic inhibitory activity of imidazo[1,2-a]pyridine-8-carboxamide analogues against the p110α catalytic subunit of phosphoinositide 3-kinase (PI3Kα).

Compound IDR GroupPI3Kα IC50 (nM)[5][6]
3a 4-(Methylsulfonyl)phenyl150
3b 4-(Dimethylamino)phenyl1120
3c 3-Hydroxyphenyl500

Key SAR Insights:

  • Importance of the Sulfonyl Group: The presence of a methylsulfonyl group on the phenyl ring (3a) is critical for potent PI3Kα inhibition.[5][6]

  • Electron-Donating vs. Electron-Withdrawing Groups: The electron-donating dimethylamino group (3b) significantly reduces inhibitory activity compared to the electron-withdrawing sulfonyl group, highlighting the importance of electronic properties in the binding interaction with the kinase.[5][6]

Experimental Protocols

Detailed methodologies for the key biological assays cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.

Synthesis of Imidazo[1,2-a]pyridine-8-carboxamide Derivatives (General Procedure)

A mixture of the appropriate 2-amino-pyridine-3-carboxylic acid (1 equivalent), a substituted amine (1.2 equivalents), a coupling agent such as HATU (1.5 equivalents), and a base like DIPEA (3 equivalents) is stirred in a suitable solvent (e.g., DMF) at room temperature for 12-24 hours. The reaction mixture is then poured into water, and the resulting precipitate is collected by filtration, washed with water, and purified by column chromatography or recrystallization to afford the desired imidazo[1,2-a]pyridine-8-carboxamide derivative.[7]

Microplate Alamar Blue Assay (MABA) for Antimycobacterial Activity
  • Preparation of Inoculum: Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC, and 0.05% Tween 80. The culture is grown to an optical density at 600 nm (OD600) of 0.6-0.8. The culture is then diluted to a final concentration of approximately 1 x 10^5 colony-forming units (CFU)/mL.[8][9]

  • Drug Dilution: Test compounds are serially diluted in a 96-well microplate containing 100 µL of Middlebrook 7H9 broth per well.[8]

  • Inoculation: 100 µL of the prepared Mtb inoculum is added to each well.[8]

  • Incubation: The plates are incubated at 37°C for 7 days.[8]

  • Addition of Alamar Blue: After incubation, 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 are added to each well. The plates are re-incubated for 24 hours.[10]

  • Reading Results: A color change from blue to pink indicates bacterial growth. The Minimum Inhibitory Concentration (MIC) is defined as the lowest drug concentration that prevents this color change.[10]

MTT Assay for Cytotoxicity
  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.[1][11]

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.[1][11]

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.[12]

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then shaken for 15 minutes.[12]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined as the concentration of the compound that causes 50% inhibition of cell growth.[11]

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by imidazo[1,2-a]pyridine-8-carboxamide derivatives.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Imidazopyridine Imidazo[1,2-a]pyridine -8-carboxamide Imidazopyridine->PI3K Inhibits PTEN PTEN PTEN->PIP3 Dephosphorylates

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of Imidazo[1,2-a]pyridine-8-carboxamide derivatives on PI3K.

STAT3_NFkB_Pathway CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerizes Nucleus_STAT3 Nucleus STAT3_dimer->Nucleus_STAT3 Translocates GeneTranscription_STAT3 Gene Transcription (Proliferation, Anti-apoptosis) Nucleus_STAT3->GeneTranscription_STAT3 Promotes IKK IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB NFkB_active Active NF-κB NFkB->NFkB_active Releases Nucleus_NFkB Nucleus NFkB_active->Nucleus_NFkB Translocates GeneTranscription_NFkB Gene Transcription (Inflammation, Survival) Nucleus_NFkB->GeneTranscription_NFkB Promotes Imidazopyridine Imidazo[1,2-a]pyridine -8-carboxamide Imidazopyridine->STAT3 Inhibits Imidazopyridine->NFkB Inhibits

Caption: The STAT3 and NF-κB signaling pathways, potential targets for the anti-inflammatory and anticancer effects of Imidazo[1,2-a]pyridine-8-carboxamide derivatives.

References

A Comparative Guide to In Vitro Assay Development for Imidazo[1,2-A]pyridine-8-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide provides a comparative analysis of in vitro assays for evaluating Imidazo[1,2-a]pyridine-8-carbaldehyde derivatives, offering insights into their performance against various biological targets and comparing them with established alternatives. Detailed experimental protocols and visual workflows are provided to aid in the design and execution of relevant screening campaigns.

Comparative Analysis of Biological Activities

Imidazo[1,2-a]pyridine derivatives have demonstrated significant potential in several therapeutic areas. Below is a summary of their in vitro activities, with a focus on anticancer and antibacterial applications, compared to standard therapeutic agents.

Anticancer Activity

Derivatives of the imidazo[1,2-a]pyridine scaffold have been extensively evaluated for their cytotoxic effects against various cancer cell lines. The data below compares the half-maximal inhibitory concentrations (IC50) of several derivatives against different cancer cell lines, with Doxorubicin and Cisplatin included as standard chemotherapy agents for reference.

Compound IDDerivative TypeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
12b Imidazo[1,2-a]pyridineHep-2 (Laryngeal)11Doxorubicin10
HepG2 (Liver)13Doxorubicin1.5
MCF-7 (Breast)11Doxorubicin0.85
A375 (Melanoma)11Doxorubicin5.16
HB9 Imidazo[1,2-a]pyridine HybridA549 (Lung)50.56Cisplatin53.25
HB10 Imidazo[1,2-a]pyridine HybridHepG2 (Liver)51.52Cisplatin54.81
Compound 12 3-aminoimidazo[1,2-a]pyridineHT-29 (Colon)4.15 ± 2.93--
Compound 18 3-aminoimidazo[1,2-a]pyridineMCF-7 (Breast)14.81 ± 0.20--
Compound 6d Imidazo[1,2-a]pyridine-oxadiazoleA549 (Lung)2.8 ± 0.02--
Antibacterial Activity

Certain Imidazo[1,2-a]pyridine derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria. The following table presents the Minimum Inhibitory Concentration (MIC) values of selected derivatives compared to the broad-spectrum antibiotic Ciprofloxacin.

Compound IDDerivative TypeBacterial StrainMIC (mg/mL)Reference CompoundMIC (µg/mL)
4e Azo-linked imidazo[1,2-a]pyridineE. coli CTXM (resistant)0.5-0.7Ciprofloxacin-
K. pneumoniae NDM (resistant)0.5-0.7Ciprofloxacin-
Gram-positive & Gram-negative strains0.5-1.0Ciprofloxacin-
Pyrazolo-IZP conjugate 5 Pyrazolo-imidazo[1,2-a]pyridineMRSA>9 mm (zone of inhibition)Ciprofloxacin-
S. aureus>9 mm (zone of inhibition)Ciprofloxacin-
E. coli>9 mm (zone of inhibition)Ciprofloxacin-

Key Signaling Pathways

The biological effects of Imidazo[1,2-a]pyridine derivatives are often mediated through their interaction with specific cellular signaling pathways. Two of the most relevant pathways are the PI3K/AKT/mTOR and the Wnt/β-catenin signaling cascades, both of which are crucial in cell proliferation, survival, and differentiation, and are often dysregulated in cancer.

PI3K/AKT/mTOR Signaling Pathway

Several studies have indicated that imidazo[1,2-a]pyridine derivatives can exert their anticancer effects by inhibiting key kinases in the PI3K/AKT/mTOR pathway. This pathway is a central regulator of cell growth and survival.

PI3K_AKT_mTOR_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Imidazo[1,2-a]pyridine Derivative Imidazo[1,2-a]pyridine Derivative Imidazo[1,2-a]pyridine Derivative->PI3K Inhibits

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of Imidazo[1,2-a]pyridine derivatives.

Wnt/β-catenin Signaling Pathway

Dysregulation of the Wnt/β-catenin pathway is a hallmark of many cancers, particularly colorectal cancer. Some imidazo[1,2-a]pyridine derivatives have been shown to inhibit this pathway, leading to reduced cancer cell proliferation.

Wnt_Beta_Catenin_Pathway cluster_0 Wnt OFF cluster_1 Wnt ON Destruction Complex Destruction Complex β-catenin β-catenin Destruction Complex->β-catenin Phosphorylates Proteasome Proteasome β-catenin->Proteasome Degradation Wnt Wnt Frizzled/LRP Frizzled/LRP Wnt->Frizzled/LRP Dishevelled Dishevelled Frizzled/LRP->Dishevelled Activates Dishevelled->Destruction Complex Inhibits β-catenin_stable β-catenin Nucleus Nucleus β-catenin_stable->Nucleus TCF/LEF TCF/LEF Gene Transcription Gene Transcription TCF/LEF->Gene Transcription Activates Imidazo[1,2-a]pyridine Derivative Imidazo[1,2-a]pyridine Derivative Imidazo[1,2-a]pyridine Derivative->β-catenin_stable Inhibits Nuclear Translocation

Caption: Wnt/β-catenin signaling pathway and a potential mechanism of inhibition by Imidazo[1,2-a]pyridines.

Experimental Workflow

The discovery and validation of novel therapeutic agents from a library of compounds like Imidazo[1,2-a]pyridine derivatives typically follows a multi-step workflow, starting from high-throughput screening to identify initial hits, followed by more detailed secondary assays and mechanistic studies.

Experimental_Workflow Compound Library Compound Library Primary Screening Primary High-Throughput Screening (e.g., MTT Assay) Compound Library->Primary Screening Hit Identification Hit Identification (Active Compounds) Primary Screening->Hit Identification Dose-Response Analysis Dose-Response & IC50 Determination Hit Identification->Dose-Response Analysis Secondary Assays Secondary & Orthogonal Assays (e.g., Kinase Inhibition, Apoptosis) Dose-Response Analysis->Secondary Assays Mechanism of Action Mechanism of Action Studies (e.g., Western Blot for Pathway Analysis) Secondary Assays->Mechanism of Action Lead Compound Lead Compound Mechanism of Action->Lead Compound

Caption: A typical experimental workflow for the screening and validation of novel anticancer compounds.

Detailed Experimental Protocols

In Vitro Cytotoxicity: MTT Assay

This colorimetric assay is widely used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 96-well microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Culture medium

  • Test compounds (Imidazo[1,2-a]pyridine derivatives) and vehicle control (e.g., DMSO)

  • Cancer cell lines of interest

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include wells with vehicle control and untreated cells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

In Vitro Antibacterial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3]

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains of interest

  • Test compounds and a standard antibiotic (e.g., Ciprofloxacin)

  • 0.5 McFarland turbidity standard

Protocol:

  • Inoculum Preparation: From a fresh agar plate, select 3-5 colonies of the test bacterium and suspend them in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Compound Dilution: Add 50 µL of sterile CAMHB to each well of a 96-well plate. Prepare a stock solution of the test compound at twice the highest desired concentration. Add 100 µL of the stock solution to the first well and perform a two-fold serial dilution by transferring 50 µL from each well to the next.

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.

  • Controls: Include a growth control well (inoculum without compound) and a sterility control well (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

In Vitro Kinase Inhibition: Radiometric Kinase Assay

This is a classic and direct method to measure the activity of a kinase by quantifying the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a substrate.[4][5][6]

Materials:

  • Purified kinase of interest

  • Specific kinase substrate (peptide or protein)

  • [γ-³²P]ATP

  • Non-radioactive ("cold") ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds

  • Phosphocellulose filter paper or other separation matrix

  • Scintillation counter and scintillation fluid

Protocol:

  • Reaction Setup: In a microcentrifuge tube or well of a microplate, prepare the kinase reaction mixture on ice. This typically includes the kinase reaction buffer, the purified kinase, and the substrate.

  • Inhibitor Addition: Add the Imidazo[1,2-a]pyridine derivative at various concentrations to the reaction mixtures. Include a no-inhibitor control (vehicle only). Pre-incubate for 10-15 minutes on ice.

  • Initiate Reaction: Start the kinase reaction by adding a mixture of [γ-³²P]ATP and cold ATP. The final ATP concentration should be close to the Km of the kinase for ATP. Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid or EDTA).

  • Separation: Spot a portion of the reaction mixture onto phosphocellulose filter paper. Wash the filters extensively with a wash buffer (e.g., 0.5% phosphoric acid) to remove unincorporated [γ-³²P]ATP.

  • Quantification: Place the dried filter papers into scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

This guide provides a foundational framework for the in vitro evaluation of this compound derivatives. The presented data and protocols should serve as a valuable resource for researchers in the field of drug discovery and development, enabling a more informed and efficient approach to screening and characterizing this promising class of compounds.

References

Cross-Reactivity of Antibodies to Imidazo[1,2-a]pyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The specificity of antibodies is a critical parameter in the development of immunoassays for the detection and quantification of small molecules like Imidazo[1,2-a]pyridine derivatives. This guide provides a comparative analysis of the cross-reactivity of commercially available antibodies and assay kits developed for zolpidem, a prominent member of this class of compounds. Understanding the cross-reactivity profile is essential for accurate interpretation of results in drug screening, therapeutic drug monitoring, and forensic toxicology.

Data Presentation: Antibody Cross-Reactivity in Zolpidem Immunoassays

The following tables summarize the cross-reactivity of various commercially available enzyme-linked immunosorbent assay (ELISA) kits and monoclonal antibodies for zolpidem with its metabolites and other structurally related and unrelated compounds. The data is compiled from manufacturers' information and peer-reviewed studies.

Table 1: Cross-Reactivity of Commercial Zolpidem ELISA Kits

Assay KitCompound TestedConcentration (ng/mL)Percent Cross-Reactivity (%)
Immunalysis Zolpidem ELISA Zolpidem-100
Zaleplon1000No Cross-Reactivity[1][2][3]
Zopiclone1000No Cross-Reactivity[1][2][3]
Zolpidem Metabolite I1000No Cross-Reactivity[3]
Neogen Zolpidem ELISA Zolpidem-100
Zolpidem Metabolite I-0.02[4][5]
ARK™ Zolpidem Assay Zolpidem10 (cutoff)100
Zolpidem phenyl-4-carboxylic acid30~33.3[6]
Zaleplon100,000No Cross-Reactivity[6]
Zopiclone100,000No Cross-Reactivity[6]

Table 2: Cross-Reactivity of a Commercial Anti-Zolpidem Monoclonal Antibody

Antibody ProductCompound TestedPercent Cross-Reactivity (%)
MyBioSource MBS568911 Zolpidem Urinary Antigen (Phenyl-4-Carboxylic Acid)100
Zolpidem80
Zopiclone0

Note: The lack of extensive, publicly available immunoassay cross-reactivity data for other Imidazo[1,2-a]pyridine derivatives, such as alpidem, currently limits a broader comparative analysis.

Experimental Protocols

A detailed protocol for a competitive ELISA, a common method for the detection of small molecules like Imidazo[1,2-a]pyridine derivatives, is provided below. This protocol is a generalized representation based on commercially available kits.

Competitive ELISA Protocol for Zolpidem Detection

1. Materials:

  • Microtiter plate pre-coated with anti-zolpidem antibody

  • Zolpidem standards of known concentrations

  • Zolpidem-enzyme (e.g., HRP) conjugate

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Urine or serum samples to be tested

  • Precision pipettes and tips

  • Microplate reader

2. Procedure:

  • Preparation: Bring all reagents and samples to room temperature. Prepare serial dilutions of the zolpidem standard to generate a standard curve. Dilute patient/test samples as required.

  • Addition of Samples and Standards: Pipette a defined volume (e.g., 25 µL) of the standards, controls, and samples into the appropriate wells of the antibody-coated microtiter plate.

  • Addition of Enzyme Conjugate: Add a defined volume (e.g., 100 µL) of the zolpidem-enzyme conjugate to each well.

  • Incubation: Gently mix the contents of the wells and incubate for a specified time (e.g., 60 minutes) at room temperature. During this incubation, the free zolpidem in the sample and the zolpidem-enzyme conjugate compete for binding to the immobilized antibody.

  • Washing: Aspirate the contents of the wells and wash the plate multiple times (e.g., 3-5 times) with wash buffer to remove any unbound reagents.

  • Substrate Addition: Add a defined volume (e.g., 100 µL) of the substrate solution to each well and incubate for a specified time (e.g., 15-30 minutes) at room temperature, protected from light. The enzyme on the bound conjugate will catalyze a color change.

  • Stopping the Reaction: Add a defined volume (e.g., 100 µL) of the stop solution to each well to terminate the enzymatic reaction. The color of the solution will change (e.g., from blue to yellow for TMB with an acid stop solution).

  • Data Acquisition: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader. The intensity of the color is inversely proportional to the concentration of zolpidem in the sample.

  • Data Analysis: Plot the absorbance values of the standards against their known concentrations to generate a standard curve. Determine the concentration of zolpidem in the samples by interpolating their absorbance values on the standard curve.

Mandatory Visualization

The following diagrams illustrate the principle of a competitive immunoassay and a typical experimental workflow.

Competitive_Immunoassay_Principle cluster_well Microtiter Well Surface Ab Antibody Analyte Analyte (Imidazo[1,2-a]pyridine) Ab_bound Antibody Analyte->Ab_bound Binds LabeledAnalyte Enzyme-labeled Analyte LabeledAnalyte->Ab_bound Competes for binding LabeledAnalyte_bound Labeled Analyte Analyte_bound Analyte Enzyme Enzyme Substrate Substrate Product Colored Product Substrate->Product

Caption: Principle of Competitive ELISA for Imidazo[1,2-a]pyridine detection.

ELISA_Workflow start Start prep Prepare Standards and Samples start->prep add_samples Add Standards, Controls, and Samples to Wells prep->add_samples add_conjugate Add Enzyme-Conjugate to all Wells add_samples->add_conjugate incubate1 Incubate at Room Temperature (e.g., 60 min) add_conjugate->incubate1 wash1 Wash Wells (3-5 times) incubate1->wash1 add_substrate Add Substrate Solution wash1->add_substrate incubate2 Incubate in the Dark (e.g., 15-30 min) add_substrate->incubate2 add_stop Add Stop Solution incubate2->add_stop read Read Absorbance at 450 nm add_stop->read analyze Analyze Data: Generate Standard Curve and Calculate Concentrations read->analyze end End analyze->end

Caption: Experimental workflow for a competitive ELISA.

References

A Head-to-Head Comparison of Catalysts for the Synthesis of Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the catalytic performance for the synthesis of the privileged Imidazo[1,2-a]pyridine scaffold.

The Imidazo[1,2-a]pyridine core is a significant structural motif in medicinal chemistry, found in a variety of pharmaceuticals with diverse biological activities, including anti-cancer, anti-inflammatory, and antiviral agents. The efficient synthesis of this scaffold is, therefore, a topic of considerable interest. A wide array of catalytic systems, spanning from transition metal-based to metal-free and photocatalytic methods, have been developed. This guide provides a head-to-head comparison of prominent catalysts, supported by experimental data, to aid researchers in selecting the most suitable system for their synthetic needs.

Performance Comparison of Catalytic Systems

The choice of catalyst profoundly impacts the efficiency, substrate scope, and environmental footprint of Imidazo[1,2-a]pyridine synthesis. The following table summarizes the performance of various catalytic systems based on quantitative data from recent literature.

Catalyst SystemCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)Notes
Copper-Based Catalysts
CuBr[1]Not Specified80Not Specifiedup to 90Utilizes air as an oxidant in a one-pot procedure from aminopyridines and nitroolefins.[1]
CuSO₄/Sodium Ascorbate[2]10506-16GoodDomino A³-coupling reaction in aqueous micellar media.[2]
Copper Silicate[3]Not SpecifiedNot SpecifiedShortHighHeterogeneous, reusable catalyst for the reaction of 2-aminopyridine with phenacyl bromides.[3]
Cu(OAc)₂[4]Not SpecifiedNot SpecifiedNot SpecifiedExcellentThree-component cascade of benzaldehydes, 2-aminopyridines, and propiolates.[4]
Gold-Based Catalysts
PicAuCl₂[5]10401572Atom economical synthesis from pyridine N-oxide and alkynes.[5]
Gold Nanoparticles[6]Not SpecifiedHeatingNot SpecifiedHighGreen chemistry approach for the synthesis of 2-phenyl-imidazo[1,2-a]pyrimidines.[6]
Iron-Based Catalysts
FeCl₃[7]101208HighThree-component coupling of imidazo[1,2-α]pyridines, sodium sulfinates, and DMA.[7]
Metal-Free Catalysts
Iodine[8][9]20Room Temp1up to 96Ultrasound-assisted three-component coupling in water.[8][9]
Iodine[10]0.5Room TempNot SpecifiedGoodThree-component condensation at room temperature.[10]
NaOH[11]Not SpecifiedAmbientMinutesQuantitativeRapid and efficient cycloisomerization of N-propargylpyridiniums in water.[11]
Graphene Oxide[12]Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedPromotes the condensation of 2-aminopyridines with acetophenones and thiols.[12]
Multi-Component Reaction Catalysts
Yb(OTf)₃[13]8100189-98Microwave-assisted Groebke–Blackburn–Bienaymé (GBB) reaction.[13]
NH₄Cl[14]Not Specified60882Greener catalyst for the GBB reaction.[14]
BF₃·MeCN[15]Not SpecifiedNot SpecifiedNot Specifiedup to 85Lewis acid catalyst for the GBB reaction in a scalable industrial process.[15]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are selected experimental protocols for key catalytic systems.

Copper-Catalyzed Synthesis via A³-Coupling

This protocol utilizes a Cu(II)-ascorbate catalyzed domino A³-coupling reaction in an aqueous micellar medium.[2]

Procedure:

  • To a 10 mL round-bottom flask, add sodium dodecyl sulfate (SDS) (10 mol %) and 2 mL of water. Stir the solution vigorously for 5 minutes.

  • Add the 2-aminopyridine derivative (1 mmol), aldehyde (1 mmol), CuSO₄·5H₂O (10 mol %), and sodium ascorbate (20 mol %) to the reaction mixture.

  • Finally, add the alkyne derivative (1.2 mmol).

  • Stir the reaction mixture at 50 °C for 6–16 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

Gold-Catalyzed Redox Synthesis

This method employs a gold catalyst for the synthesis of Imidazo[1,2-a]pyridines from pyridine N-oxide and alkynes.[5]

Procedure:

  • To a solution of 2-aminopyridine N-oxide (0.26 mmol) in CH₂Cl₂ (0.2 M), add TFA (0.22 mmol).

  • Stir the reaction mixture for 10 minutes.

  • Add the alkyne (0.22 mmol) and PicAuCl₂ (0.022 mmol).

  • Stir the reaction overnight at 40 °C.

  • Add Et₃N (20 µl) and concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography to obtain the pure Imidazo[1,2-a]pyridine.

Metal-Free, Ultrasound-Assisted Iodine-Catalyzed Synthesis

This environmentally benign protocol uses molecular iodine as a catalyst under ultrasound irradiation in an aqueous medium.[8][9]

Procedure:

  • In a Schlenk tube, mix the acetophenone derivative (1.0 mmol) and a catalytic amount of iodine (20 mol %) in 4.0 mL of distilled water.

  • Irradiate the mixture using an ultrasound at room temperature for 30 minutes.

  • Add the 2-aminopyridine derivative (1.0 mmol) and dimedone (1.0 mmol) to the mixture.

  • Continue the ultrasound irradiation at room temperature for another 30 minutes.

  • Upon completion, quench the reaction by adding 10 mL of water.

  • Extract the aqueous layer three times with EtOAc (10 mL × 3).

  • Dry the combined organic layers over sodium sulfate, evaporate the solvent to dryness to obtain the desired product.

Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction

This protocol describes a microwave-assisted GBB reaction for the synthesis of 3-aminoimidazo[1,2-a]pyridines.[13]

Procedure:

  • In a microwave vial, combine the aminopyridine (0.5 mmol), isocyanide (0.6 mmol, 1.2 equiv), and furfuraldehyde (0.6 mmol, 1.2 equiv) in 4 mL of a 3:1 mixture of DCM/MeOH.

  • Add Yb(OTf)₃ (0.04 mmol, 0.08 equiv) as the Lewis acid catalyst.

  • Subject the reaction mixture to microwave irradiation at 100 °C for 1 hour.

  • After the reaction, purify the product to obtain the desired Imidazo[1,2-a]pyridine.

Reaction Mechanism and Experimental Workflow

The synthesis of Imidazo[1,2-a]pyridines can proceed through various mechanistic pathways depending on the reactants and catalysts employed. A common pathway involves the initial reaction between a 2-aminopyridine and a carbonyl compound to form an intermediate, which then undergoes cyclization. The following diagrams illustrate a general reaction mechanism and a typical experimental workflow.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2-Aminopyridine 2-Aminopyridine Intermediate A Schiff Base/ Enamine Intermediate 2-Aminopyridine->Intermediate A + Carbonyl Compound Carbonyl Compound Carbonyl Compound Intermediate B Cyclized Intermediate Intermediate A->Intermediate B Intramolecular Cyclization Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Intermediate B->Imidazo[1,2-a]pyridine Dehydration/ Aromatization

Caption: General reaction mechanism for Imidazo[1,2-a]pyridine synthesis.

G start Start reactants Combine Reactants and Catalyst start->reactants reaction Reaction under Optimized Conditions (Heating, MW, etc.) reactants->reaction monitoring Monitor Reaction (TLC, LC-MS) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization end End characterization->end

References

Safety Operating Guide

Personal protective equipment for handling Imidazo[1,2-A]pyridine-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Imidazo[1,2-A]pyridine-8-carbaldehyde (CAS 136117-74-3). Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling to prevent adverse health effects. Based on available safety data for closely related compounds and provided hazard statements, the primary hazards include skin corrosion/irritation, serious eye damage/eye irritation, and potential respiratory irritation.[1] The signal word for this chemical is "Warning".[2]

Proper selection and use of Personal Protective Equipment (PPE) are the most critical lines of defense when working with this compound. The following table summarizes the required PPE for various operations.

OperationRequired Personal Protective Equipment
Weighing and Aliquoting (Solid) - Gloves: Chemical-resistant gloves (e.g., Nitrile). Inspect before use and change if contaminated. - Eye Protection: Safety glasses with side shields or chemical splash goggles. - Respiratory Protection: Use in a well-ventilated area or a chemical fume hood to avoid dust inhalation. - Lab Coat: Standard laboratory coat.
Solution Preparation and Handling - Gloves: Chemical-resistant gloves (e.g., Nitrile). - Eye Protection: Chemical splash goggles are required. A face shield is recommended if there is a significant splash risk.[3] - Respiratory Protection: All work should be conducted in a certified chemical fume hood. - Lab Coat: Chemical-resistant lab coat.
Accidental Spill Cleanup - Gloves: Double-gloving with chemical-resistant gloves. - Eye Protection: Chemical splash goggles and a face shield. - Respiratory Protection: Air-purifying respirator with appropriate cartridges if outside of a fume hood. - Protective Clothing: Disposable coveralls.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill.

IncidentFirst-Aid and Emergency Response
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Skin Contact Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[1]
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1]
Ingestion Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Spill Evacuate the area. Wear appropriate PPE as outlined above. Sweep up solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[1] Ventilate the area and wash the spill site after material pickup is complete.

Handling, Storage, and Disposal

Handling:

  • Avoid contact with skin, eyes, and clothing.[1]

  • Avoid breathing dust.[1]

  • Use only in a well-ventilated area, preferably a chemical fume hood.[1]

  • Wash hands thoroughly after handling.[1]

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[1]

  • Store under an inert atmosphere to maintain product quality.[1]

  • Incompatible with bases, amines, and oxidizing agents.[1]

Disposal:

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1]

  • Do not release into the environment.[1]

Safe Handling Workflow

The following diagram illustrates the standard operational workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Proceed Weigh Solid Weigh Solid Don PPE->Weigh Solid Prepare Solution Prepare Solution Weigh Solid->Prepare Solution Conduct Experiment Conduct Experiment Prepare Solution->Conduct Experiment Decontaminate Glassware Decontaminate Glassware Conduct Experiment->Decontaminate Glassware Dispose Waste Dispose Waste Decontaminate Glassware->Dispose Waste Doff PPE Doff PPE Dispose Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.